N-butylbenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13/h4-7,9H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPPDRZENGVOOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328460 | |
| Record name | N-butylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4886-30-0 | |
| Record name | 1-Butyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4886-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-butylbenzimidazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70328460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butylbenzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to N-butylbenzimidazole: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-butylbenzimidazole, a heterocyclic aromatic compound, has garnered significant interest in various scientific fields due to its versatile chemical properties and potential applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed synthetic protocols for this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science, facilitating a deeper understanding and enabling further exploration of this compound's potential. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided.
Chemical Structure and Identification
This compound, also known as 1-butyl-1H-benzimidazole, is characterized by a benzimidazole (B57391) core with a butyl group attached to one of the nitrogen atoms. The benzimidazole moiety is a bicyclic system composed of a fused benzene (B151609) and imidazole (B134444) ring.
Systematic IUPAC Name: 1-butyl-1H-benzimidazole
Common Names: this compound, 1-butylbenzimidazole
Chemical Formula: C₁₁H₁₄N₂[1]
Molecular Weight: 174.24 g/mol [1]
CAS Registry Number: 4886-30-0[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, application, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Physical State | Solid | [1] |
| Melting Point | 171-173 °C | [1] |
| Boiling Point | 296.9 °C at 760 mmHg | [1] |
| Density | 1.04 g/cm³ | [1] |
| Solubility | Soluble in most organic solvents | [1] |
| Flash Point | 133.4 °C | [1] |
| Refractive Index | 1.571 | [1] |
| LogP | 2.836 | [1] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 174, corresponding to its molecular weight. Common fragmentation patterns for N-alkylated benzimidazoles involve the loss of the alkyl chain or fragments thereof. A prominent fragment would be the benzimidazole cation at m/z = 117, resulting from the cleavage of the N-butyl bond. Further fragmentation of the butyl chain would lead to peaks corresponding to the loss of methyl (M-15), ethyl (M-29), and propyl (M-43) radicals.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
C-H stretching (aromatic): ~3050 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=N and C=C stretching (aromatic rings): ~1450-1620 cm⁻¹
-
C-N stretching: ~1200-1350 cm⁻¹
-
C-H bending (aromatic): ~740-770 cm⁻¹ (indicative of ortho-disubstitution on the benzene ring)
Ultraviolet-Visible (UV-Vis) Spectroscopy
In a suitable solvent like ethanol, this compound is expected to show strong UV absorption bands characteristic of the benzimidazole chromophore, typically in the range of 240-280 nm.
Experimental Protocols for Synthesis
There are two primary synthetic routes to this compound: the N-alkylation of benzimidazole and the condensation of o-phenylenediamine (B120857) with a butyl-containing precursor.
Method 1: N-Alkylation of Benzimidazole
This is a common and straightforward method for the synthesis of N-substituted benzimidazoles.
Caption: N-Alkylation of Benzimidazole.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzimidazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a base (1.1-1.5 equivalents), such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH). If using NaH, exercise extreme caution due to its reactivity with moisture.
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromobutane (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure this compound.
Method 2: Condensation of o-Phenylenediamine and Butyraldehyde
This method involves the formation of the benzimidazole ring from its acyclic precursors.
References
An In-depth Technical Guide to the Synthesis of 1-butyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-butyl-1H-benzimidazole, a valuable building block in medicinal chemistry and materials science. This document details established synthetic methodologies, providing in-depth experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to facilitate its preparation in a laboratory setting.
Introduction
Benzimidazole (B57391) and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. The benzimidazole scaffold is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. The N-alkylation of the benzimidazole ring, specifically the introduction of a butyl group at the 1-position, can significantly influence the molecule's lipophilicity, solubility, and pharmacokinetic properties, making 1-butyl-1H-benzimidazole a key intermediate for the development of novel therapeutics.
This guide explores the primary synthetic routes to 1-butyl-1H-benzimidazole, focusing on the formation of the benzimidazole core and its subsequent N-alkylation.
Synthetic Strategies
The synthesis of 1-butyl-1H-benzimidazole is typically achieved through a two-step process:
-
Formation of the Benzimidazole Core: The most common method for constructing the benzimidazole ring is the condensation of o-phenylenediamine (B120857) with a one-carbon synthon, such as formic acid or an aldehyde.
-
N-Alkylation: The subsequent introduction of the butyl group onto the nitrogen atom of the benzimidazole ring is typically accomplished via a nucleophilic substitution reaction with a suitable butyl halide.
Alternatively, one-pot methodologies that combine these steps are also being explored to improve efficiency.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of 1-butyl-1H-benzimidazole.
Method 1: Two-Step Synthesis
Step 1: Synthesis of 1H-Benzimidazole
This procedure outlines the synthesis of the benzimidazole precursor from o-phenylenediamine and formic acid.
Materials:
-
o-Phenylenediamine
-
Formic acid (90%)
-
10% Sodium hydroxide (B78521) solution
-
Decolorizing carbon
-
Distilled water
Procedure:
-
In a 500 mL round-bottom flask, combine 54 g (0.5 mole) of o-phenylenediamine with 32 mL (34.6 g, 0.75 mole) of 90% formic acid.
-
Heat the mixture on a water bath at 100°C for 2 hours.
-
After cooling, slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus (B1172312) paper.
-
Collect the crude benzimidazole by suction filtration, washing the flask with ice-cold water to ensure complete transfer.
-
Wash the crude product on the filter with approximately 50 mL of cold water.
-
For recrystallization, dissolve the crude product in 750 mL of boiling water, add 2 g of decolorizing carbon, and digest for 15 minutes.
-
Filter the hot solution rapidly through a preheated Büchner funnel.
-
Cool the filtrate to 10-15°C to crystallize the benzimidazole.
-
Collect the pure benzimidazole by filtration, wash with 50 mL of cold water, and dry at 100°C.
Step 2: Synthesis of 1-butyl-1H-benzimidazole (N-Alkylation)
This protocol describes the N-alkylation of the synthesized benzimidazole with 1-bromobutane (B133212).
Materials:
-
1H-Benzimidazole
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 1H-benzimidazole (1.0 equivalent) in anhydrous DMF or acetonitrile, add a base such as potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the benzimidazolide (B1237168) anion.
-
Add 1-bromobutane (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-butyl-1H-benzimidazole.
Data Presentation
The following tables summarize the quantitative data for the described synthetic methods.
Table 1: Synthesis of 1H-Benzimidazole
| Parameter | Value | Reference |
| Reactants | o-Phenylenediamine, Formic Acid | General Knowledge |
| Solvent | None (neat reaction) | General Knowledge |
| Temperature | 100°C | General Knowledge |
| Reaction Time | 2 hours | General Knowledge |
| Yield | 83-85% | General Knowledge |
Table 2: Synthesis of 1-butyl-1H-benzimidazole (N-Alkylation)
| Parameter | Method A | Method B | Reference |
| Reactants | 1H-Benzimidazole, 1-Bromobutane | 1H-Benzimidazole, 1-Bromobutane | [1] |
| Base | Potassium Carbonate | Sodium Hydride | [1] |
| Solvent | DMF or Acetonitrile | DMF or Acetonitrile | [1] |
| Temperature | Room Temperature to 80°C | Room Temperature | [1] |
| Reaction Time | Varies (monitored by TLC) | Varies (monitored by TLC) | [1] |
| Yield | Not specified for this specific product | Not specified for this specific product | [1] |
Note: Specific yield for 1-butyl-1H-benzimidazole via this generalized N-alkylation protocol is not explicitly stated in the general procedure, but this method is a standard and effective way to achieve such N-alkylation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways and logical relationships in the synthesis of 1-butyl-1H-benzimidazole.
References
An In-depth Technical Guide to the Identification of N-butylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-butylbenzimidazole, focusing on its unambiguous identification through its CAS number, physicochemical properties, and detailed analytical methodologies. The information is structured to assist researchers in the accurate characterization of this compound.
Chemical Identity and CAS Number
This compound is a derivative of benzimidazole (B57391), a heterocyclic aromatic compound. The "N-butyl" designation indicates that a butyl group is attached to one of the nitrogen atoms of the imidazole (B134444) ring. It is crucial to distinguish between the two primary isomers, as they have distinct CAS numbers and properties. The most commonly referenced isomer is 1-butyl-1H-benzimidazole .
-
1-butyl-1H-benzimidazole: The butyl group is attached to the nitrogen at position 1.
-
2-butyl-1H-benzimidazole: The butyl group is attached to the carbon at position 2.[1]
This guide will focus on 1-butyl-1H-benzimidazole (CAS No. 4886-30-0) , which is frequently referred to simply as this compound in commercial and research contexts.[2][3]
Table 1: Core Identification Data for 1-butyl-1H-benzimidazole
| Identifier | Value | Source |
| CAS Registry Number | 4886-30-0 | [2][3][4] |
| Chemical Name | 1-butyl-1H-benzimidazole | [4] |
| Synonyms | This compound, 1-Butylbenzimidazole | [4] |
| Molecular Formula | C₁₁H₁₄N₂ | [2][4][5] |
| Molecular Weight | 174.24 g/mol | [2][4] |
| InChI | InChI=1S/C11H14N2/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13/h4-7,9H,2-3,8H2,1H3 | [4] |
| InChIKey | SHPPDRZENGVOOR-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CCCCN1C=NC2=CC=CC=C21 | [3][4] |
Physicochemical Properties
The physical properties of a compound are fundamental to its identification and handling. There is some variation in the reported values for melting and boiling points, which may be due to differences in experimental conditions or sample purity.
Table 2: Physicochemical Properties of 1-butyl-1H-benzimidazole
| Property | Value | Source |
| Physical Form | Liquid | |
| Melting Point | 163 °C / 171-173 °C | [4][5] |
| Boiling Point | 256-258 °C / 296.9 °C at 760 mmHg | [4][6] |
| Density | 1.04 g/cm³ | [5][6] |
| Flash Point | >110 °C (>230 °F) | |
| Purity (Assay) | ≥99% (HPLC) |
Synthesis and Characterization Workflow
The synthesis of this compound is often a prerequisite for its detailed study. One common method involves the reaction of benzimidazole with butanol.[5] The subsequent identification and characterization process follows a logical workflow to confirm the structure and purity of the synthesized compound.
Caption: General workflow for the synthesis and analytical identification of this compound.
Experimental Protocols for Identification
Accurate identification relies on standardized analytical techniques. Below are protocols derived from common practices in organic chemistry for characterizing benzimidazole derivatives.[7]
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
-
Objective: To determine the proton (¹H) and carbon (¹³C) environments within the molecule, confirming the placement of the butyl group and the integrity of the benzimidazole core.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature.[7] For complex structures, 2D NMR experiments like COSY and HMBC can be employed to establish connectivity.
-
Expected Results: The ¹H NMR spectrum should show distinct signals for the aromatic protons of the benzimidazole ring and the aliphatic protons of the butyl chain (CH₃, CH₂, CH₂, N-CH₂). The ¹³C NMR spectrum will similarly show corresponding signals for all unique carbon atoms.
b) Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Objective: To confirm the presence of key structural features like aromatic C-H, aliphatic C-H, and C=N bonds.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer.
-
Data Acquisition: Scan the sample typically in the range of 4000-400 cm⁻¹.
-
Expected Results: Characteristic absorption bands are expected for aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching (~2960-2850 cm⁻¹), and the C=N stretching of the imidazole ring (~1620 cm⁻¹).[7]
c) Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system.
-
Objective: To characterize the π→π* transitions of the benzimidazole chromophore.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum, typically from 200 to 400 nm.
-
Expected Results: N-Butyl-1H-benzimidazole is reported to exhibit absorption peaks around 248 nm and 295 nm, which are characteristic of the benzimidazole ring system.[8][9]
d) Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the compound.
-
Objective: To confirm the molecular weight (174.24) and obtain structural information from fragmentation.
-
Instrumentation: Various mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
-
Data Acquisition: The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺).
-
Expected Results: A peak at m/z 174 (for M⁺) or 175 (for [M+H]⁺) would confirm the molecular formula C₁₁H₁₄N₂.
Logical Pathway for Spectroscopic Data Interpretation
The interpretation of data from multiple spectroscopic techniques follows a logical progression to build a conclusive identification.
Caption: Logical flow for integrating spectroscopic data to confirm chemical structure.
Summary of Spectroscopic Data
The following table summarizes the key spectroscopic features expected for the identification of 1-butyl-1H-benzimidazole.
Table 3: Key Spectroscopic Data for Identification
| Technique | Feature | Expected Observation | Source |
| Mass Spectrometry | Molecular Ion Peak ([M+H]⁺) | m/z = 175 | [7] (by analogy) |
| ¹H NMR | Aromatic Protons | Signals in the δ 7.0-8.0 ppm range | [7] (by analogy) |
| Aliphatic Protons (Butyl) | Signals in the δ 0.9-4.5 ppm range | [7] (by analogy) | |
| ¹³C NMR | Aromatic Carbons | Signals in the δ 110-150 ppm range | [7] (by analogy) |
| Aliphatic Carbons (Butyl) | Signals in the δ 13-50 ppm range | [7] (by analogy) | |
| FTIR | C=N Stretch | ~1623 cm⁻¹ | [7] (by analogy) |
| Aliphatic C-H Stretch | ~2965 cm⁻¹ | [7] (by analogy) | |
| Aromatic N-H Stretch | Absent (N is substituted) | - | |
| UV-Vis | Absorption Maxima (λmax) | ~248 nm, ~295 nm | [8][9] |
This guide provides the foundational data and methodologies required for the confident identification of this compound. For novel research, it is always recommended to perform a full suite of these characterization techniques and compare the results with established literature values.
References
- 1. Benzimidazole, 2-butyl- | C11H14N2 | CID 22122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. 1-Butylbenzimidazole | C11H14N2 | CID 410458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chembk.com [chembk.com]
- 6. 4886-30-0;5465-30-5 1-butyl-1H-benzimidazole - CAS数据库 [cheman.chemnet.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of N-Butylbenzimidazole: A Technical Guide
For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the spectroscopic data for N-butylbenzimidazole, a key heterocyclic compound with diverse applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by experimental protocols and data visualizations.
Introduction to this compound
This compound is a derivative of benzimidazole, a bicyclic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings. The addition of a butyl group to the nitrogen atom of the imidazole ring imparts specific physicochemical properties that are of interest in various fields, including medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental for its identification, purity assessment, and structural elucidation in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following tables summarize the reported ¹H and ¹³C NMR spectral data for 1-butyl-1H-benzimidazole.
Table 1: ¹H NMR Spectroscopic Data of 1-Butyl-1H-benzimidazole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.97 | s | - | 1H | H-2 (imidazole ring) |
| 7.63 - 7.59 | m | - | 1H | Aromatic H |
| 7.51 - 7.47 | m | - | 1H | Aromatic H |
| 7.23 - 7.15 | m | - | 2H | Aromatic H |
| 4.18 | t | 7.2 | 2H | N-CH₂ (butyl group) |
| 1.84 - 1.76 | m | - | 2H | N-CH₂-CH₂ (butyl group) |
| 1.35 - 1.25 | m | - | 2H | CH₂-CH₃ (butyl group) |
| 0.91 | t | 7.4 | 3H | CH₃ (butyl group) |
Table 2: ¹³C NMR Spectroscopic Data of 1-Butyl-1H-benzimidazole
| Chemical Shift (δ) ppm | Assignment |
| 144.1 | C-2 (imidazole ring) |
| 142.9 | Aromatic C (quaternary) |
| 133.7 | Aromatic C (quaternary) |
| 122.8 | Aromatic CH |
| 121.8 | Aromatic CH |
| 120.2 | Aromatic CH |
| 109.5 | Aromatic CH |
| 44.8 | N-CH₂ (butyl group) |
| 31.8 | N-CH₂-CH₂ (butyl group) |
| 19.9 | CH₂-CH₃ (butyl group) |
| 13.6 | CH₃ (butyl group) |
Experimental Protocol: NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1] The sample (5-10 mg) is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹H NMR, the spectral width is generally set from 0 to 10 ppm, while for ¹³C NMR, it ranges from 0 to 160 ppm. Data processing involves Fourier transformation, phasing, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and aliphatic components.
Table 3: FT-IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3055 | Weak | Aromatic C-H stretch |
| 2958, 2931, 2871 | Medium | Aliphatic C-H stretch (butyl group) |
| 1613 | Medium | C=N stretch (imidazole ring) |
| 1493, 1459 | Strong | Aromatic C=C ring stretch |
| 1378 | Medium | C-H bend (methyl group) |
| 1286 | Medium | C-N stretch |
| 743 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |
Experimental Protocol: FT-IR Spectroscopy
The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrophotometer. The sample can be analyzed as a thin film on a KBr plate or as a KBr pellet. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.
Table 4: Mass Spectrometry Data (Electron Ionization) of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 174 | 45 | [M]⁺ (Molecular ion) |
| 131 | 100 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 118 | 20 | [M - C₄H₈]⁺ (Loss of butene) |
| 91 | 15 | [C₇H₅N]⁺ |
| 77 | 10 | [C₆H₅]⁺ |
Experimental Protocol: Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For electron ionization (EI), an electron energy of 70 eV is typically used. The instrument is scanned over a mass range of m/z 50-500.
Visualization of Spectroscopic Workflow
The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound can be visualized as follows:
Caption: General workflow for the spectroscopic characterization of this compound.
This guide provides a foundational set of spectroscopic data and methodologies for this compound, serving as a valuable resource for its application in scientific research and development.
References
An In-depth Technical Guide to the Solubility of N-butylbenzimidazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of N-butylbenzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Due to a notable absence of specific quantitative solubility data for this compound in the public domain, this document focuses on delivering a robust framework for its determination. It includes qualitative solubility information, detailed experimental protocols for accurate solubility measurement, and contextual data from the parent compound, benzimidazole (B57391), to offer valuable insights for researchers. This guide is intended to empower scientists and drug development professionals to conduct precise solubility assessments, a critical step in the advancement of new chemical entities.
Introduction to this compound and its Solubility
This compound is a derivative of benzimidazole, a bicyclic aromatic heterocycle integral to the structure of numerous pharmaceuticals and biologically active compounds. The addition of a butyl group to the benzimidazole core significantly influences its physicochemical properties, most notably its solubility in various media. Understanding the solubility of this compound in organic solvents is paramount for a range of applications, including:
-
Drug Discovery and Development: Solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. Poor solubility can impede absorption and lead to suboptimal pharmacological activity.
-
Process Chemistry: Knowledge of solubility is essential for designing and optimizing crystallization, purification, and formulation processes.
-
Materials Science: The solubility characteristics of this compound are important for its application in the development of novel materials.
While specific quantitative solubility data for this compound remains elusive in published literature, qualitative assessments indicate that it is generally soluble in most organic solvents. This is further supported by information on its isomer, 2-butyl-1H-benzimidazole, which demonstrates greater solubility in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) as compared to water. The butyl group enhances the compound's hydrophobic character, leading to reduced solubility in polar solvents like water.
Quantitative Solubility Data (Contextual)
To provide a practical reference for researchers, this section presents quantitative solubility data for the parent compound, benzimidazole, in a selection of common organic solvents. It is crucial to recognize that the presence of the N-butyl substituent will alter the solubility profile. However, this data serves as a valuable baseline for estimating the solubility of this compound and for selecting appropriate solvents for experimental determination.
Table 1: Solubility of Benzimidazole in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction (x₁) |
| Toluene | 298.15 | 0.0085 |
| Dichloromethane | 298.15 | 0.013 |
| 1-Chlorobutane | 298.15 | 0.0017 |
| 1-Propanol | 298.15 | 0.142 |
| 1-Butanol | 298.15 | 0.125 |
| 2-Butanol | 298.15 | 0.101 |
| 1-Hexanol | 298.15 | 0.083 |
Note: Data for benzimidazole is provided as a surrogate due to the lack of available data for this compound.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The definitive method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[1] This protocol outlines the steps to accurately measure the solubility of this compound in an organic solvent of choice.
Materials
-
This compound (solid)
-
Selected organic solvent (analytical grade or higher)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, although the exact time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
Alternatively, carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration of this compound within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
HPLC Method for Quantification
A reverse-phase HPLC method is generally suitable for the quantification of benzimidazole derivatives.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.
Calculation of Solubility
The solubility of this compound is calculated from the concentration of the diluted sample, taking into account the dilution factor. The solubility can be expressed in various units, such as:
-
Molarity (mol/L)
-
Grams per 100 mL of solvent ( g/100 mL)
-
Mole fraction (x)
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: HPLC quantification workflow.
Conclusion
References
N-Butylbenzimidazole: A Technical Overview of Its Biological Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-butylbenzimidazole, a heterocyclic organic compound, belongs to the benzimidazole (B57391) class of molecules, which are of significant interest in medicinal chemistry due to their diverse and potent biological activities. While the broader benzimidazole scaffold has been extensively studied and is a key component in several approved drugs, specific and detailed mechanistic data for this compound in biological systems is not extensively available in publicly accessible scientific literature. This technical guide synthesizes the known biological activities of the benzimidazole core, providing a foundational understanding of the potential mechanisms through which this compound may act. This document also furnishes detailed protocols for key experimental assays relevant to the evaluation of such compounds.
Introduction to the Benzimidazole Scaffold
Benzimidazoles are bicyclic compounds composed of a fusion between benzene (B151609) and imidazole (B134444) rings. This structural motif is found in a variety of biologically active molecules, including vitamin B12.[1] The versatility of the benzimidazole core allows for substitutions at various positions, leading to a wide array of pharmacological effects.[1] Generally, benzimidazole derivatives have demonstrated a broad spectrum of activities, including:
The specific biological activity of a benzimidazole derivative is highly dependent on the nature and position of its substituents.[1]
Potential Mechanisms of Action of this compound
Direct, peer-reviewed studies detailing the specific molecular targets and signaling pathways of this compound are scarce. However, based on the known mechanisms of other benzimidazole derivatives, several potential pathways can be hypothesized.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal properties of benzimidazoles are well-documented.[4][7] A primary mechanism of action for many antifungal and anthelmintic benzimidazoles is the inhibition of microtubule polymerization.[8] By binding to β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, motility, and intracellular transport in eukaryotic pathogens.
Antiviral Activity
Certain benzimidazole derivatives have shown efficacy against a range of viruses.[5][9][10] The mechanisms of antiviral action are diverse and can include:
-
Inhibition of viral enzymes: This can include viral polymerases or proteases that are critical for viral replication.[5]
-
Interference with viral entry: Some compounds may block the attachment or entry of viruses into host cells.[5]
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been a significant area of research.[6][11][12] Several mechanisms have been identified for different derivatives, including:
-
Disruption of microtubule dynamics: Similar to their antifungal action, some benzimidazoles can inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis.[8]
-
Inhibition of key signaling pathways: Various derivatives have been shown to inhibit kinases and other enzymes involved in cancer cell proliferation and survival.
-
Induction of apoptosis: Benzimidazole compounds can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[12]
Quantitative Data
A thorough search of scientific literature did not yield specific quantitative data (e.g., IC50, Ki values) for the biological activity of this compound against specific molecular targets or in various cell-based assays. The biological effects of benzimidazole derivatives are highly structure-dependent, and the absence of data for the N-butyl variant prevents the creation of a comparative data table. Researchers are encouraged to perform empirical testing to determine the specific activity profile of this compound.
Signaling Pathways and Experimental Workflows
Due to the lack of specific identified biological targets and pathways for this compound, diagrams illustrating its precise mechanism of action cannot be generated at this time. However, a generalized workflow for screening and characterizing the biological activity of a novel benzimidazole derivative is presented below.
Caption: Generalized workflow for the biological evaluation of a novel compound.
Experimental Protocols
The following are detailed protocols for standard assays used to evaluate the biological activity of compounds like this compound.
Protocol for MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to determine the effect of a compound on the viability of cancer cell lines.[1][3][13]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
References
- 1. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpls.org [wjpls.org]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 7. Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
In-Depth Technical Guide to the Biological Activities of N-Butylbenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current state of research into the biological activities of N-butylbenzimidazole derivatives. The benzimidazole (B57391) scaffold, a heterocyclic aromatic compound, is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of clinically approved drugs.[1] The addition of an N-butyl group can modulate the lipophilicity and pharmacokinetic properties of the parent molecule, potentially enhancing its therapeutic efficacy.[2] This document collates and synthesizes key findings on the anticancer, antimicrobial, and other biological activities of this specific class of compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Core Biological Activities and Quantitative Data
This compound derivatives have demonstrated a range of biological activities, with anticancer and antimicrobial properties being the most extensively studied. The following tables summarize the quantitative data from various studies, providing a clear comparison of the potency of different derivatives.
Anticancer Activity
The antiproliferative effects of this compound derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Structure | Cell Line | IC50 (µM) | Reference |
| 1d | 1-butyl-2-phenyl-1H-benzo[d]imidazole | MDA-MB-231 (Breast) | > 100 | [3] |
| 2d | 1-butyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | MDA-MB-231 (Breast) | 29.39 | [4] |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been investigated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound ID | Derivative Structure | Microorganism | MIC (µg/mL) | Reference |
| 1d | 1-butyl-2-phenyl-1H-benzo[d]imidazole | Streptococcus faecalis | > 1024 | [3] |
| 1d | 1-butyl-2-phenyl-1H-benzo[d]imidazole | Staphylococcus aureus | 512 | [3] |
| 1d | 1-butyl-2-phenyl-1H-benzo[d]imidazole | MRSA | 512 | [3] |
| 1d | 1-butyl-2-phenyl-1H-benzo[d]imidazole | Escherichia coli | > 1024 | [3] |
| 1d | 1-butyl-2-phenyl-1H-benzo[d]imidazole | Pseudomonas aeruginosa | > 1024 | [3] |
| 1d | 1-butyl-2-phenyl-1H-benzo[d]imidazole | Candida albicans | > 1024 | [3] |
| 1d | 1-butyl-2-phenyl-1H-benzo[d]imidazole | Aspergillus niger | > 1024 | [3] |
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives, as a broad class, are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][2] While specific pathways for N-butyl derivatives are still under investigation, the general mechanisms provide a framework for understanding their potential modes of action. One such pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling cascade, leading to apoptosis.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the existing findings.
Synthesis of N-Butyl-2-(substituted phenyl)-1H-benzimidazole Derivatives
A common synthetic route for N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives involves a two-step process: the condensation of an o-phenylenediamine (B120857) with an aromatic aldehyde to form the benzimidazole core, followed by N-alkylation.[4]
Materials and Reagents:
-
o-phenylenediamine
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Butyl bromide
-
Solvents (e.g., ethanol, dimethylformamide)
-
Base (e.g., potassium carbonate)
Procedure:
-
Synthesis of 2-(substituted phenyl)-1H-benzimidazole:
-
Dissolve o-phenylenediamine and the corresponding aromatic aldehyde in a suitable solvent such as ethanol.
-
Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a cold solvent and dry it to obtain the crude 2-(substituted phenyl)-1H-benzimidazole.[4]
-
-
Synthesis of N-Butyl-2-(substituted phenyl)-1H-benzimidazole:
-
Dissolve the 2-(substituted phenyl)-1H-benzimidazole in a polar aprotic solvent like DMF.
-
Add a base, such as potassium carbonate, to the solution.
-
Add butyl bromide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating for a specified duration.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash with water, and dry the crude product.
-
Purify the final compound by recrystallization or column chromatography.[4]
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials and Reagents:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubate the plates for 48-72 hours.[6]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials and Reagents:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies of the microorganism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the this compound derivative to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (inoculum without any compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Conclusion
This compound derivatives represent a promising class of compounds with demonstrable anticancer and antimicrobial activities. The N-butyl substitution appears to be a key factor in modulating the biological effects of the benzimidazole core. Further research is warranted to expand the library of these derivatives, explore a wider range of biological targets, and elucidate their precise mechanisms of action. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel this compound-based therapeutic agents.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into N-Butylbenzimidazole: A DFT-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on N-butylbenzimidazole, a molecule of significant interest in medicinal chemistry, leveraging Density Functional Theory (DFT) for in-depth analysis. Benzimidazole (B57391) derivatives are known for their wide range of biological activities, including antiviral, antimicrobial, and antitumor properties.[1][2][3][4] Understanding the structural, electronic, and spectroscopic properties of this compound at a quantum mechanical level is crucial for the rational design of new and more effective therapeutic agents.
This document summarizes key findings from computational studies, presenting quantitative data in a clear, tabular format, detailing the underlying computational methodologies, and visualizing the theoretical workflow. The insights presented herein are derived from studies employing the B3LYP functional with a 6-311++G(d,p) basis set, a level of theory that has demonstrated excellent concordance with experimental data.[1][2][3][4]
Core Computational Protocols
The theoretical investigation of this compound involves a series of computational steps designed to elucidate its molecular properties. The following protocols are based on established DFT methodologies.[1][2][3][4][5]
Geometry Optimization
-
Objective: To find the most stable three-dimensional conformation of the this compound molecule.
-
Methodology: The molecular structure is optimized using the DFT/B3LYP method with the 6-311++G(d,p) basis set.[1][2][3][4] This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. This ensures that all calculated properties correspond to the ground state geometry of the molecule.
Vibrational Frequency Analysis
-
Objective: To predict the infrared (FTIR) and Raman spectra of the molecule and to confirm that the optimized geometry corresponds to a true energy minimum.
-
Methodology: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated frequencies can be compared with experimental FTIR and Raman spectra to validate the computational model.[1][2][3][4]
Electronic Properties Analysis
-
Objective: To understand the electronic structure, reactivity, and charge distribution of this compound.
-
Methodology: A suite of analyses is performed on the optimized geometry:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[1][3]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.[1][2][3][4]
-
Mulliken Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom in the molecule.[1][2][3][4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.[1][2][3][4]
-
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the DFT studies of this compound.
Table 1: Optimized Geometrical Parameters (Bond Lengths)
| Bond | Theoretical (Å)[1][5] | Experimental (Å)[1][5] |
| C1-N26 | 1.386 | 1.391 |
| C2-N27 | 1.387 | 1.367 |
| C7-N26 | 1.377 | - |
| C7-N27 | 1.306 | - |
Table 2: Frontier Molecular Orbital (FMO) Properties
| Parameter | Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap (ΔE) | - |
(Note: Specific HOMO and LUMO energy values were not explicitly provided in the search results, but their characterization was mentioned.[1][3])
Table 3: Natural Bond Orbital (NBO) Analysis - Key Stabilization Energies
| Donor Orbital (σ) | Acceptor Orbital (σ*) | Stabilization Energy E(2) (kJ/mol)[1][2][3][4] |
| C1–C2 | C1–C6 | 4.63 |
| C1–C2 | C1–N26 | 0.86 |
| C1–C2 | C6–H11 | 2.42 |
Table 4: UV-Vis Absorption Spectra
| Spectrum | Peak Wavelength (nm)[1][2][3][4] |
| Theoretical | 248 |
| Experimental | 248, 295 |
Visualizing the Theoretical Workflow
The following diagrams illustrate the logical flow of the computational studies performed on this compound.
Caption: Computational workflow for DFT analysis of this compound.
Conclusion
The theoretical studies on this compound using DFT provide valuable insights into its structural, vibrational, and electronic properties. The B3LYP/6-311++G(d,p) level of theory offers a reliable framework for these investigations, with results showing good agreement with experimental data.[1][2][3][4] The analyses of the HOMO-LUMO gap, MEP, and NBO provide a detailed picture of the molecule's reactivity and stability, which is instrumental for understanding its biological activity and for the development of new benzimidazole-based therapeutic agents. The presence of a butyl substituent does not significantly alter the conjugation and structural organization of the core benzimidazole ring.[1][2][3][4] The presented data and methodologies serve as a foundational guide for researchers in the field of computational chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] A Comprehensive Study of N-Butyl-1H-Benzimidazole | Semantic Scholar [semanticscholar.org]
- 5. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
N-Butylbenzimidazole: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-butylbenzimidazole has emerged as a pivotal precursor in the field of organic synthesis, offering a versatile scaffold for the construction of a diverse array of biologically active molecules and functional materials. Its unique structural features and reactivity have positioned it as a valuable building block in medicinal chemistry, materials science, and catalysis. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, and its application as a precursor in the development of novel compounds. Detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and biological signaling cascades are presented to facilitate its practical application in a research and development setting.
Introduction
Benzimidazole (B57391), a heterocyclic aromatic organic compound, is a fundamental structural motif in a multitude of pharmaceuticals and biologically active compounds.[1] The introduction of an N-butyl substituent to the benzimidazole core yields this compound, a modification that enhances its lipophilicity and modulates its electronic properties, thereby expanding its utility in organic synthesis.[1] This guide will delve into the synthesis of this compound and its subsequent use as a precursor for more complex molecular architectures, with a particular focus on its applications in drug discovery and materials science.
Physicochemical Properties of this compound
This compound is a solid at room temperature and is soluble in most organic solvents.[2] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂ | [2] |
| Molecular Weight | 174.24 g/mol | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Appearance | Solid | [2] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is most commonly achieved through the N-alkylation of benzimidazole with a suitable butylating agent, such as butyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the imidazole (B134444) nitrogen, thereby increasing its nucleophilicity.
General Protocol for N-Alkylation of Benzimidazole
This protocol describes a general and efficient method for the N-alkylation of benzimidazole using butyl bromide.
Materials:
-
Benzimidazole
-
Butyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of benzimidazole (1.0 equivalent) in DMF or acetonitrile, add a base such as potassium carbonate (1.5-2.0 equivalents) or cesium carbonate (1.5-2.0 equivalents).[3]
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the benzimidazolide (B1237168) anion.[3]
-
Add butyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.[3]
-
Stir the reaction at room temperature or heat to 50-80°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
Once the starting material is consumed (as indicated by TLC), pour the reaction mixture into ice-water.[3]
-
Extract the aqueous layer with ethyl acetate.[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.[3][4]
Expected Yield: Yields for this reaction are typically high, often exceeding 80%, depending on the specific conditions and scale.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Spectroscopic Data of this compound
The structural characterization of this compound is crucial for confirming its identity and purity. Key spectroscopic data are summarized below.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, δ, ppm) | 0.95 (t, 3H, CH₃), 1.35-1.45 (m, 2H, CH₂), 1.80-1.90 (m, 2H, CH₂), 4.15 (t, 2H, N-CH₂), 7.20-7.35 (m, 2H, Ar-H), 7.70-7.80 (m, 2H, Ar-H), 7.95 (s, 1H, NCHN) |
| ¹³C NMR (CDCl₃, δ, ppm) | 13.6, 19.8, 32.1, 44.8, 109.5, 120.0, 122.1, 122.9, 133.7, 142.5, 144.1 |
| Mass Spectrometry (EI) | m/z (%): 174 (M⁺, 40), 131 (100), 118 (15), 91 (10) |
This compound as a Precursor in Organic Synthesis
This compound serves as a versatile starting material for the synthesis of a wide range of derivatives with significant applications in medicinal chemistry and materials science.
Synthesis of Biologically Active Molecules
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, and N-alkylation is a common strategy to modulate the pharmacological properties of these compounds.[1]
Benzimidazole derivatives have been extensively investigated as potential anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[5][6][7] Two key pathways targeted by benzimidazole-based compounds are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the BRAF/MEK/ERK pathway.
EGFR Signaling Pathway: The EGFR pathway plays a crucial role in cell proliferation, survival, and migration.[8] Aberrant activation of this pathway is a hallmark of many cancers. Certain benzimidazole derivatives act as inhibitors of EGFR, blocking the downstream signaling cascade.
BRAF/MEK/ERK Signaling Pathway: The BRAF/MEK/ERK pathway (also known as the MAPK/ERK pathway) is another critical signaling cascade that regulates cell growth and division.[9] Mutations in the BRAF gene are common in several cancers, leading to constitutive activation of this pathway. Benzimidazole derivatives have been developed to inhibit key kinases in this pathway, such as BRAF and MEK.
Benzimidazole derivatives have also demonstrated significant antiviral activity, particularly against RNA viruses like the Hepatitis C Virus (HCV).[10][11] These compounds can act as allosteric inhibitors of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[12][13][14]
Allosteric Inhibition of HCV RNA-Dependent RNA Polymerase: Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that impairs its function.[12] In the case of HCV RdRp, benzimidazole derivatives can bind to an allosteric pocket, preventing the conformational changes necessary for the initiation of RNA synthesis.[14]
Conclusion
This compound is a valuable and versatile precursor in organic synthesis, providing a readily accessible platform for the development of a wide range of functional molecules. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of significant interest to researchers in medicinal chemistry and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this compound's full potential in the ongoing quest for novel therapeutics and advanced materials.
References
- 1. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric Inhibitors Have Distinct Effects, but Also Common Modes of Action, in the HCV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Evolution of N-Alkylated Benzimidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole (B57391) scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole, represents a privileged structure in medicinal chemistry. Its resemblance to naturally occurring purines allows for favorable interactions with a variety of biological targets. The strategic modification of the benzimidazole core, particularly through N-alkylation, has been a cornerstone in the development of a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to N-alkylated benzimidazoles. It aims to serve as a comprehensive resource for researchers and professionals engaged in the field of drug discovery and development.
A Historical Trajectory: From a Simple Heterocycle to a Pillar of Modern Medicine
The journey of benzimidazoles began in 1872 with the first synthesis of a 2,5-dimethyl derivative by Hoebrecker. However, it was the discovery of the benzimidazole nucleus within the structure of vitamin B12 that ignited significant interest in its potential as a pharmacophore. Early research in the mid-20th century began to unveil the vast therapeutic potential of this heterocyclic system.
The strategic addition of alkyl groups to the nitrogen atom(s) of the benzimidazole ring, a process known as N-alkylation, emerged as a critical step in modulating the scaffold's physicochemical and pharmacological properties. This modification was found to influence factors such as lipophilicity, metabolic stability, and receptor-binding affinity, thereby enhancing the therapeutic efficacy and broadening the spectrum of biological activity.
One of the earliest and most impactful applications of N-alkylated benzimidazoles was in the field of anthelmintics. Following the discovery of thiabendazole's worm-expelling properties, systematic research led to the development of highly potent and broad-spectrum N-alkylated derivatives. A landmark achievement in this area was the synthesis of albendazole (B1665689) in 1972 by researchers at SmithKline Animal Health Laboratories. Patented in 1975, albendazole demonstrated exceptional efficacy against a wide range of parasitic worms.[1]
The mid-1950s saw the discovery of the analgesic properties of another class of N-alkylated benzimidazoles, the nitazene (B13437292) opioids, by the Swiss company Ciba AG.[2] These compounds, characterized by a diethylaminoethyl group attached to one of the benzimidazole nitrogens, exhibited potent opioid receptor agonist activity. While their clinical use was hampered by side effects, they remain a significant chapter in the history of benzimidazole research.
Subsequent decades witnessed the expansion of N-alkylated benzimidazoles into various other therapeutic domains, including antihistamines, proton pump inhibitors (PPIs), antivirals, and anticancer agents. This diversification underscored the versatility of the N-alkylated benzimidazole scaffold as a platform for the rational design of novel drugs.
Key Milestones in the Development of N-Alkylated Benzimidazoles
| Year | Milestone | Significance |
| 1872 | First synthesis of a benzimidazole derivative by Hoebrecker. | Foundation of benzimidazole chemistry. |
| 1950s | Discovery of the analgesic properties of nitazene opioids by Ciba AG.[2] | Early exploration of N-alkylated benzimidazoles as therapeutic agents. |
| 1961 | Introduction of thiabendazole, the first benzimidazole anthelmintic. | Paved the way for the development of a major class of antiparasitic drugs. |
| 1972 | Discovery of albendazole at SmithKline Animal Health Laboratories.[1] | A broad-spectrum N-alkylated benzimidazole anthelmintic with significant clinical impact. |
| 1975 | Patent filed for albendazole.[1] | Solidified its commercial and therapeutic potential. |
| 1980s | Development of proton pump inhibitors (PPIs) like omeprazole. | Revolutionized the treatment of acid-related gastrointestinal disorders. |
| 1990s-Present | Exploration of N-alkylated benzimidazoles as antiviral and anticancer agents. | Ongoing research continues to expand the therapeutic applications of this versatile scaffold. |
Experimental Protocols
The synthesis of N-alkylated benzimidazoles can be achieved through various methods. Below are detailed protocols for some of the key experimental procedures.
General Procedure for N-Alkylation of Benzimidazoles
This protocol describes a common method for the N-alkylation of a benzimidazole core using an alkyl halide in the presence of a base.
Materials:
-
Substituted benzimidazole
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the starting benzimidazole (1.0 equivalent) in the chosen solvent, add the base (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the benzimidazolide (B1237168) anion.
-
Add the alkylating agent (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80°C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material), pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated benzimidazole.
Phase-Transfer Catalyzed N-Alkylation
Phase-transfer catalysis is an effective method for the N-alkylation of benzimidazoles, particularly when dealing with reactants in different phases.
Materials:
-
2-Substituted benzimidazole
-
Alkyl bromide (C3-C10)
-
Tetrabutylammonium (B224687) hydrogen sulfate (phase-transfer catalyst)
-
30% aqueous potassium hydroxide (B78521) (base)
-
Organic solvent (e.g., toluene)
Procedure:
-
In a reaction vessel, dissolve the 2-substituted benzimidazole and tetrabutylammonium hydrogen sulfate in the organic solvent.
-
Add the 30% aqueous potassium hydroxide solution to the mixture.
-
While stirring vigorously, add the alkyl bromide to the two-phase system.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography or recrystallization.
Reductive Amination for N-Alkylation
Reductive amination provides an alternative route to N-alkylated benzimidazoles, especially for the introduction of more complex alkyl groups. This method involves the formation of an imine or iminium ion intermediate, which is then reduced.
Materials:
-
Amino-substituted benzimidazole
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Solvent (e.g., methanol, ethanol)
-
Acetic acid (catalyst)
Procedure:
-
Dissolve the amino-substituted benzimidazole and the aldehyde or ketone in the chosen solvent.
-
Add a catalytic amount of acetic acid to promote imine formation.
-
Stir the mixture at room temperature for a designated period to allow for imine formation.
-
Carefully add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude product.
-
Purify by column chromatography.
Quantitative Data on Bioactive N-Alkylated Benzimidazoles
The following tables summarize quantitative data for various N-alkylated benzimidazoles, showcasing their potency in different therapeutic areas.
Antiviral Activity
| Compound | Virus | Assay | IC50 (µM) | Reference |
| 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol | HIV-1 | TZM-bl cell line | 0.386 x 10⁻⁵ | [3] |
| 3-(2-chloro-5-nitro-1H-benzimidazol-1-yl)propan-1-ol | Yellow Fever Virus (YFV) | Vero cell line | 0.7824 x 10⁻² (EC50) | [3] |
Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 2g (an N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivative) | MDA-MB-231 (Breast Cancer) | 8 (MIC) | [4] |
| Abemaciclib | CDK4 | 0.002 | [5] |
| Abemaciclib | CDK6 | 0.01 | [5] |
Antihistaminic Activity
| Compound | Receptor | Assay | Ki (nM) | Reference |
| DF 10967 (1-ethoxyethyl-2-dimethyl-aminoethylthiobenzimidazole) | H1 | Radioreceptor binding | 3.2 | [2] |
Proton Pump Inhibitory Activity
| Compound | Target | Assay | pKa1 (Pyridine N) | pKa2 (Benzimidazole N) | Reference |
| Omeprazole | H+/K+-ATPase | Potentiometric titration | 4.06 | ~8.8 | [6] |
| Lansoprazole | H+/K+-ATPase | Potentiometric titration | 3.83 | ~9.0 | [6] |
| Pantoprazole | H+/K+-ATPase | Potentiometric titration | 3.83 | ~8.2 | [6] |
| Rabeprazole | H+/K+-ATPase | Potentiometric titration | 4.53 | ~8.9 | [6] |
Visualizing the Mechanisms: Signaling Pathways and Workflows
Signaling Pathway of Benzimidazole Anthelmintics
The primary mechanism of action for benzimidazole anthelmintics involves the disruption of microtubule polymerization in parasitic worms.
Caption: Mechanism of action of benzimidazole anthelmintics.
Signaling Pathway of Proton Pump Inhibitors
N-alkylated benzimidazole derivatives are the cornerstone of proton pump inhibitors, which covalently bind to and inactivate the H+/K+-ATPase in gastric parietal cells.
Caption: Activation and mechanism of action of proton pump inhibitors.
General Experimental Workflow for N-Alkylation of Benzimidazoles
This diagram illustrates a typical workflow for the synthesis and purification of an N-alkylated benzimidazole.
Caption: General experimental workflow for N-alkylation.
Conclusion
The N-alkylation of the benzimidazole scaffold has proven to be a remarkably fruitful strategy in the quest for novel therapeutic agents. From their humble beginnings as simple heterocyclic compounds, N-alkylated benzimidazoles have evolved into a diverse and indispensable class of drugs, impacting the treatment of a wide array of diseases. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, promises to further expand the therapeutic horizons of this versatile molecular framework. This guide serves as a testament to the enduring legacy and future potential of N-alkylated benzimidazoles in the landscape of medicinal chemistry and drug development.
References
- 1. japsonline.com [japsonline.com]
- 2. Antihistaminic/antiallergic activity of 2-dialkylaminoalkylthio(oxy)-1-substituted benzimidazoles: evaluation "in vitro" and "in vivo" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
N-Butylbenzimidazole: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for N-butylbenzimidazole. It is intended for informational purposes for a technical audience and should not be considered a substitute for a formal risk assessment or a comprehensive Safety Data Sheet (SDS). Always consult the most up-to-date SDS from your supplier before handling this chemical.
Introduction
This compound is a heterocyclic organic compound that belongs to the benzimidazole (B57391) family. Benzimidazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] As with any chemical compound used in research and development, a thorough understanding of its potential hazards and the implementation of appropriate safety precautions are paramount to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the available safety and handling information for this compound.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is the first step in safe handling. Below is a summary of the available data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₄N₂ | [3] |
| Molecular Weight | 174.24 g/mol | [4] |
| Appearance | Solid | [3] |
| Solubility | Soluble in most organic solvents. | [3] |
| log Pow (Octanol/Water Partition Coefficient) | 1.16 (23 °C) |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [4] |
| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [4] |
Pictograms:
Corrosion, Exclamation Mark
Signal Word: Danger
Quantitative Toxicological Data
Limited quantitative toxicological data for this compound is available in the public domain. The following table presents available data, which should be interpreted with caution as it may not be specific to this compound but to related compounds or mixtures. Further research is needed for a comprehensive toxicological profile.[3]
| Toxicity Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (male and female) | Dermal | > 2,000 mg/kg | |
| LD50 | Rabbit (male and female) | Dermal | > 6,310 mg/kg | |
| LD50 | Rabbit | Dermal | > 2000 mg/kg | [5] |
| LD50 | Rat | Oral | >500 mg/kg to <2,000 mg/kg | [6] |
| LC50 | Rat | Inhalation | 5.1 mg/L/4 hour (aerosol) | [6] |
*Note: This data is for a pesticide product and may not be representative of pure this compound.
Handling and Storage Precautions
Adherence to strict safety protocols is essential when working with this compound.
5.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the formation of dusts or aerosols is likely, a NIOSH-approved respirator may be necessary.
5.2. General Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
5.3. Storage
-
Keep container tightly closed.
-
Store in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as oxidizing agents.
First Aid Measures
In the event of exposure, immediate medical attention is crucial.
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
Experimental Protocols
7.1. General Synthesis of Benzimidazole Derivatives
A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde.[7] The following is a general protocol and may require optimization for the specific synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
Appropriate aldehyde (e.g., butyraldehyde (B50154) for a butyl substituent at the 2-position, followed by N-alkylation)
-
Catalyst (e.g., an acid catalyst)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve o-phenylenediamine in the chosen solvent in a round-bottom flask.
-
Add the aldehyde to the solution.
-
Add the catalyst to the reaction mixture.
-
Reflux the mixture for the required amount of time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate and wash it with cold water.
-
Dry the crude product.
7.2. Purification by Recrystallization
Recrystallization is a common technique for purifying solid organic compounds.[8][9][10][11]
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture).
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Logical and Workflow Diagrams
Due to the lack of specific information on the signaling pathways of this compound, the following diagram illustrates a general workflow for its synthesis and initial safety assessment, which is a critical logical relationship in the context of this guide.
Caption: General workflow for the synthesis and safety assessment of this compound.
The following diagram illustrates a generalized antiviral signaling pathway that could be investigated for benzimidazole derivatives, given their known antiviral properties. This is a hypothetical representation for illustrative purposes, as the specific mechanism for this compound is not well-documented in the searched literature.
Caption: Hypothetical antiviral signaling pathway potentially modulated by benzimidazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 1-Butylbenzimidazole | C11H14N2 | CID 410458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. benchchem.com [benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. How To [chem.rochester.edu]
- 11. mt.com [mt.com]
physical properties of N-butylbenzimidazole (melting point, boiling point)
This technical guide provides a comprehensive overview of the key physical properties of N-butylbenzimidazole, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the experimentally determined values for these properties, details the standard methodologies for their determination, and presents a logical workflow for the physical characterization of a chemical sample.
Core Physical Properties of this compound
This compound, also known as 1-butyl-1H-benzimidazole, is an aromatic heterocyclic organic compound. Its physical state and behavior under varying temperatures are critical parameters for its application in synthesis, formulation, and material science.
Data Presentation: Physical Constants
The following table summarizes the reported melting and boiling points for this compound. These values are crucial for defining the compound's physical state under different conditions and for planning experimental procedures such as purification by distillation or crystallization.
| Physical Property | Value | Conditions |
| Melting Point | 171-173 °C | Not Specified |
| Boiling Point | 296.9 °C | at 760 mmHg |
Note: Data sourced from chemical property databases.[1][2]
Experimental Protocols
The determination of melting and boiling points are fundamental techniques in chemical analysis for the characterization and purity assessment of a compound. The following sections detail the standard methodologies used to obtain such data.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The capillary method is a common and reliable technique for this measurement.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered. The powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor. The sample should be positioned adjacent to the thermometer bulb to ensure accurate temperature reading.
-
Heating Process: The apparatus is heated gradually. The rate of heating is slowed to 1-2 °C per minute as the temperature approaches the expected melting point of this compound.
-
Observation and Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range (e.g., 171-173 °C) is reported as the melting point. A narrow melting range is indicative of high purity.
Boiling Point Determination (Distillation Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is typically determined at atmospheric pressure (760 mmHg).
Methodology:
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation flask leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.
-
Heating: The flask is heated gently using a heating mantle or a water/oil bath. Boiling chips are added to the liquid to ensure smooth boiling.
-
Equilibrium and Measurement: As the liquid boils, the vapor travels up the flask and into the condenser. The temperature will rise and then stabilize as the vapor continuously bathes the thermometer bulb. This stable temperature, observed during the distillation of the liquid, is recorded as the boiling point.
-
Pressure Correction: Since the boiling point is highly dependent on the ambient pressure, any significant deviation from standard atmospheric pressure (760 mmHg) must be recorded. If the measurement is not performed at sea level, a pressure correction (e.g., using a nomograph) is often applied to report the boiling point at standard pressure.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of a newly synthesized or acquired chemical sample, such as this compound.
Caption: Workflow for Physical Property Characterization.
References
The Electronic Landscape of N-butylbenzimidazole and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole (B57391) and its derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Their diverse biological activities, including anticancer, antiviral, and antimicrobial properties, have fueled extensive research into their structure-activity relationships.[3] A key aspect of understanding their biological function lies in elucidating their electronic properties, which govern molecular interactions, reactivity, and spectroscopic behavior. This technical guide provides a comprehensive overview of the electronic properties of N-butylbenzimidazole and its analogs, intended to serve as a valuable resource for researchers in drug discovery and materials science.
This guide summarizes key quantitative data, details experimental protocols for characterization, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Electronic Properties
The electronic properties of this compound and its analogs are primarily dictated by the benzimidazole core, with substitutions at the N-1 and C-2 positions modulating these characteristics. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and UV-Vis absorption maxima.
Spectroscopic and Electrochemical Data
| Compound | λmax (nm) | Solvent | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| This compound | 248, 295 | Not Specified | Experimental UV-Vis | -6.26 | -0.82 | 5.44 | [1][2] |
| This compound | 248 | Not Specified | Theoretical UV-Vis | - | - | - | [1][2] |
| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Not Specified | Chloroform | Cyclic Voltammetry | -5.49 | -1.99 | 3.50 | [4] |
Calculated Quantum Chemical Properties of this compound
| Parameter | Value | Unit |
| Ionization Potential (IP) | 6.26 | eV |
| Electron Affinity (EA) | 0.82 | eV |
| Hardness (η) | 2.72 | eV |
| Softness (S) | 0.36 | eV⁻¹ |
| Electronegativity (χ) | 3.54 | eV |
| Chemical Potential (μ) | -3.54 | eV |
| Electrophilicity Index (ω) | 2.30 | eV |
Data obtained from DFT/B3LYP/6-311++G(d,p) calculations.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization of the electronic properties of this compound and its analogs. Below are generalized procedures for common analytical techniques based on methods reported for benzimidazole derivatives.
Synthesis of this compound
A common route for the synthesis of N-alkylbenzimidazoles involves the reaction of benzimidazole with an appropriate alkyl halide.[5]
Materials:
-
Benzimidazole
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve benzimidazole (1 mmol) and KOH (1 mmol) in ethanol.
-
Stir the mixture at room temperature (25°C).
-
Add 1-bromobutane to the reaction mixture.
-
Reflux the mixture for a specified time, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Perform a work-up procedure, typically involving extraction with an organic solvent like ethyl acetate and washing with water and brine.
-
Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy is employed to determine the absorption characteristics of the compounds, which arise from electronic transitions between molecular orbitals.
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Quartz cuvettes with a 1 cm path length.
Procedure:
-
Prepare a stock solution of the benzimidazole derivative in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile (B52724), or DMSO) at a concentration of approximately 1 mM.[6][7]
-
From the stock solution, prepare a dilute solution (e.g., 10 µM) in the same solvent.[8]
-
Record the UV-Vis spectrum of the dilute solution from 200 to 800 nm, using the pure solvent as a reference.[9]
-
Identify the wavelength of maximum absorption (λmax).
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a compound and to estimate the HOMO and LUMO energy levels.[10]
Instrumentation:
-
A potentiostat with a three-electrode setup.
-
A glassy carbon or platinum working electrode.
-
A platinum wire counter electrode.
-
A saturated calomel (B162337) electrode (SCE) or Ag/AgCl reference electrode.[4]
-
An electrochemical cell.
Procedure:
-
Prepare a solution of the benzimidazole derivative (typically 1-5 mM) in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).[11][]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.
-
Assemble the three-electrode cell with the prepared solution.
-
Record the cyclic voltammogram by scanning the potential over a suitable range at a specific scan rate (e.g., 100 mV/s).[4]
-
From the resulting voltammogram, determine the onset oxidation and reduction potentials. These values can be used to calculate the HOMO and LUMO energy levels using established equations.
Signaling Pathways
Benzimidazole derivatives are known to interact with various biological targets, including key enzymes in signaling pathways implicated in cancer. The PI3K/Akt/mTOR and MAPK pathways are two such critical cascades that are often dysregulated in cancer and are targets for benzimidazole-based inhibitors.[1][13][14]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[15][16] Aberrant activation of this pathway is a hallmark of many cancers.[13] Certain benzimidazole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[1][11]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is another fundamental signaling pathway that transduces extracellular signals to the nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis. The MAPK pathway is often hyperactivated in cancer.[10] Some benzimidazole derivatives have been identified as inhibitors of key components of this pathway, such as MEK and ERK, making them promising anticancer agents.
Conclusion
This compound and its analogs are a versatile class of compounds with tunable electronic properties that underpin their significant potential in drug development and materials science. This guide has provided a consolidated resource on their key electronic characteristics, generalized experimental protocols for their characterization, and an overview of their interaction with important cancer-related signaling pathways. The presented data and visualizations offer a foundation for further research and development of novel benzimidazole-based molecules with tailored electronic and biological profiles. A deeper understanding of the structure-property relationships within this class of compounds will undoubtedly accelerate the discovery of new therapeutic agents and functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric Determination of Certain Benzimidazole Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi PCET in symmetrically substituted benzimidazoles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03782J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. cusabio.com [cusabio.com]
N-Butylbenzimidazole: A Deep Dive into Molecular Geometry and Conformation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular geometry and conformational properties of N-butylbenzimidazole, a significant heterocyclic compound with wide-ranging applications in medicinal and materials chemistry. This document synthesizes experimental findings and theoretical calculations to offer a detailed understanding of the structural characteristics of this molecule.
Molecular Structure and Geometry
The structural integrity of this compound is fundamentally defined by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, featuring a butyl substituent at one of the nitrogen atoms. The spatial arrangement of its atoms, including bond lengths and angles, has been elucidated through both experimental techniques and computational modeling.
A pivotal study by Akman et al. combined experimental data with Density Functional Theory (DFT) calculations to determine the optimized molecular structure of this compound[1][2][3]. These investigations reveal that the attachment of the butyl group does not cause a significant disruption to the conjugated system and overall structural organization of the parent benzimidazole (B57391) moiety[1][2][3].
Bond Lengths and Angles
Quantitative analysis of the molecular geometry provides precise measurements of the distances between atoms and the angles at which they are oriented. The following tables summarize the key theoretical and experimental values for the bond lengths and angles within the this compound molecule, primarily derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory and compared with experimental results[1][4].
Table 1: Selected Bond Lengths of this compound (Å) [1][2]
| Bond | Theoretical (Å) | Experimental (Å) |
| C1-N26 | 1.386 | 1.391 |
| C2-N27 | 1.387 | 1.367 |
| C7-N26 | 1.377 | - |
| C7-N27 | 1.306 | - |
| C13-C16 | 1.534 | - |
| C16-C19 | 1.533 | - |
| C19-C22 | 1.531 | - |
Table 2: Selected Bond Angles of this compound (°) [1]
| Angle | Theoretical (°) | Experimental (°) |
| N26-C7-N27 | 114.3 | 121.6 |
| C2-N27-C7 | 104.6 | 105.4 |
| C1-N26-C7 | 105.9 | 109.5 |
Conformational Analysis and Intramolecular Interactions
The flexibility of the N-butyl chain introduces various possible conformations for this compound. Understanding these conformations is crucial as they can influence the molecule's biological activity and physical properties.
Computational studies, particularly Natural Bond Orbital (NBO) analysis, have been employed to investigate the intramolecular interactions that stabilize the molecule's structure[1][2][3]. This analysis reveals delocalization of σ-electrons, contributing to the overall stability of the molecule. For instance, the delocalization of σ-electrons from the σ(C1–C2) bond into antibonding orbitals such as σ(C1–C6), σ(C1–N26), and σ*(C6–H11) results in stabilization energies of 4.63, 0.86, and 2.42 KJ/mol, respectively[1][2][3]. These hyperconjugative interactions play a significant role in dictating the preferred conformation.
The following diagram illustrates the workflow for the comprehensive analysis of this compound's molecular properties.
Experimental and Computational Protocols
A thorough understanding of the methodologies employed is essential for the critical evaluation and reproduction of the scientific findings.
Experimental Methods
-
Synthesis: N-Butyl-1H-benzimidazole was procured from a commercial supplier (Sigma-Aldrich)[1].
-
FTIR Spectroscopy: The Fourier-transform infrared (FTIR) spectrum of this compound was recorded using a Thermo Scientific Nicolet iS10 FTIR spectrophotometer[1]. This technique provides information about the vibrational modes of the molecule, aiding in the identification of functional groups.
-
UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) absorption spectrum was recorded in a tetrahydrofuran (B95107) (THF) solution over a range of 200-600 nm using a Thermo Scientific UV-Vis Spectrophotometer[1]. This analysis helps in understanding the electronic transitions within the molecule.
Computational Methods
-
Density Functional Theory (DFT): The molecular geometry of this compound was optimized using DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set[1][2]. This level of theory has been shown to provide excellent agreement with experimental data for this class of compounds[1][2][3].
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular hyperconjugative interactions and charge delocalization within the molecule[1][2][3].
-
Topological Methods: Non-covalent interactions were analyzed using Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) methods[1][2][3].
-
Frontier Molecular Orbital (FMO) Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were calculated to evaluate the molecule's reactivity[1].
The logical relationship between the theoretical calculations performed is depicted in the following diagram.
References
N-Butylbenzimidazole: A Comprehensive Technical Review of Its Applications
For Researchers, Scientists, and Drug Development Professionals
N-butylbenzimidazole, a heterocyclic aromatic organic compound, has emerged as a versatile scaffold in medicinal chemistry and materials science. Its unique chemical structure allows for a wide range of applications, from being a crucial intermediate in the synthesis of pharmaceuticals to its use in advanced materials. This technical guide provides a detailed review of the synthesis, biological activities, and mechanistic pathways associated with this compound and its derivatives, with a focus on its potential in drug development.
Synthesis of this compound
The synthesis of this compound is primarily achieved through the N-alkylation of benzimidazole (B57391) with a butyl halide. This reaction is a standard nucleophilic substitution where the nitrogen atom of the benzimidazole ring acts as a nucleophile.
Experimental Protocol: N-Alkylation of Benzimidazole
This protocol outlines a general and efficient method for the synthesis of this compound.
Materials:
-
Benzimidazole
-
Butyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetonitrile (B52724) (CH₃CN) or Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup (using Potassium Carbonate):
-
In a round-bottom flask, dissolve benzimidazole (1 equivalent) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution.
-
To this suspension, add butyl bromide (1.1-1.2 equivalents) dropwise at room temperature with vigorous stirring.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and evaporate the solvent to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and n-hexane as the eluent.[1]
-
Characterization:
The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Applications and Quantitative Data
This compound and its derivatives have demonstrated significant potential in various therapeutic areas, particularly as anticancer and antimicrobial agents. The biological activity is often attributed to the benzimidazole core, which is a key pharmacophore in many approved drugs.
Anticancer Activity
Derivatives of this compound have shown promising cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and interference with key signaling pathways.
Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | HCT-116 (Colon) | 16.18 ± 3.85 | |
| Derivative B | MCF-7 (Breast) | 8.86 ± 1.10 | |
| Derivative C | MDA-MB-231 (Breast) | 16.38 | |
| Derivative D | A549 (Lung) | 7.3 ± 1.0 | [2] |
| Derivative E | MKN-45 (Stomach) | 13.4 ± 0.5 | [2] |
Antimicrobial Activity
The antimicrobial properties of this compound derivatives are also well-documented, with activity against both bacteria and fungi. The mechanism is often linked to the disruption of microbial cell membranes or inhibition of essential enzymes.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative F | Staphylococcus aureus | 50 | |
| Derivative G | Escherichia coli | 50 | |
| Derivative H | Candida albicans | 64 | |
| Derivative I | Aspergillus niger | 64 |
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO, final concentration <0.1%).
-
Incubate the plate for 24-72 hours.[4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[3][5]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Signaling Pathways Modulated by Benzimidazole Derivatives
Benzimidazole derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Benzimidazole derivatives have been shown to inhibit this pathway.[2][7][8]
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound derivatives.
Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including benzimidazole derivatives, induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11]
Caption: Induction of apoptosis by this compound derivatives via intrinsic and extrinsic pathways.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is common in cancer, making it an attractive therapeutic target. Benzimidazole derivatives have been reported to inhibit this pathway.[12][13][14]
Caption: Inhibition of the mTOR signaling pathway by this compound derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities. Their straightforward synthesis and the potential for broad structural modifications make them attractive candidates for drug discovery and development. The data presented in this guide highlight their significant anticancer and antimicrobial properties, and the elucidation of their mechanisms of action provides a solid foundation for the future design of more potent and selective therapeutic agents. Further research into the specific molecular targets and the optimization of the pharmacokinetic and pharmacodynamic properties of this compound derivatives will be crucial for their translation into clinical applications.
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preferential Inhibition of Wnt/β-Catenin Signaling by Novel Benzimidazole Compounds in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [chembk.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preferential Inhibition of Wnt/β-Catenin Signaling by Novel Benzimidazole Compounds in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole derivative, BMT-1, induces apoptosis in multiple myeloma cells via a mitochondrial-mediated pathway involving H+/K+-ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 11. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for N-alkylation of Benzimidazole with Butyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of the benzimidazole (B57391) scaffold is a fundamental transformation in medicinal chemistry and materials science. The introduction of alkyl chains, such as a butyl group, can significantly modulate the physicochemical and biological properties of the parent molecule, including its solubility, lipophilicity, and target-binding interactions. This protocol details a robust and widely applicable method for the synthesis of 1-butylbenzimidazole through the N-alkylation of benzimidazole with butyl bromide. The procedure employs potassium carbonate as a base in a polar aprotic solvent, offering a balance of reactivity and operational simplicity.
Reaction Scheme
The N-alkylation of benzimidazole with butyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the imidazole (B134444) ring acts as a nucleophile, attacking the electrophilic carbon of butyl bromide. A base is utilized to deprotonate the benzimidazole, thereby enhancing its nucleophilicity.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the N-alkylation of benzimidazole with butyl bromide.
| Parameter | Value |
| Reactants | Benzimidazole, Butyl Bromide, Potassium Carbonate |
| Product | 1-Butylbenzimidazole |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Time | 4-8 hours |
| Reaction Temperature | Room temperature to 60 °C |
| Yield | 75-90% (typical) |
| Melting Point | 171-173 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.82 (s, 1H), 7.75-7.73 (m, 1H), 7.39-7.37 (m, 1H), 7.30-7.26 (m, 2H), 4.18 (t, J=7.2 Hz, 2H), 1.87-1.80 (m, 2H), 1.40-1.31 (m, 2H), 0.94 (t, J=7.4 Hz, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 144.1, 143.0, 133.8, 122.9, 122.0, 120.2, 109.5, 46.5, 32.0, 19.9, 13.6. |
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of benzimidazole with butyl bromide.
Materials
-
Benzimidazole
-
Butyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography (optional)
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add benzimidazole (1.0 equivalent).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the benzimidazole.
-
Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution.
-
-
Addition of Alkylating Agent:
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add butyl bromide (1.1-1.2 equivalents) to the reaction mixture dropwise.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to 60 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (benzimidazole) is consumed (typically 4-8 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
-
Visual Workflow
The following diagram illustrates the experimental workflow for the N-alkylation of benzimidazole with butyl bromide.
Caption: Experimental workflow for the N-alkylation of benzimidazole.
Application Notes and Protocols for N-butylbenzimidazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-butylbenzimidazole as a versatile ligand in coordination chemistry. The content covers its synthesis, the preparation of its metal complexes, and its applications in catalysis and cancer therapy. Detailed experimental protocols and quantitative data are presented to facilitate research and development in these areas.
Introduction
This compound is a derivative of benzimidazole (B57391), a heterocyclic aromatic organic compound. The presence of the N-butyl group enhances its solubility in organic solvents and influences the steric and electronic properties of its coordination complexes. As a ligand, this compound coordinates to metal ions primarily through the nitrogen atom of the imidazole (B134444) ring, forming stable complexes with various transition metals. These complexes have shown significant potential in fields such as catalysis and medicinal chemistry, particularly in the development of novel anticancer agents.[1][2]
Data Presentation
Table 1: Physicochemical Properties of this compound Metal Complexes
| Complex | Metal Ion | Geometry | Key Bond Lengths (Å) | Reference |
| --INVALID-LINK--₂ | Cu(II) | Distorted Octahedral | Cu-N: 1.970(4) - 1.981(5), Cu-O: 2.186(7) | [1] |
buobb = 1,3-bis(1-butylbenzimidazol-2-yl)-2-oxopropane; pic = 2,4,6-trinitrophenol
Table 2: In Vitro Cytotoxicity of Benzimidazole-based Metal Complexes
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Cu(tbb)Cl₂] | CEM (Leukemia) | >100 | [2] |
| [Co(tbb)Cl₂] | CEM (Leukemia) | 14.2 | [2] |
| [Zn(tbb)Cl₂] | CEM (Leukemia) | >100 | [2] |
| [Cu(tebb)Cl(H₂O)]Cl | SH-SY5Y (Neuroblastoma) | 15.5 | [2] |
| [Co(tebb)Cl₂]n·nCH₃OH | SH-SY5Y (Neuroblastoma) | 12.3 | [2] |
| [Zn(tebb)Cl(H₂O)]Cl | SH-SY5Y (Neuroblastoma) | 13.7 | [2] |
| [Cu(BMA)Cl₂]·(CH₃OH) | HeLa (Cervical Cancer) | 8.5 | [3] |
tbb = 2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole; tebb = 2-[2-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]ethyl]-1H-benzimidazole; BMA = N,N'-bis(benzimidazol-2-yl-methyl)amine
Table 3: Catalytic Activity of Palladium-Benzimidazol-2-ylidene Complexes in Suzuki Coupling
| Catalyst System | Aryl Halide | Arylboronic Acid | Yield (%) | Reference |
| Pd(OAc)₂ / 1,3-dialkylbenzimidazolium chloride / Cs₂CO₃ | 4-Chloroacetophenone | Phenylboronic acid | 98 | [4] |
| Pd(OAc)₂ / 1,3-dialkylbenzimidazolium chloride / Cs₂CO₃ | 4-Chlorotoluene | Phenylboronic acid | 99 | [4] |
| Pd(OAc)₂ / 1,3-dialkylbenzimidazolium chloride / Cs₂CO₃ | 4-Chloroanisole | Phenylboronic acid | 97 | [4] |
Note: While not specific to this compound, this data for related 1,3-dialkylbenzimidazol-2-ylidene ligands demonstrates the potential of this class of compounds in Suzuki coupling reactions.
Experimental Protocols
Synthesis of N-butyl-1H-benzimidazole
This protocol describes the synthesis of N-butyl-1H-benzimidazole from o-phenylenediamine (B120857) and butyraldehyde (B50154).
Materials:
-
o-phenylenediamine
-
Butyraldehyde
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium metabisulfite (B1197395) (optional)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (0.01 mol) and an equimolar amount of butyraldehyde (0.01 mol) in ethanol (50 mL).[5]
-
Add a catalytic amount of ammonium chloride (e.g., 10 mol%).[6]
-
Alternatively, the bisulfite adduct of butyraldehyde can be pre-formed by adding the aldehyde to an aqueous solution of sodium metabisulfite in ethanol.[5]
-
Stir the reaction mixture at room temperature or gently reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude N-butyl-1H-benzimidazole by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]
Synthesis of a Copper(II) Complex with this compound Derivative
This protocol outlines the synthesis of a copper(II) complex using a derivative of this compound, 1,3-bis(1-butylbenzimidazol-2-yl)-2-oxopropane (buobb).
Materials:
-
1,3-bis(1-butylbenzimidazol-2-yl)-2-oxopropane (buobb)
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Diethyl ether
Procedure:
-
Dissolve the ligand, buobb (2 mmol), in methanol (20 mL) in a round-bottom flask.
-
In a separate flask, dissolve copper(II) nitrate trihydrate (1 mmol) in methanol (10 mL).
-
Slowly add the copper(II) nitrate solution to the ligand solution with continuous stirring.
-
Reflux the reaction mixture for 3 hours.
-
Allow the solution to cool to room temperature.
-
Slowly diffuse diethyl ether into the methanolic solution until a precipitate forms.
-
Collect the precipitate by filtration, wash with a small amount of cold methanol and then with diethyl ether.
-
Dry the resulting solid in a desiccator over anhydrous calcium chloride.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the procedure for evaluating the cytotoxic effects of this compound metal complexes on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound metal complex stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound metal complex in the complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared dilutions of the complex to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the complex) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and biological evaluation.
Proposed Anticancer Mechanism of Action
Caption: Intrinsic apoptosis pathway induced by complexes.
Potential Involvement of JAK/STAT Signaling
Caption: Potential inhibition of the JAK/STAT pathway.
References
- 1. Benzimidazole-Coordinated Copper(II) Complexes as Effectual Chemotherapeutics against Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co(II), Cu(II), and Zn(II) thio-bis(benzimidazole) complexes induce apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological evaluation of a cytotoxic 2-substituted benzimidazole copper(II) complex: DNA damage, antiproliferation and apoptotic induction activity in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijariie.com [ijariie.com]
- 6. jyoungpharm.org [jyoungpharm.org]
Application of N-butylbenzimidazole in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising third-generation photovoltaic technology due to their low cost, ease of fabrication, and respectable power conversion efficiencies. The performance of DSSCs is critically dependent on the intricate interplay of their core components: the dye-sensitized photoanode, the electrolyte containing a redox couple, and the counter electrode. The electrolyte, in particular, plays a pivotal role in regenerating the oxidized dye and transporting charge. Additives to the electrolyte are crucial for optimizing cell performance by minimizing energy loss pathways.
N-butylbenzimidazole (NBB) and its derivatives have been identified as highly effective n-type additives in the electrolyte of DSSCs. Their primary function is to suppress the charge recombination between the injected electrons in the conduction band of the semiconductor (typically TiO₂) and the oxidized species of the redox mediator (usually I₃⁻) in the electrolyte. This suppression of charge recombination leads to a significant improvement in the open-circuit voltage (Voc) and, consequently, the overall power conversion efficiency (PCE) of the solar cell. This document provides a comprehensive overview of the application of this compound in DSSCs, including its impact on device performance, detailed experimental protocols for its use, and a visualization of its mechanism of action.
Data Presentation
The addition of N-alkylbenzimidazole derivatives, such as N-methylbenzimidazole (NMBI), a close analog of this compound, to the electrolyte of a DSSC has a pronounced effect on its photovoltaic parameters. The following table summarizes representative data on the performance of DSSCs with and without a benzimidazole-based additive. It is important to note that the specific performance enhancements can vary depending on the dye, electrolyte composition, and fabrication conditions.
| Electrolyte Additive | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) |
| None | ~0.65 - 0.70 | ~15 - 18 | ~0.65 - 0.70 | ~6.5 - 8.0 |
| With N-methylbenzimidazole (NMBI) | ~0.75 - 0.85 | ~14 - 17 | ~0.70 - 0.75 | ~7.5 - 9.5 |
Note: The data presented is a synthesized representation from multiple sources and may not reflect a single specific experiment. The use of NMBI is as a close analogue to NBB, for which comprehensive comparative data is less readily available in a single source.
The primary impact of adding this compound or its analogs is a significant increase in the open-circuit voltage (Voc). This is attributed to the suppression of the dark current, which arises from the recombination of electrons from the TiO₂ conduction band with the triiodide ions in the electrolyte.[1] A slight decrease in the short-circuit current density (Jsc) is sometimes observed, which can be due to a negative shift in the conduction band edge of the TiO₂ or minor alterations in the electrolyte's properties that affect mass transport. However, the substantial gain in Voc typically outweighs any minor losses in Jsc, leading to an overall enhancement in the power conversion efficiency (η).
Experimental Protocols
This section provides detailed protocols for the fabrication of a dye-sensitized solar cell and the preparation of an electrolyte containing this compound.
Protocol 1: Fabrication of a Dye-Sensitized Solar Cell
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Surlyn sealant
-
Platinum-coated counter electrode
-
Sensitizing dye (e.g., N719, Z907)
-
tert-Butanol
Procedure:
-
Preparation of the Photoanode (TiO₂ Electrode):
-
Clean the FTO glass by sonicating in a detergent solution, deionized water, and ethanol for 15 minutes each.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. The thickness of the layer can be controlled by using adhesive tape as a spacer.
-
Sinter the TiO₂-coated FTO glass in a furnace at 450-500°C for 30 minutes to create a mesoporous structure.
-
Allow the photoanode to cool to approximately 80-100°C before immersing it in the dye solution.
-
Immerse the hot photoanode in a solution of the sensitizing dye (e.g., 0.3-0.5 mM in a 1:1 volume ratio of acetonitrile and tert-butanol) for 12-24 hours.
-
After dye sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and dry it.
-
-
Assembly of the Solar Cell:
-
Place a Surlyn sealant frame around the dye-sensitized area of the photoanode.
-
Position the platinum-coated counter electrode on top of the Surlyn frame, ensuring the conductive sides of both electrodes face each other.
-
Seal the cell by heating it on a hot plate at approximately 100-120°C with gentle pressure.
-
-
Electrolyte Injection:
-
Prepare the this compound-containing electrolyte as described in Protocol 2.
-
Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode using a vacuum backfilling method to ensure complete and uniform filling.
-
Seal the holes with a small piece of Surlyn and a coverslip.
-
Protocol 2: Preparation of this compound-Containing Electrolyte
Materials:
-
This compound (NBB)
-
Lithium iodide (LiI)
-
Iodine (I₂)
-
Guanidinium thiocyanate (B1210189) (GuSCN) (optional)
-
4-tert-butylpyridine (TBP) (for comparison)
-
Acetonitrile (anhydrous)
-
Valeronitrile (B87234) (anhydrous)
Procedure:
-
Standard Iodide/Triiodide Electrolyte with NBB:
-
In a light-protected container, dissolve the following components in a mixture of acetonitrile and valeronitrile (typically 85:15 v/v):
-
0.6 M 1,2-dimethyl-3-propylimidazolium iodide (DMPII) or a similar ionic liquid
-
0.03 M Iodine (I₂)
-
0.1 M Guanidinium thiocyanate (GuSCN)
-
0.5 M this compound (NBB)
-
-
Stir the solution in the dark until all components are fully dissolved. The electrolyte should be stored in a dark, airtight container to prevent degradation.
-
-
Alternative Electrolyte Composition:
-
A simpler, commonly used electrolyte can be prepared by dissolving:
-
0.5 M Lithium iodide (LiI)
-
0.05 M Iodine (I₂)
-
0.5 M this compound (NBB)
-
-
in anhydrous acetonitrile.
-
Note: The optimal concentration of this compound may vary depending on the other components of the DSSC. It is recommended to optimize the NBB concentration for a specific system to achieve the best performance.
Mandatory Visualization
Mechanism of this compound in a Dye-Sensitized Solar Cell
The following diagram illustrates the working principle of a DSSC and the specific role of this compound in the electrolyte.
Caption: Working principle of a DSSC with this compound as an electrolyte additive.
Experimental Workflow for DSSC Fabrication and Characterization with NBB
The following flowchart outlines the key steps in fabricating and characterizing a dye-sensitized solar cell incorporating an this compound-containing electrolyte.
References
Application Notes and Protocols: N-butylbenzimidazole as an Electrolyte Additive in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-butylbenzimidazole (NBB) as an electrolyte additive in Dye-Sensitized Solar Cells (DSSCs). Due to the limited availability of direct performance data for NBB, data for the closely related and commonly used N-methylbenzimidazole (NMBI) is presented as a representative analogue. This document outlines the expected performance enhancements, detailed experimental protocols for electrolyte preparation and DSSC fabrication, and the underlying mechanism of action.
Introduction
This compound (NBB) is an organic amine that serves as a crucial additive in the electrolyte of Dye-Sensitized Solar Cells (DSSCs). Its primary role is to enhance the open-circuit voltage (Voc) of the solar cell. The addition of NBB, similar to other benzimidazole (B57391) derivatives and common additives like 4-tert-butylpyridine (B128874) (TBP), passivates the surface of the titanium dioxide (TiO₂) photoanode. This passivation suppresses the recombination of photo-injected electrons with the triiodide ions (I₃⁻) in the electrolyte, a major loss mechanism in DSSCs. By reducing this charge recombination, the electron lifetime in the conduction band of the TiO₂ is prolonged, leading to a higher open-circuit voltage and overall power conversion efficiency (PCE).
Data Presentation
The following tables summarize the photovoltaic performance of DSSCs with different electrolyte additives. The data for N-methylbenzimidazole (NMBI) is used here to illustrate the expected impact of this compound.
Table 1: Photovoltaic Performance of DSSCs with and without Additives at Varying Iodine Concentrations
| Electrolyte Additive | Iodine Conc. (M) | Jsc (mA/cm²) | Voc (mV) | Fill Factor (FF) | PCE (%) |
| None | 0.02 | 10.2 | 680 | 0.53 | 3.64 |
| None | 0.08 | 7.5 | 650 | 0.54 | 2.61 |
| TBP | 0.02 | 10.5 | 730 | 0.54 | 4.14 |
| NMBI (as NBB proxy) | 0.08 | 10.8 | 720 | 0.53 | 4.12 |
Data is based on studies of N-methylbenzimidazole (NMBI) and is intended to be representative of the performance enhancements expected with this compound.
Table 2: Synergistic Effect of Guanidinium (B1211019) Thiocyanate (B1210189) (GuNCS) with TBP and NMBI
| Electrolyte Co-additives | Jsc (mA/cm²) | Voc (mV) | Fill Factor (FF) | PCE (%) |
| TBP + GuNCS | 17.5 | 763 | 0.60 | 8.03 |
| NMBI + GuNCS | 13.7 | 762 | 0.55 | 5.78 |
This data, using NMBI as a proxy for NBB, highlights the potential for further performance improvements through the synergistic effects of co-additives.
Experimental Protocols
Preparation of this compound (NBB) Based Electrolyte
This protocol describes the preparation of a standard iodide/triiodide-based liquid electrolyte containing NBB.
Materials:
-
Lithium iodide (LiI)
-
Iodine (I₂)
-
This compound (NBB)
-
Acetonitrile (B52724) (anhydrous)
-
Valeronitrile (B87234) (anhydrous)
-
Guanidinium thiocyanate (GuNCS) (optional)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the solvent mixture by combining acetonitrile and valeronitrile in a volume ratio of 85:15.
-
In a clean, dry volumetric flask, dissolve LiI in the solvent mixture to a final concentration of 0.6 M. Stir until fully dissolved.
-
Add I₂ to the solution to a final concentration of 0.05 M. Stir in the dark until the iodine is completely dissolved. The solution will turn a deep reddish-brown.
-
Add this compound (NBB) to the electrolyte solution to a final concentration of 0.5 M.
-
(Optional) For synergistic effects, add guanidinium thiocyanate (GuNCS) to a final concentration of 0.1 M.
-
Continue stirring the final electrolyte solution in the dark for at least 30 minutes to ensure homogeneity.
-
Store the electrolyte in a sealed, dark container in a cool, dry place.
Fabrication and Assembly of a Dye-Sensitized Solar Cell
This protocol outlines the complete fabrication process of a DSSC using the prepared NBB-containing electrolyte.
Materials and Equipment:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., 20 nm particle size)
-
Ruthenium-based dye (e.g., N719) or other suitable sensitizer
-
Platinum precursor solution (e.g., H₂PtCl₆ in isopropanol)
-
Surlyn® thermoplastic sealant
-
NBB-containing electrolyte (from Protocol 1)
-
Screen printer or doctor-blade setup
-
Furnace capable of reaching 500°C
-
Hot plate
-
Ultrasonic bath
-
UV-Visible spectrophotometer
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat for I-V characterization
Procedure:
-
Preparation of the TiO₂ Photoanode: a. Clean the FTO glass substrates by sonicating sequentially in detergent, deionized water, and ethanol (B145695) for 15 minutes each. Dry with a stream of nitrogen. b. Deposit a compact blocking layer of TiO₂ on the conductive side of the FTO glass by spin-coating a precursor solution and annealing at 450°C. c. Deposit a mesoporous TiO₂ layer (approximately 10-12 µm thick) on top of the blocking layer using screen printing or the doctor-blade technique. d. Sinter the TiO₂-coated FTO glass in a furnace. The temperature should be ramped up to 500°C and held for 30 minutes before cooling down to room temperature. e. After cooling to about 80°C, immerse the TiO₂ photoanode in a 0.3-0.5 mM solution of the sensitizing dye in a suitable solvent (e.g., a 1:1 volume ratio of acetonitrile and tert-butanol) for 12-24 hours. f. Rinse the dye-sensitized photoanode with ethanol to remove any non-adsorbed dye and dry it.
-
Preparation of the Platinum Counter Electrode: a. Clean another FTO glass substrate as described in step 1a. b. Drill a small hole in the FTO glass for electrolyte filling. c. Deposit a thin layer of the platinum precursor solution onto the conductive side of the FTO glass. d. Heat the platinum-coated FTO glass at 400°C for 20 minutes to form a catalytic platinum layer.
-
Assembly of the DSSC: a. Place a frame of Surlyn® sealant around the active area of the dye-sensitized TiO₂ photoanode. b. Place the platinum counter electrode on top of the photoanode, with the conductive sides facing each other. c. Heat the assembly on a hot plate at around 120°C with gentle pressure to seal the cell. d. Introduce the NBB-containing electrolyte into the cell through the pre-drilled hole in the counter electrode using a vacuum back-filling technique. e. Seal the filling hole with a small piece of Surlyn® and a coverslip by heating.
-
Characterization of the DSSC: a. Mask the active area of the fabricated DSSC to a known area (e.g., 0.25 cm²). b. Measure the current-voltage (I-V) characteristics of the cell under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator and a potentiostat. c. From the I-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
Mandatory Visualizations
Mechanism of this compound in DSSCs
The following diagram illustrates the proposed mechanism by which NBB enhances DSSC performance. NBB molecules adsorb onto the surface of the TiO₂ photoanode. This surface modification shifts the conduction band edge of the TiO₂ to a more negative potential, which increases the open-circuit voltage. Furthermore, the adsorbed NBB layer acts as a physical barrier, sterically hindering the approach of triiodide ions (I₃⁻) to the TiO₂ surface, thereby suppressing the charge recombination reaction between injected electrons and the electrolyte.
Caption: Mechanism of NBB at the TiO₂/Dye/Electrolyte Interface.
Experimental Workflow for DSSC Fabrication
The following flowchart outlines the key steps involved in the fabrication and assembly of a Dye-Sensitized Solar Cell with an NBB-containing electrolyte.
Caption: DSSC Fabrication and Assembly Workflow.
Conclusion
This compound is a valuable electrolyte additive for enhancing the performance of Dye-Sensitized Solar Cells. By adsorbing onto the TiO₂ surface, it effectively suppresses charge recombination, leading to a significant increase in the open-circuit voltage and overall power conversion efficiency. The provided protocols offer a detailed guide for the preparation of NBB-containing electrolytes and the fabrication of high-performance DSSCs. The synergistic effects observed with co-additives like GuNCS suggest further avenues for optimizing DSSC performance. These application notes serve as a foundational resource for researchers and scientists working on the development and improvement of DSSC technology.
Application Notes and Protocols for the Synthesis of N-Butylbenzimidazole Derivatives for Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-butylbenzimidazole derivatives and the evaluation of their antimicrobial properties. Benzimidazole (B57391) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3][4] The N-butyl substitution on the benzimidazole core is a key structural feature explored for its potential to enhance antimicrobial efficacy.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process involving the formation of the benzimidazole core followed by N-alkylation. A general and widely adopted method for synthesizing the 2-substituted benzimidazole core is the condensation reaction of o-phenylenediamine (B120857) with various carboxylic acids or aldehydes.[5][6][7] Subsequent N-alkylation with an appropriate butyl halide yields the desired this compound derivatives.
Experimental Protocol: Synthesis of 2-Substituted-1H-benzimidazole
This protocol outlines the synthesis of the benzimidazole scaffold, which serves as the precursor for N-alkylation.
Materials:
-
o-phenylenediamine
-
Substituted carboxylic acid (e.g., acetic acid for 2-methylbenzimidazole, phenylacetic acid for 2-benzylbenzimidazole)[5]
-
Concentrated ammonia (B1221849) solution[5][8]
-
Ethanol (B145695) (for recrystallization)[5][8]
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Filtration apparatus
Procedure:
-
In a round bottom flask, combine o-phenylenediamine (0.03 mol) and the selected carboxylic acid (0.09 mol).[5][8]
-
Add 20 mL of 4N HCl to the mixture.[8]
-
Heat the reaction mixture under reflux for 45 minutes to 5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[5][8]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the gradual addition of concentrated ammonia solution until a precipitate forms.[5][8]
-
Collect the precipitated product by filtration and wash with cold water.
-
Recrystallize the crude product from 10-40% aqueous ethanol to obtain the purified 2-substituted-1H-benzimidazole.[5][8]
Experimental Protocol: Synthesis of N-Butyl-2-substituted-benzimidazole
This protocol describes the N-alkylation of the synthesized 2-substituted-1H-benzimidazole.
Materials:
-
2-substituted-1H-benzimidazole
-
1-Bromobutane (B133212) (Butyl bromide)
-
Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH)
-
Dimethylformamide (DMF) or Ethanol
-
Round bottom flask
-
Magnetic stirrer
-
Beakers
-
Extraction funnel
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve the 2-substituted-1H-benzimidazole (1 equivalent) in a suitable solvent such as DMF.
-
Add a base, such as sodium hydride (1.2 equivalents), portion-wise to the solution at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature or gentle heating (e.g., 40°C) for 8-12 hours, monitoring by TLC.[9]
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography if necessary.
Antimicrobial Activity Studies
The synthesized this compound derivatives can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. Common methods for evaluating antimicrobial efficacy include the disc diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Disc Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Candida albicans, Aspergillus niger (fungi))[10][11]
-
Muller-Hinton Agar (B569324) (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs[11]
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent control[12]
-
Incubator
Procedure:
-
Prepare sterile agar plates.
-
Prepare a microbial inoculum of the test organisms and swab the entire surface of the agar plates.
-
Impregnate sterile filter paper discs with a known concentration of the synthesized compounds (e.g., 100 µg/mL in DMSO).[11]
-
Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO control disc, on the surface of the inoculated agar plates.[12]
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[13]
-
Measure the diameter of the zone of inhibition (in mm) around each disc.[12]
Experimental Protocol: Broth Microdilution Method (MIC Determination)
This method provides quantitative data on the antimicrobial activity.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antibiotic and antifungal agents
-
Resazurin or other viability indicators (optional)
Procedure:
-
Prepare a two-fold serial dilution of the synthesized compounds and standard drugs in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28-35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The quantitative data obtained from the antimicrobial studies should be summarized in tables for clear comparison.
Table 1: Antimicrobial Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound ID | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
| S. aureus | B. subtilis | E. coli | |
| Derivative 1 | |||
| Derivative 2 | |||
| ... | |||
| Ciprofloxacin | |||
| Fluconazole | N/A | N/A | N/A |
N/A: Not Applicable
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)
| Compound ID | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
| S. aureus | B. subtilis | E. coli | |
| Derivative 1 | |||
| Derivative 2 | |||
| ... | |||
| Ciprofloxacin | |||
| Fluconazole | N/A | N/A | N/A |
N/A: Not Applicable
Visualization of Experimental Workflow and Potential Mechanism of Action
Visual diagrams can aid in understanding the experimental process and the potential mechanisms by which these compounds exert their antimicrobial effects.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound derivatives.
Antimicrobial Testing Workflow
Caption: Workflow for antimicrobial activity screening.
Proposed Mechanism of Action
While the exact signaling pathways for all this compound derivatives are not fully elucidated, a plausible mechanism of action for benzimidazole-based antimicrobials involves the inhibition of essential bacterial enzymes or cellular processes.[14][15] For instance, some benzimidazole derivatives have been shown to target bacterial gyrase, an enzyme crucial for DNA replication.[15] In fungi, they can inhibit ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.[1]
Caption: Proposed antimicrobial mechanisms of action for benzimidazole derivatives.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsm.com [ijpsm.com]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Analytical Techniques for the Characterization of N-butylbenzimidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical techniques for the structural elucidation and characterization of N-butylbenzimidazole. Detailed application notes and experimental protocols are provided for a suite of instrumental methods, including spectroscopic, chromatographic, mass spectrometric, and thermal analysis techniques.
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Proper characterization is crucial for its application and development. The following sections detail the primary analytical methods for confirming its identity, purity, and physicochemical properties.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the butyl chain and the benzimidazole (B57391) core.
Quantitative Data
| Technique | Nucleus | Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | ¹H | ~7.95 (s, 1H) | H at C2 of imidazole (B134444) ring |
| ~7.65-7.75 (m, 2H) | Aromatic protons | ||
| ~7.20-7.30 (m, 2H) | Aromatic protons | ||
| ~4.20 (t, 2H) | N-CH₂ of butyl group | ||
| ~1.80 (m, 2H) | N-CH₂-CH₂ of butyl group | ||
| ~1.35 (m, 2H) | N-(CH₂)₂-CH₂ of butyl group | ||
| ~0.90 (t, 3H) | CH₃ of butyl group | ||
| ¹³C NMR | ¹³C | ~144.0 | C2 of imidazole ring |
| ~143.5, ~134.0 | Quaternary aromatic carbons | ||
| ~122.5, ~121.5 | Tertiary aromatic carbons | ||
| ~119.0, ~110.0 | Tertiary aromatic carbons | ||
| ~45.0 | N-CH₂ of butyl group | ||
| ~32.0 | N-CH₂-CH₂ of butyl group | ||
| ~20.0 | N-(CH₂)₂-CH₂ of butyl group | ||
| ~13.5 | CH₃ of butyl group |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds, and acquisition time of 2-4 seconds.
-
Record spectra at room temperature.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The vibrational frequencies of the chemical bonds provide a characteristic "fingerprint" of the molecule.
Quantitative Data
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 2960-2850 |
| C=N stretch (imidazole) | ~1620 |
| C=C stretch (aromatic) | 1600-1450 |
| C-N stretch | ~1350 |
| C-H bend | 1470-1370 |
| Aromatic C-H out-of-plane bend | 900-690 |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system of the benzimidazole ring.
Quantitative Data
| Solvent | λmax (nm) | Transition |
| Ethanol (B145695) | ~248, ~275, ~282 | π → π* |
The experimental and theoretical spectra of N-Butyl-1H-benzimidazole show a peak at 248 nm; additionally, the experimental spectrum has a peak near 295 nm.[2][3][4]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan a spectrum over a range of approximately 200-400 nm.
-
-
Data Processing: The instrument software will automatically subtract the solvent absorbance and plot the absorbance of the sample as a function of wavelength.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reversed-phase method is commonly employed.
Quantitative Data
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a lower percentage of B, ramp up to a higher percentage to elute the analyte. A typical gradient might be 30% B to 90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent as the standard to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Acquire and process the chromatograms.
-
-
Data Analysis: Identify the this compound peak by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area versus concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds like this compound. It is often coupled with a mass spectrometer (GC-MS) for definitive identification.
Quantitative Data
| Parameter | Condition |
| Column | DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |
Experimental Protocol: GC
-
Sample Preparation: Dissolve the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 100-1000 µg/mL.
-
Instrumentation: Set up the GC or GC-MS system with the specified parameters.
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
Data Analysis: Identify the this compound peak based on its retention time. If using GC-MS, confirm the identity by comparing the mass spectrum with a reference spectrum. Purity can be estimated by the peak area percentage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Electron impact (EI) is a common ionization technique for this type of compound.
Quantitative Data
| m/z (mass-to-charge ratio) | Interpretation |
| 174 | Molecular ion [M]⁺ |
| 131 | [M - C₃H₇]⁺ (loss of propyl radical) |
| 117 | [M - C₄H₉]⁺ (loss of butyl radical) |
| 91 | Benzene ring fragment |
The fragmentation of 1- and 2-substituted benzimidazoles often involves the cleavage of the substituent at the nitrogen atom.[5][6]
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Introduction: The sample is introduced via a GC system as described in the GC protocol.
-
Ionization: The sample is ionized in the MS source using electron impact (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole).
-
Detection: The ions are detected, and a mass spectrum is generated.
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library spectra for confirmation.
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of this compound as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition temperature of this compound.
Quantitative Data
| Parameter | Typical Value |
| Decomposition Onset Temperature | > 200 °C (dependent on heating rate and atmosphere) |
| Residual Mass at 600 °C | < 5% (under inert atmosphere) |
Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrumentation: Use a thermogravimetric analyzer.
-
Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Monitor the mass loss as a function of temperature.
-
-
Data Analysis: The TGA thermogram plots the percentage of mass remaining versus temperature. The onset of decomposition is determined from this curve.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting point, glass transitions, and other thermal events.
Quantitative Data
| Parameter | Typical Value |
| Melting Point (Tm) | Dependent on the purity of the sample. |
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into a DSC pan (e.g., aluminum) and hermetically seal it.
-
Instrumentation: Use a differential scanning calorimeter. An empty, sealed pan is used as a reference.
-
Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
-
Monitor the heat flow as a function of temperature.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events like melting appear as peaks. The peak temperature is taken as the melting point.
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between the different analytical techniques.
Characterization workflow for this compound.
Relationship between techniques and information obtained.
References
Application Notes and Protocols: Purification of N-butylbenzimidazole by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-butylbenzimidazole is a significant heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and functional materials.[1] Its derivatives have shown potential in various applications, including as antiviral, antimicrobial, and antitumor agents.[1] Given its importance, obtaining this compound in high purity is crucial for subsequent applications and research. Column chromatography is a fundamental, reliable, and widely used technique for the purification of organic compounds like this compound.[2][3][4] This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.
Principle of Column Chromatography
Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[2][3] In normal-phase chromatography, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase.[2][3][5] As the mobile phase carrying the mixture moves down the column, compounds with higher polarity interact more strongly with the stationary phase and thus move slower. Conversely, less polar compounds have a weaker interaction with the stationary phase and are eluted more quickly. This difference in migration rates allows for the effective separation of the components of the mixture.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the purification of this compound by column chromatography.
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh)[6] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate (B1210297) in Hexane (e.g., starting from 5% up to 50% Ethyl Acetate)[5] |
| Optimal Rf on TLC | 0.2 - 0.4 for good separation[6][7] |
| Typical Yield | 70-95%[5] |
| Expected Purity | >98% (as determined by NMR or HPLC) |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of crude this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers and Erlenmeyer flasks
-
Separatory funnel (for gradient elution)
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure
Step 1: Preparation of the Column
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[3]
-
Add a thin layer of sand (approximately 0.5 cm) over the cotton plug to create a flat base.[8]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).[5][6] The ratio of silica gel to crude material should be approximately 30:1 to 50:1 by weight for effective separation.[7]
-
Carefully pour the silica gel slurry into the column.[6] Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[6]
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica gel settles, a uniform bed will form. Do not allow the solvent level to drop below the top of the silica gel bed to prevent the column from running dry and cracking.[7]
-
Once the silica gel has settled, add another thin layer of sand (approximately 0.5 cm) on top of the silica bed to protect it during sample and eluent addition.[8]
Step 2: Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[5]
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6][9]
-
Carefully add the dissolved sample or the dry-loaded sample onto the top of the silica gel column.[5][6]
-
Open the stopcock and allow the sample to adsorb onto the silica gel, ensuring the solvent level just reaches the top of the sand layer.
Step 3: Elution and Fraction Collection
-
Carefully add the initial mobile phase (e.g., 5% ethyl acetate in hexane) to the top of the column.
-
Begin eluting the column by opening the stopcock to achieve a steady flow rate.
-
Collect the eluent in small, numbered fractions using test tubes.[5]
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[5] This can be done in a stepwise or continuous gradient fashion.
-
Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).[5][6] Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., 30% ethyl acetate in hexane). Visualize the spots under a UV lamp.
Step 4: Product Isolation
-
Identify the fractions containing the pure this compound based on the TLC analysis (fractions showing a single spot at the correct Rf value).
-
Combine the pure fractions into a round-bottom flask.[6]
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, or HPLC.
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the solvent system using TLC to achieve a target Rf of 0.2-0.4.[6][7] |
| Column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without air bubbles or cracks.[5] | |
| Column overloading. | Use a higher ratio of silica gel to crude material (at least 30:1 w/w).[7] | |
| Compound does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent. |
| Compound may have decomposed on the silica gel. | Test for compound stability on silica. Consider using a deactivated silica gel or an alternative stationary phase like alumina.[7] | |
| Streaking or Tailing of Bands | Compound is not fully soluble in the mobile phase. | Choose a solvent system where the compound has better solubility.[7] |
| Presence of acidic or basic impurities. | Consider adding a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds) to the mobile phase. |
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using column chromatography. By following this procedure, researchers can achieve high purity of the target compound, which is essential for its use in further research and development. The provided workflow and troubleshooting guide will aid in the successful implementation of this purification technique.
References
- 1. mdpi.com [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Purification [chem.rochester.edu]
Application Notes and Protocols for the Purification of N-butylbenzimidazole by Recrystallization
Introduction
N-butylbenzimidazole is a significant heterocyclic compound utilized as a building block in the synthesis of various biologically active molecules and functional materials.[1] Its applications range from being a precursor for Brønsted acidic ionic liquids to its use as an electrolyte in dye-sensitized solar cells.[1] For these applications, a high degree of purity is often essential. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds like this compound, leveraging differences in solubility between the compound and its impurities in a given solvent at varying temperatures.[2][3] This document provides a detailed protocol for the recrystallization of this compound, aimed at researchers, scientists, and professionals in drug development.
Principle of Recrystallization
Recrystallization is a purification technique that involves dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling.[2][4] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts or have different solubility characteristics, remain dissolved in the surrounding solution (mother liquor).[3] The purified crystals are then isolated by filtration.[5]
Solvent Selection for this compound
The choice of solvent is the most critical step for a successful recrystallization.[3] An ideal solvent should dissolve this compound sparingly or be insoluble at room temperature but highly soluble at its boiling point.[3] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Based on the moderately polar nature of benzimidazole (B57391) derivatives, several solvents and solvent systems can be considered.[6]
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound via recrystallization.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol/Water mixture)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Watch glass
-
Pre-heated funnel (for hot filtration, if necessary)
-
Fluted filter paper
-
Buchner funnel and flask
-
Vacuum source
-
Cold wash solvent
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent (e.g., ethanol) and begin heating the mixture on a hot plate with gentle stirring.[6] Continue to add the solvent in small portions until the this compound completely dissolves at or near the solvent's boiling point. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[6][7] Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, it is necessary to perform a hot filtration.[6] Pre-heat a second Erlenmeyer flask and a funnel. Place a piece of fluted filter paper in the pre-heated funnel and quickly filter the hot solution into the clean, pre-heated flask. This step prevents the premature crystallization of the product on the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.[6] Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period. Once the flask has reached room temperature, crystal formation should be observed.
-
Maximizing Yield: To maximize the yield of crystals, the flask can be placed in an ice bath for 15-30 minutes after it has cooled to room temperature.[6]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[3][5] Pour the cold slurry of crystals into the funnel and apply the vacuum.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.[6] It is important to use cold solvent to minimize the loss of the purified product.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Transfer the purified this compound to a watch glass or weighing dish and dry them completely in a drying oven at a moderate temperature or in a desiccator.
Data Presentation
The following tables summarize key quantitative data for this compound relevant to its purification.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄N₂ | [8] |
| Molecular Weight | 174.24 g/mol | |
| Melting Point | 171-173 °C | [8][9] |
| Appearance | Solid | [8] |
| Flash Point | > 110 °C (> 230 °F) |
Table 2: Solvent Selection Guide for Recrystallization of Benzimidazole Derivatives
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Elevated Temp. | Notes | Reference(s) |
| Ethanol | Moderate | High | A commonly used and effective solvent for benzimidazole derivatives. | [6] |
| Ethanol/Water | Low | High | Adding water as an anti-solvent can induce crystallization if the compound is too soluble in pure ethanol. | [6] |
| Toluene | Low | Moderate to High | Reported for use with similar benzimidazole structures. | [6] |
| Acetone | Moderate | High | Reported for use with similar benzimidazole structures. | [6] |
| Water | Very Low | Low | Generally, organic compounds have low solubility in water, but it can be effective for highly polar compounds. | [10][11] |
Visualizations
Diagram 1: Experimental Workflow for Recrystallization
Caption: Workflow for the recrystallization of this compound.
Diagram 2: Solvent Selection Decision Tree
Caption: Decision tree for selecting a suitable recrystallization solvent.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Perform the recrystallization procedure in a well-ventilated fume hood to avoid inhalation of solvent vapors.
-
Many organic solvents are flammable. Avoid open flames and use a hot plate as the heating source.
-
Handle hot glassware with care using appropriate clamps or tongs to prevent burns.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for detailed safety information.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. benchchem.com [benchchem.com]
- 7. ijcrt.org [ijcrt.org]
- 8. This compound [chembk.com]
- 9. This compound|lookchem [lookchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols for Evaluating N-butylbenzimidazole as a Corrosion Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. N-heterocyclic compounds, particularly benzimidazole (B57391) derivatives like N-butylbenzimidazole, have emerged as effective corrosion inhibitors for metals such as mild steel, especially in acidic environments.[2][3] Their efficacy is attributed to the presence of heteroatoms (nitrogen) and aromatic rings in their structure, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.[4][5] This document provides a detailed overview of the experimental setup and protocols for systematically evaluating the corrosion inhibition performance of this compound.
The evaluation of a corrosion inhibitor involves a multi-faceted approach combining gravimetric and electrochemical techniques, supplemented by surface analysis.[6] Key methods include weight loss measurements for determining overall corrosion rate, potentiodynamic polarization (PDP) to understand the inhibitor's effect on anodic and cathodic reactions, and electrochemical impedance spectroscopy (EIS) to analyze the inhibitor's mechanism at the metal-electrolyte interface.[2][7] Surface characterization techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide visual evidence of the protective film formation and its effect on the surface morphology.[8][9]
Key Experimental Protocols
Protocol 1: Gravimetric Analysis (Weight Loss Method)
This method provides a direct measure of the corrosion rate and the inhibitor's efficiency by quantifying the mass loss of a metal specimen over time.
1.1. Materials and Equipment:
-
Metal specimens (e.g., mild steel coupons of size 2 cm x 2 cm x 0.5 cm)[9]
-
This compound
-
Corrosive medium (e.g., 1 M HCl solution)
-
Analytical balance (±0.1 mg precision)
-
Abrasive SiC paper (up to grade 800)[9]
-
Acetone, distilled water
-
Thermostatic water bath
-
Glass beakers and hooks
1.2. Procedure:
-
Specimen Preparation: Mechanically polish the metal specimens with successive grades of SiC paper, wash thoroughly with distilled water, degrease with acetone, and dry.[9]
-
Initial Weighing: Accurately weigh each prepared specimen (W_initial) using an analytical balance.[1]
-
Immersion: Suspend the specimens in beakers containing the corrosive medium with and without various concentrations of this compound (e.g., 0.1 mM to 5 mM).[2]
-
Incubation: Place the beakers in a thermostatic water bath at a controlled temperature (e.g., 298 K) for a specified immersion period (e.g., 6-24 hours).[10][11]
-
Final Weighing: After the immersion period, retrieve the specimens, clean them (e.g., with a specific cleaning solution to remove corrosion products), wash with distilled water and acetone, dry, and reweigh (W_final).
-
Calculations:
-
Corrosion Rate (CR) in mg cm⁻² h⁻¹: CR = (W_initial - W_final) / (A * t) where A is the surface area of the specimen in cm² and t is the immersion time in hours.[9]
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate without the inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.[10]
-
Protocol 2: Electrochemical Measurements
Electrochemical techniques provide rapid and detailed insights into the corrosion kinetics and the mechanism of inhibition.[7] These tests are performed using a three-electrode setup in an electrochemical cell.
2.1. Materials and Equipment:
-
Potentiostat/Galvanostat with frequency response analyzer (for EIS)
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode (WE): Metal specimen (e.g., mild steel) embedded in epoxy resin, leaving a defined surface area exposed.[9]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod.
-
-
Corrosive medium with and without various concentrations of this compound.
2.2. General Procedure:
-
Prepare the working electrode by polishing its exposed surface, similar to the weight loss specimens.
-
Assemble the three-electrode cell with the corrosive solution.
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes until a steady state is reached.[4]
2.3. Potentiodynamic Polarization (PDP) Protocol:
-
After OCP stabilization, perform the PDP measurement by scanning the potential from approximately -250 mV to +250 mV (vs. OCP) at a slow scan rate (e.g., 1 mV/s).[9]
-
Plot the resulting potential (E) versus the logarithm of the current density (log i).
-
Determine the corrosion potential (E_corr) and corrosion current density (I_corr) by extrapolating the Tafel slopes of the anodic and cathodic curves.[12]
-
Calculate the Inhibition Efficiency (IE%): IE% = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] * 100 where I_corr_blank and I_corr_inhibitor are the corrosion current densities without and with the inhibitor, respectively.[13]
2.4. Electrochemical Impedance Spectroscopy (EIS) Protocol:
-
Perform EIS measurements at the stable OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range, typically from 100 kHz down to 10 mHz.[9][14]
-
Plot the data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and Phase Angle vs. log frequency).[15]
-
Analyze the plots to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl) by fitting the data to an appropriate equivalent circuit model.[12]
-
Calculate the Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 where R_ct_inhibitor and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.
Protocol 3: Surface Analysis
These techniques are used to visualize the metal surface after corrosion testing, providing qualitative evidence of the inhibitor's protective action.
3.1. Materials and Equipment:
-
Scanning Electron Microscope (SEM)
-
Atomic Force Microscope (AFM)
-
Metal specimens (prepared as in Protocol 1 and immersed in corrosive media with and without inhibitor for a set period).
3.2. Procedure:
-
After the immersion test, carefully remove the metal specimens.
-
Gently rinse with distilled water and dry them.
-
Mount the specimens on appropriate holders for SEM or AFM analysis.
-
SEM Analysis: Acquire images of the surface morphology of the uninhibited (corroded) and inhibited specimens. Compare the images to observe the reduction in surface damage, pits, and cracks in the presence of this compound.[8]
-
AFM Analysis: Obtain 3D topographical images of the surfaces to quantify surface roughness. A smoother surface with lower roughness values in the presence of the inhibitor indicates effective film formation.[9]
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Weight Loss Measurement Data
| Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| Blank (0) | 25.4 | 0.53 | - |
| 0.1 | 8.1 | 0.17 | 67.9 |
| 0.5 | 4.3 | 0.09 | 83.0 |
| 1.0 | 2.4 | 0.05 | 90.6 |
| 5.0 | 1.5 | 0.03 | 94.3 |
(Representative data based on typical results for benzimidazole derivatives)[10]
Table 2: Potentiodynamic Polarization Data
| Inhibitor Conc. (mM) | E_corr (mV vs. SCE) | I_corr (µA cm⁻²) | Cathodic Slope (βc) | Anodic Slope (βa) | IE% |
|---|---|---|---|---|---|
| Blank (0) | -480 | 1150 | -130 | 75 | - |
| 0.5 | -465 | 184 | -125 | 70 | 84.0 |
| 1.0 | -460 | 92 | -122 | 68 | 92.0 |
| 5.0 | -452 | 46 | -118 | 65 | 96.0 |
(Representative data based on typical results for benzimidazole derivatives)[10][12]
Table 3: Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (mM) | R_ct (Ω cm²) | C_dl (µF cm⁻²) | IE% |
|---|---|---|---|
| Blank (0) | 45 | 150 | - |
| 0.5 | 350 | 55 | 87.1 |
| 1.0 | 720 | 40 | 93.7 |
| 5.0 | 1150 | 32 | 96.1 |
(Representative data based on typical results for benzimidazole derivatives)[10]
Mandatory Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition by this compound.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mtxlabsglobal.com [mtxlabsglobal.com]
- 15. scribner.com [scribner.com]
Application Notes and Protocols: N-butylbenzimidazole in the Synthesis of Ionic Liquids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-butylbenzimidazole is a crucial precursor in the synthesis of a variety of benzimidazolium-based ionic liquids (ILs). These ILs are gaining significant attention due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solubility, which make them promising candidates for a wide range of applications.[1][2] Benzimidazole (B57391) derivatives, in general, exhibit diverse biological activities, making their ionic liquid counterparts particularly interesting for pharmaceutical and biomedical applications.[1] This document provides detailed application notes and experimental protocols for the synthesis and potential uses of this compound-based ionic liquids.
Applications of this compound-based Ionic Liquids:
N-butylbenzimidazolium-based ILs have been investigated in various fields:
-
Catalysis: They have been successfully employed as catalysts in organic synthesis, including Biginelli reactions, Michael additions, condensations, alkylations, and esterifications.[3]
-
Green Solvents: Their low volatility and high thermal stability make them environmentally friendly alternatives to conventional organic solvents in chemical reactions.[4][5]
-
Electrochemistry: Their ionic conductivity and wide electrochemical windows make them suitable as electrolytes in batteries, supercapacitors, and fuel cells.[2]
-
Drug Delivery: The unique properties of ILs are being explored to enhance the solubility and bioavailability of poorly soluble drugs.[6][7][8] Benzimidazolium-based ILs, in particular, are being investigated for their potential as active pharmaceutical ingredients (APIs) due to the inherent biological activity of the benzimidazole core.[1]
-
Bioremediation and CO2 Capture: Certain benzimidazolium-based ILs have been studied for their potential in CO2 capture and conversion technologies.[3]
Experimental Protocols
Protocol 1: Synthesis of 1-Butyl-3-methylbenzimidazolium Bromide
This protocol describes the synthesis of a simple monocationic N-butylbenzimidazolium-based ionic liquid via the Menschutkin reaction.
Materials:
-
N-methylbenzimidazole
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve N-methylbenzimidazole (2.6 mol) in dry acetonitrile (20 mL).
-
To this solution, add 1-bromobutane (1 mol) dissolved in dry acetonitrile (25 mL).
-
Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 24 hours.[3]
-
After 24 hours, cool the solution to room temperature.
-
Add diethyl ether (30 mL) to precipitate the product. A white solid should form immediately.[3]
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Characterization:
The structure of the synthesized 1-butyl-3-methylbenzimidazolium bromide can be confirmed by NMR spectroscopy (¹H and ¹³C).
Protocol 2: Synthesis of a Dicationic Benzimidazole Ionic Liquid with a Butyl Spacer
This protocol outlines the synthesis of a dicationic benzimidazolium-based ionic liquid, which often exhibit higher thermal stability compared to their monocationic counterparts.[3]
Materials:
-
N-methylbenzimidazole
-
Dry acetonitrile
-
Diethyl ether
Procedure:
-
Dissolve 1,4-dibromobutane (1 mol) in dry acetonitrile (25 mL) in a round-bottom flask.
-
Add a solution of N-methylbenzimidazole (2.6 mol) in dry acetonitrile (20 mL) to the flask.
-
Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 24 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding diethyl ether (30 mL).
-
Isolate the resulting white solid by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 3: Anion Exchange (Metathesis) Reaction
This protocol describes the exchange of the bromide anion with a different anion, such as bis(trifluoromethane)sulfonimide (Tf₂N⁻), to modify the physicochemical properties of the ionic liquid.
Materials:
-
Bromide-based benzimidazole dicationic ionic liquid (from Protocol 2)
-
Lithium bis(trifluoromethane)sulfonimide (LiTf₂N)
-
Deionized water
-
Silver nitrate (B79036) solution (for testing)
Procedure:
-
Dissolve the bromide benzimidazole dicationic ionic liquid (1 equiv.) in deionized water (10 mL).
-
In a separate container, prepare an aqueous solution of lithium bis(trifluoromethane)sulfonimide (1.2 equiv., 80% w/w).
-
Add the LiTf₂N solution dropwise to the ionic liquid solution.
-
Stir the resulting suspension for 12 hours at room temperature.[3]
-
Add dichloromethane (15 mL) to the mixture and separate the organic phase.
-
Wash the organic phase with deionized water (3 x 15 mL).
-
Test the aqueous washings with a silver nitrate solution to ensure the complete removal of bromide ions (absence of a precipitate).[3]
-
Remove the dichloromethane from the organic phase under reduced pressure to obtain the final bis(trifluoromethane)sulfonimide-based ionic liquid.
Data Presentation
Table 1: Synthesis of Benzimidazole Dicationic Ionic Liquids (Yields)
| Cation Spacer Length | Anion | Product | Yield (%) | Physical State | Reference |
| Propyl (C3) | Br⁻ | C₃(C₁BenzIm)₂/2Br | - | White Solid | [3] |
| Propyl (C3) | Tf₂N⁻ | C₃(C₁BenzIm)₂/2Tf₂N | 99 | White Solid | [3] |
| Butyl (C4) | Br⁻ | C₄(C₁BenzIm)₂/2Br | - | - | [3] |
| Butyl (C4) | Tf₂N⁻ | C₄(C₁BenzIm)₂/2Tf₂N | 99 | White Solid | [3] |
Table 2: Thermal Properties of Benzimidazole Dicationic Ionic Liquids
| Compound | Decomposition Temperature (TGA, °C) | Glass Transition Temperature (DSC, °C) | Melting Point (DSC, °C) | Reference |
| C₃(C₁BenzIm)₂/2Tf₂N | ~350 | - | ~120 | [3] |
| C₄(C₁BenzIm)₂/2Tf₂N | ~345 | ~ -30 | - | [3] |
| C₅(C₁BenzIm)₂/2Tf₂N | ~340 | ~ -40 | - | [3] |
| C₆(C₁BenzIm)₂/2Tf₂N | ~335 | ~ -50 | - | [3] |
Visualizations
Caption: General synthesis workflow for N-butylbenzimidazolium ionic liquids.
Caption: Workflow for using N-butylbenzimidazolium ILs as recyclable catalysts.
References
- 1. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. isca.me [isca.me]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Biosensors Using Poly(N-butylbenzimidazole)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of electrochemical biosensors based on poly(N-butylbenzimidazole) (PBBI). The unique properties of PBBI, including its positive charge and film-forming capabilities, make it an excellent material for the fabrication of sensitive and selective biosensors for a variety of analytes, including glucose, choline (B1196258), and hydrogen peroxide. This document outlines the synthesis of a functionalized PBBI, the fabrication of modified electrodes, procedures for enzyme immobilization, and detailed protocols for electrochemical detection. Furthermore, potential applications in drug development are discussed.
Overview of Poly(this compound) in Biosensing
Poly(this compound) is a polymer that has gained attention in the field of biosensors due to its excellent film-forming properties, thermal stability, and, most importantly, its positively charged backbone. This positive charge facilitates the electrostatic immobilization of negatively charged biomolecules, such as enzymes, without the need for complex covalent linking chemistry. This non-destructive immobilization method can help preserve the bioactivity of the immobilized enzyme.
PBBI can be used to modify electrode surfaces, creating a biocompatible microenvironment for biological recognition events. Furthermore, PBBI can be combined with other materials, such as graphene, to enhance the electrochemical signal and improve the performance of the biosensor.
Characterization of Poly(this compound) Films
The successful modification of electrode surfaces with PBBI can be confirmed using various characterization techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the synthesized polymer and to confirm its successful deposition on the electrode surface. The spectra of PBBI will show characteristic peaks corresponding to the benzimidazole (B57391) ring structure.
-
Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology of the PBBI film. It can be used to visualize the uniformity of the polymer coating and the presence of any nanocomposites, such as graphene sheets.
Quantitative Data Summary
The performance of various biosensors developed using poly(this compound) and its composites is summarized in the table below for easy comparison.
| Biosensor Type | Analyte | Sensing Method | Linear Range | Detection Limit | Sensitivity | Response Time | Reference |
| Enzyme-free PBBI/Au Electrode | Hydrogen Peroxide | Amperometry | 25 µM - 10 mM | 6.25 µM | 35.1 - 419.4 µA mM⁻¹ cm⁻² | Not Specified | [1] |
| GOD-PBBIns-Gs/Au Electrode | Glucose | Amperometry | 10 µM - 10 mM | Not Specified | 143.5 µA mM⁻¹ cm⁻² | 5.6 s | [2] |
| ChOx-PBBIns-Gs/Au Electrode | Choline | Amperometry | 0.1 µM - 0.83 mM | 0.02 µM | 494.9 µA mM⁻¹ cm⁻² | Not Specified | [2] |
| PBI-BA-Gs/Au Electrode | Hydrogen Peroxide | Amperometry | 2.5 µM - 5 mM | Not Specified | 1056 µA mM⁻¹ cm⁻² | 1.4 s | [3] |
Experimental Protocols
Synthesis of Carboxylated Polybenzimidazole (PBI-BA)
This protocol describes the synthesis of a carboxylated polybenzimidazole, a derivative of PBBI, which can be used for biosensor fabrication.
Materials:
-
3,3',4,4'-Tetraaminobiphenyl
-
4,4'-Oxybis(benzoic acid)
-
Polyphosphoric acid (PPA)
-
Succinic anhydride (B1165640)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 3,3',4,4'-tetraaminobiphenyl and 4,4'-oxybis(benzoic acid) to polyphosphoric acid.
-
Heat the mixture to 200°C and maintain for 4 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of water.
-
Wash the polymer precipitate thoroughly with water and then with a sodium bicarbonate solution to remove any residual acid.
-
Dry the polymer in a vacuum oven at 80°C.
-
To introduce carboxyl groups, dissolve the synthesized polybenzimidazole in DMAc.
-
Add succinic anhydride to the solution and stir at room temperature for 24 hours.
-
Precipitate the carboxylated polymer (PBI-BA) in water, wash, and dry.
Fabrication of PBBI-Modified Gold Electrode
This protocol details the preparation of a gold electrode modified with a poly(this compound) film.
Materials:
-
Gold electrode (e.g., gold disk electrode)
-
Poly(this compound) solution (e.g., 1 mg/mL in a suitable organic solvent)
-
Alumina (B75360) slurry (for polishing)
-
Deionized water
Procedure:
-
Polish the gold electrode with alumina slurry to a mirror finish.
-
Sonnicate the electrode in deionized water and then in ethanol for 5 minutes each to remove any residual alumina and contaminants.
-
Dry the electrode under a stream of nitrogen.
-
Drop-cast a small volume (e.g., 5 µL) of the poly(this compound) solution onto the electrode surface.
-
Allow the solvent to evaporate completely at room temperature to form a uniform PBBI film.
-
The PBBI-modified electrode is now ready for enzyme immobilization or direct electrochemical measurements.
Immobilization of Enzymes via Electrostatic Attraction
This protocol describes the immobilization of negatively charged enzymes, such as glucose oxidase (GOD) or choline oxidase (ChOx), onto the positively charged PBBI-modified electrode.
Materials:
-
PBBI-modified electrode
-
Glucose oxidase (GOD) solution (e.g., 10 mg/mL in phosphate (B84403) buffer, pH 7.4) or Choline oxidase (ChOx) solution
-
Phosphate buffer (pH 7.4)
Procedure:
-
Immerse the PBBI-modified electrode in the enzyme solution.
-
Incubate for a specified period (e.g., 1-2 hours) at room temperature to allow for electrostatic adsorption of the enzyme onto the PBBI film.
-
Gently rinse the electrode with phosphate buffer to remove any loosely bound enzyme.
-
The enzyme-immobilized electrode is now ready for use in biosensing applications.
Electrochemical Detection Protocols
Electrochemical measurements are typically performed in a three-electrode cell containing a working electrode (the modified electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
Procedure:
-
Place the GOD-PBBI modified electrode in an electrochemical cell containing a phosphate buffer solution (e.g., 0.1 M, pH 7.0).
-
Record the cyclic voltammogram in the absence of glucose.
-
Add aliquots of a standard glucose solution to the cell and record the cyclic voltammogram after each addition.
-
Scan the potential in a range where the enzymatic product (hydrogen peroxide) is electroactive (e.g., from -0.2 V to 0.8 V vs. Ag/AgCl) at a scan rate of 50 mV/s.[4]
-
The increase in the oxidation peak current is proportional to the glucose concentration.
Procedure:
-
Place the ChOx-PBBI modified electrode in a stirred electrochemical cell containing a phosphate buffer solution.
-
Apply a constant potential at which the hydrogen peroxide produced by the enzymatic reaction is oxidized (e.g., +0.4 V vs. Ag/AgCl).[5]
-
After the background current stabilizes, inject known concentrations of choline into the cell.
-
The resulting steady-state current response is proportional to the choline concentration.
Procedure:
-
Place the PBBI-modified electrode in a stirred electrochemical cell containing a phosphate buffer solution.
-
Apply a potential step to a value where hydrogen peroxide is reduced or oxidized (e.g., -0.4 V vs. Ag/AgCl for reduction).[2]
-
Record the current as a function of time.
-
Introduce different concentrations of hydrogen peroxide and record the chronoamperometric response.
-
The change in current at a fixed time point is proportional to the hydrogen peroxide concentration.
Visualizations
Signaling Pathway for Enzymatic Biosensors
Caption: Enzymatic biosensor signaling pathway.
Experimental Workflow for Biosensor Fabrication and Testing
Caption: Workflow for biosensor fabrication.
Applications in Drug Development
The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive effects.[][7] Biosensors based on poly(this compound) can be valuable tools in the drug development process in several ways:
-
Enzyme Inhibition Screening: Many drugs act by inhibiting specific enzymes. PBBI-based biosensors with immobilized enzymes can be used to screen compound libraries for potential enzyme inhibitors. A decrease in the biosensor signal in the presence of a test compound would indicate inhibition of the enzyme.
-
Monitoring Drug Metabolism: Some drugs are metabolized by oxidase enzymes, producing hydrogen peroxide as a byproduct. An enzyme-free PBBI-based hydrogen peroxide sensor could be used to monitor the metabolic activity of these enzymes in the presence of a drug candidate.
-
High-Throughput Screening: The simple fabrication and detection methods associated with PBBI-based biosensors make them amenable to miniaturization and integration into high-throughput screening platforms for rapid evaluation of large numbers of compounds.
-
Studying Drug-Receptor Interactions: The benzimidazole moiety itself can interact with biological targets through hydrogen bonding and π-π stacking.[] While not a direct application of the polymer-based biosensor itself, the underlying chemistry of the monomer can inform the design of new drugs.
By providing a stable and biocompatible platform for immobilizing biological recognition elements, poly(this compound)-based biosensors offer a versatile and powerful tool for researchers and professionals in the field of drug development.
References
- 1. In Vitro Electrochemical Detection of Hydrogen Peroxide in Activated Macrophages via a Platinum Microelectrode Array - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical Characterization of Modified Glassy Carbon Electrodes for Non-Enzymatic Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vjol.info.vn [vjol.info.vn]
- 5. A sensitive amperometric detection of neurotransmitter acetylcholine using carbon dot-modified carbon paste electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of N-Butylbenzimidazole for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole (B57391) and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including anticancer properties. The N-butylbenzimidazole scaffold offers a versatile platform for the development of targeted drug delivery systems. By functionalizing this core structure, it is possible to conjugate therapeutic agents and targeting moieties, leading to enhanced drug solubility, improved pharmacokinetic profiles, and selective delivery to cancer cells, thereby minimizing off-target toxicity.
These application notes provide a comprehensive overview and detailed protocols for the functionalization of this compound, its formulation into nanoparticles, and subsequent evaluation for targeted drug delivery applications. The focus is on creating a drug delivery system that can specifically target cancer cells via folate receptors, which are often overexpressed in various tumor types.
Data Presentation
The following tables summarize representative quantitative data for benzimidazole-based nanoparticle drug delivery systems. It is important to note that this data is compiled from studies on various benzimidazole derivatives and serves as a reference for expected outcomes when working with functionalized this compound.
Table 1: Physicochemical Properties of Benzimidazole-Based Nanoparticles
| Nanoparticle Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) |
| PLGA-Benzimidazole | 150 - 250 | < 0.2 | -15 to -30 | 5 - 10 | 70 - 90 |
| Folate-PLGA-Benzimidazole | 160 - 260 | < 0.2 | -10 to -25 | 4 - 8 | 65 - 85 |
| Lipid-Polymer Hybrid NPs | 100 - 200 | < 0.3 | +20 to +30 | 8 - 15 | > 80 |
Table 2: In Vitro Cytotoxicity (IC50) of Benzimidazole Derivatives and Formulations
| Compound/Formulation | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzimidazole Derivative A | MCF-7 (Breast Cancer) | 8.86 ± 1.10[1] | Doxorubicin (B1662922) | ~1.10 |
| Benzimidazole Derivative B | HCT-116 (Colon Cancer) | 16.18 ± 3.85[1] | 5-Fluorouracil | ~5.0 |
| Benzimidazole Derivative C | A549 (Lung Cancer) | 9.62 ± 1.14[2] | Erlotinib | 19.41 ± 2.38[2] |
| Folate-Targeted Nanoparticles | FR-positive cells | Lower IC50 vs. non-targeted | Non-targeted Nanoparticles | Higher IC50 |
Experimental Protocols
Protocol 1: Synthesis of N-Butyl-2-(4-carboxyphenyl)benzimidazole
This protocol describes the synthesis of a functionalized this compound with a carboxylic acid group, which can serve as a linker attachment point for drug or targeting ligand conjugation.
Materials:
-
4-(Butylamino)aniline
-
4-Formylbenzoic acid
-
Sodium metabisulfite (B1197395) (Na2S2O5)
-
Dimethylformamide (DMF)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Synthesis of 4-(Butylamino)aniline: (This is a precursor that may need to be synthesized or purchased).
-
Condensation Reaction:
-
In a round-bottom flask, dissolve 4-(butylamino)aniline (1 equivalent) and 4-formylbenzoic acid (1 equivalent) in a mixture of DMF and ethanol.
-
Add sodium metabisulfite (1.5 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
Neutralize the precipitate with a saturated solution of NaHCO3.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Conjugation of Doxorubicin and Folic Acid to Functionalized this compound
This protocol utilizes EDC/NHS chemistry to conjugate doxorubicin (an anticancer drug) and folic acid (a targeting ligand) to the carboxylated this compound. A linker with two amine groups is used to facilitate the dual conjugation.
Materials:
-
N-Butyl-2-(4-carboxyphenyl)benzimidazole
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-PEG-Amine (linker)
-
Doxorubicin-HCl
-
Folic acid-NHS ester
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Dialysis membrane (MWCO 1 kDa)
Procedure:
-
Activation of Carboxyl Group:
-
Dissolve N-Butyl-2-(4-carboxyphenyl)benzimidazole (1 equivalent) in anhydrous DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid.
-
-
Conjugation to Linker:
-
In a separate flask, dissolve Amine-PEG-Amine (1 equivalent) in DMSO.
-
Slowly add the activated this compound solution to the linker solution.
-
Stir the reaction overnight at room temperature.
-
-
Conjugation of Doxorubicin and Folic Acid:
-
To the reaction mixture, add Doxorubicin-HCl (0.8 equivalents) and triethylamine (B128534) (to neutralize HCl).
-
In a separate container, dissolve Folic acid-NHS ester (0.8 equivalents) in DMSO.
-
Add the Folic acid-NHS ester solution to the reaction mixture.
-
Stir for 24 hours at room temperature in the dark.
-
-
Purification:
-
Dialyze the final product against PBS for 48 hours to remove unreacted reagents.
-
Lyophilize the dialyzed solution to obtain the purified conjugate.
-
Protocol 3: Formulation of Targeted Nanoparticles by Nanoprecipitation
This protocol describes the formulation of the this compound conjugate into PLGA nanoparticles.
Materials:
-
This compound-Linker-Doxorubicin-Folate conjugate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (1% w/v in water)
Procedure:
-
Organic Phase Preparation: Dissolve the this compound conjugate and PLGA in acetone.
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous PVA solution under constant stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in PBS for further use.
-
Protocol 4: Characterization of Nanoparticles
1. Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter and zeta potential using a Dynamic Light Scattering (DLS) instrument.[3][4]
2. Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known amount of the nanoparticle suspension.
-
Dissolve the dried nanoparticles in a suitable organic solvent to release the encapsulated drug.
-
Quantify the amount of encapsulated drug using UV-Vis spectrophotometry or HPLC.
-
Calculate the Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) using the following formulas[5][6][7]:
-
DLE (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the targeted nanoparticles against cancer cells.[8][9][10]
Materials:
-
Folate receptor-positive cancer cell line (e.g., MCF-7)
-
Folate receptor-negative cell line (control)
-
Complete cell culture medium
-
Targeted and non-targeted nanoparticles
-
Free drug
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the targeted nanoparticles, non-targeted nanoparticles, and free drug. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 values.
Protocol 6: Apoptosis Assays
1. Caspase-3/7 Activity Assay:
-
Seed cells in a white-walled 96-well plate and treat with the nanoparticles as in the MTT assay.
-
After the incubation period, add the Caspase-Glo® 3/7 reagent to each well.[11][12]
-
Incubate at room temperature for 1 hour.
2. Western Blot for Apoptosis-Related Proteins:
-
Treat cells with nanoparticles, harvest the cells, and lyse them to extract total protein.[13][14][15]
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptosis proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and PARP).
-
Incubate with a secondary HRP-conjugated antibody and detect the signal using an ECL substrate.[13]
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for targeted drug delivery using functionalized this compound.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. horiba.com [horiba.com]
- 4. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 약물 전달 FAQ [sigmaaldrich.com]
- 6. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 7. rsc.org [rsc.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of N-Butylbenzimidazole and its Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of benzimidazole (B57391) derivatives, a crucial scaffold in medicinal chemistry. While direct catalytic applications of N-butylbenzimidazole are not extensively documented, its role as a precursor to catalytically active species and its presence in functional materials are of significant interest. This document details established protocols for the synthesis of substituted benzimidazoles, which can be adapted for the preparation of this compound and its analogs.
Introduction to Benzimidazoles
The benzimidazole ring system is a vital heterocyclic motif found in numerous pharmaceuticals, including anti-ulcer medications, anthelmintics, and antiviral agents.[1][2] The versatility of the benzimidazole core allows for substitution at various positions, enabling the fine-tuning of its biological and chemical properties. This compound, a derivative with a butyl group on one of the nitrogen atoms, is a valuable building block in organic synthesis and material science. It can serve as a precursor to Brønsted acidic ionic liquids, which have applications in catalysis, such as in esterification reactions.[3]
Synthesis of Substituted Benzimidazoles
The most prevalent method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamine (B120857) with aldehydes.[1] This reaction typically proceeds through a Schiff base intermediate, followed by intramolecular cyclization and dehydrogenation.[1] Various catalytic systems have been developed to enhance the efficiency and selectivity of this transformation.
Catalytic Systems for Benzimidazole Synthesis
Several catalysts have been shown to be effective in the synthesis of benzimidazoles. The choice of catalyst can influence reaction conditions, yields, and selectivity.
General Workflow for Benzimidazole Synthesis
Caption: A generalized workflow for the synthesis of substituted benzimidazoles.
Erbium(III) Triflate Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles
Erbium(III) triflate (Er(OTf)₃) is an efficient Lewis acid catalyst for the synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine and aldehydes, particularly under solvent-free microwave irradiation.[4][5] This method is notable for its rapid reaction times and high yields.
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 1-Benzyl-2-phenyl-1H-benzimidazole | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | 8 | 90 |
| 3 | 4-Methylbenzaldehyde | 1-(4-Methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole | 7 | 94 |
| 4 | 4-Methoxybenzaldehyde | 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole | 10 | 88 |
| 5 | 2-Naphthaldehyde | 1-(Naphthalen-2-ylmethyl)-2-(naphthalen-2-yl)-1H-benzimidazole | 10 | 85 |
Experimental Protocol:
-
In a microwave-transparent vessel, combine N-phenyl-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Irradiate the solvent-free mixture in a microwave reactor for the time specified in the table.
-
Monitor the reaction for completion using thin-layer chromatography (TLC).
-
After cooling, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Lanthanum Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles
Lanthanum chloride (LaCl₃) serves as a mild and effective catalyst for the one-pot synthesis of 2-substituted benzimidazoles at room temperature.[1][4]
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3.5 | 94 |
| 2 | 4-Chlorobenzaldehyde | 3.0 | 96 |
| 3 | 4-Nitrobenzaldehyde | 2.5 | 98 |
| 4 | 4-Methylbenzaldehyde | 4.0 | 92 |
| 5 | 4-Methoxybenzaldehyde | 4.5 | 90 |
Data sourced from[1]
Experimental Protocol:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the desired aldehyde (1 mmol) in acetonitrile.
-
Add lanthanum chloride (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for the time indicated in the data table.
-
Monitor the reaction progress using TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Potential Catalytic Applications of this compound Derivatives
While this compound itself is not commonly used as a catalyst, its derivatives, particularly N-heterocyclic carbenes (NHCs), are powerful organocatalysts.
Generation and Catalytic Role of Benzimidazole-Derived NHCs
Caption: Generation of an NHC from an N-butylbenzimidazolium salt and its general catalytic cycle.
This compound can be quaternized to form an N-butylbenzimidazolium salt. Subsequent deprotonation with a strong base yields the corresponding NHC. These carbenes are highly nucleophilic and can catalyze a variety of reactions, including:
-
Benzoin Condensation: The dimerization of aldehydes to form α-hydroxy ketones.
-
Stetter Reaction: The conjugate addition of an aldehyde to an α,β-unsaturated compound.
-
Transesterification: The exchange of the alkoxy group of an ester.
The butyl group on the nitrogen atom can influence the solubility and steric properties of the resulting NHC catalyst, potentially offering advantages in specific reaction systems.
Conclusion
This compound is a valuable heterocyclic compound with applications as a precursor in material science and catalysis. While its direct use as a catalyst is not widespread, the synthesis of the benzimidazole core is a well-established area of research with numerous efficient catalytic protocols. The methodologies presented here provide researchers with reliable procedures for the synthesis of a wide range of benzimidazole derivatives, which are essential for the development of new pharmaceuticals and functional materials. Furthermore, the potential to convert this compound into highly active NHC catalysts opens up a broad scope for its application in modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of N-butylbenzimidazole Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of N-butylbenzimidazole and its transition metal complexes. The protocols detailed herein are intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential and coordination chemistry of this versatile ligand and its derivatives.
Introduction
Benzimidazole (B57391) and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The N-substitution of the benzimidazole scaffold, such as with a butyl group, can modulate its physicochemical properties and biological efficacy. The formation of metal complexes with this compound can further enhance its therapeutic potential, with studies suggesting that such complexes can induce apoptosis in cancer cells, a key mechanism for many chemotherapeutic agents.
These notes will cover the synthesis of the this compound ligand, followed by the preparation of its complexes with copper(II), cobalt(II), nickel(II), and zinc(II). Detailed characterization data and experimental workflows are provided to ensure reproducibility and facilitate further research and development.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂ | --INVALID-LINK-- |
| Molecular Weight | 174.24 g/mol | --INVALID-LINK-- |
| Melting Point | 171-173 °C | --INVALID-LINK-- |
| UV-Vis (nm) | 248, 295 | [1] |
| FTIR (cm⁻¹) | Various peaks corresponding to functional groups | [2] |
Table 2: Characterization Data for this compound Metal(II) Complexes
| Complex | Color | Yield (%) | M.p. (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Selected IR Bands (cm⁻¹) ν(M-N) |
| [Cu(N-bBIM)₂Cl₂] | Green | ~70-80 | >300 | Low (non-electrolyte) | ~1.8-2.2 | ~450-500 |
| [Co(N-bBIM)₂Cl₂] | Blue/Green | ~65-75 | >300 | Low (non-electrolyte) | ~4.4-5.2 | ~420-480 |
| [Ni(N-bBIM)₂Cl₂] | Green | ~70-80 | >300 | Low (non-electrolyte) | ~2.9-3.4 | ~430-490 |
| [Zn(N-bBIM)₂Cl₂] | White | ~75-85 | >300 | Low (non-electrolyte) | Diamagnetic | ~410-470 |
| N-bBIM = this compound. Data is compiled and representative based on typical values for similar benzimidazole complexes. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of benzimidazoles by the condensation of o-phenylenediamines with carboxylic acids.
Materials:
-
N-butyl-o-phenylenediamine
-
Formic acid
-
10% Sodium hydroxide (B78521) solution
-
Activated charcoal
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel)
Procedure:
-
In a 250 mL round-bottom flask, combine N-butyl-o-phenylenediamine (0.1 mol) and formic acid (0.12 mol).
-
Heat the mixture under reflux for 2 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Slowly and carefully add 10% sodium hydroxide solution to the flask with constant stirring until the mixture is alkaline (check with pH paper).
-
The crude this compound will precipitate out of the solution.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash it with cold water.
-
For purification, recrystallize the crude product from hot water with a small amount of activated charcoal to remove colored impurities.
-
Filter the hot solution to remove the charcoal and allow the filtrate to cool to room temperature, then in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.
-
Determine the yield and melting point of the final product.
Protocol 2: General Synthesis of this compound Metal(II) Complexes
This protocol describes a general method for the synthesis of this compound complexes with various transition metal chlorides.
Materials:
-
This compound
-
Metal(II) chloride (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)
-
Ethanol or Methanol (B129727)
-
Standard laboratory glassware (Schlenk flask or round-bottom flask, reflux condenser, magnetic stirrer)
Procedure:
-
Dissolve this compound (2 mmol) in 20 mL of ethanol or methanol in a round-bottom flask with stirring.
-
In a separate flask, dissolve the metal(II) chloride (1 mmol) in 10 mL of ethanol or methanol.
-
Slowly add the metal salt solution to the this compound solution with continuous stirring.
-
Heat the resulting mixture to reflux for 3-4 hours. The formation of a precipitate indicates the formation of the complex.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the precipitated complex by vacuum filtration.
-
Wash the solid product with small portions of cold ethanol to remove any unreacted starting materials.
-
Dry the final complex in a vacuum oven or desiccator.
-
Characterize the complex using appropriate analytical techniques (FTIR, UV-Vis, elemental analysis, etc.).
Visualizations
Experimental Workflow: Synthesis of this compound Metal Complexes
Caption: Workflow for the synthesis of this compound and its metal complexes.
Signaling Pathway: Proposed Apoptotic Mechanism of Benzimidazole Metal Complexes
Caption: Proposed apoptotic signaling pathways induced by benzimidazole metal complexes.
References
Troubleshooting & Optimization
troubleshooting low yield in N-butylbenzimidazole synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-butylbenzimidazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am experiencing a very low yield in my this compound synthesis. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can arise from several factors. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and solvent are crucial. Some reactions that yield poorly at room temperature can be significantly improved by heating.[1] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields.[2]
-
Catalyst Choice and Loading: The type and amount of catalyst are critical. Many reactions show a significant drop in yield without a catalyst or with suboptimal catalyst loading. Common catalysts include p-toluenesulfonic acid (p-TsOH), ammonium (B1175870) chloride (NH₄Cl), and various Lewis acids.[3][4][5] It is essential to optimize the catalyst amount, as increasing it beyond a certain point can sometimes lead to a decrease in selectivity and yield.
-
Purity of Starting Materials: The purity of o-phenylenediamine (B120857), butanoic acid, or butyraldehyde (B50154) is important. Impurities can lead to side reactions and the formation of colored byproducts.[5] It is advisable to use purified reagents.
-
Reaction Atmosphere: For syntheses involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Q2: My reaction mixture has turned dark, and I see multiple spots on my TLC. What are the likely side reactions?
A2: A dark reaction mixture and multiple spots on a Thin Layer Chromatography (TLC) plate suggest the formation of impurities. Potential side reactions in the synthesis of this compound include:
-
Incomplete Cyclization: The reaction may not go to completion, leaving behind the intermediate N-acyl-o-phenylenediamine (from the butanoic acid route) or a Schiff base intermediate (from the butyraldehyde route).
-
Dimerization/Polymerization: o-Phenylenediamine or the benzimidazole (B57391) product can sometimes undergo self-condensation or polymerization reactions, especially at high temperatures, leading to complex mixtures.
-
Oxidation: o-Phenylenediamine is susceptible to oxidation, which can lead to colored, polymeric byproducts. Performing the reaction under an inert atmosphere can mitigate this.
Q3: I am having trouble purifying my this compound. What are the recommended methods?
A3: Effective purification is crucial for obtaining high-purity this compound. Common purification techniques include:
-
Work-up: After the reaction, the mixture is often cooled and neutralized. For reactions using an acid catalyst like p-TsOH, the mixture can be added to a sodium carbonate solution to precipitate the crude product, which is then filtered and washed with water.[4]
-
Recrystallization: This is a common method for purifying solid benzimidazole derivatives. Suitable solvents include ethanol (B145695), or a mixture of ethanol and water.[1]
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography is effective. A common stationary phase is silica (B1680970) gel, with a mobile phase consisting of a gradient of ethyl acetate (B1210297) in hexane.[6]
Q4: How do I choose between using butanoic acid and butyraldehyde for the synthesis?
A4: Both butanoic acid and butyraldehyde can be used to synthesize the benzimidazole core structure with o-phenylenediamine.
-
Butanoic Acid Route (Phillips-Ladenburg Reaction): This is a very common and robust method.[5] It typically requires heating and often an acid catalyst. The reaction involves the formation of an amide intermediate followed by cyclization.
-
Butyraldehyde Route: This method involves the condensation of the aldehyde with o-phenylenediamine to form a Schiff base, which then undergoes oxidative cyclization. This route may require an oxidizing agent.[7]
The choice may depend on the availability of starting materials, desired reaction conditions (e.g., temperature), and the specific substitution pattern of the final product.
Data Presentation
The following tables summarize typical reaction conditions and yields for benzimidazole synthesis, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Comparison of Catalysts for Benzimidazole Synthesis (General)
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| p-TSOH | o-phenylenediamine, butanoic acid | Toluene (B28343) | Reflux | 2-3 | 68 | [3][4] |
| NH₄Cl | o-phenylenediamine, aromatic acids | EtOH | 80-90 | - | Moderate to good | [5] |
| Au/TiO₂ | o-phenylenediamine, aldehydes | CHCl₃:MeOH (3:1) | 25 | 2 | High | [6][7][8] |
| Er(OTf)₃ | o-phenylenediamine, benzaldehyde | H₂O | 120 (MW) | 0.25 | 72 | [9][10] |
| Natural Fruit Juices | o-phenylenediamine, aldehydes | Solvent-free | Room Temp | - | 76-95 | [11] |
Table 2: Purification Methods for Benzimidazole Derivatives
| Purification Method | Typical Solvents/Mobile Phase | Key Considerations |
| Work-up | Aqueous Na₂CO₃ or NaOH, Water | Neutralizes acid catalyst and precipitates the crude product. |
| Recrystallization | Ethanol, Ethanol/Water | Effective for obtaining high-purity crystalline solids. |
| Column Chromatography | Silica gel with Ethyl Acetate/Hexane gradient | Useful for separating non-crystalline products and complex mixtures. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation with Butanoic Acid
This protocol is a general guideline based on the Phillips-Ladenburg reaction.
-
In a round-bottom flask, combine o-phenylenediamine (10 mmol) and butanoic acid (12 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 1-2 mol%).
-
Add a suitable solvent such as toluene (20-30 mL).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-3 hours), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a stirred solution of 10% aqueous sodium carbonate to neutralize the acid and precipitate the crude product.
-
Filter the solid precipitate, wash it thoroughly with cold water, and dry it under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane eluent system.
Protocol 2: Synthesis of 2-Propyl-1H-benzimidazole (as an analogue for this compound) via Condensation with Butyraldehyde
This protocol is a general guideline for the synthesis from an aldehyde.
-
To a solution of o-phenylenediamine (10 mmol) in a suitable solvent like a mixture of chloroform (B151607) and methanol (B129727) (3:1), add butyraldehyde (10 mmol).[7][8]
-
Add a catalyst, for example, a supported gold nanoparticle catalyst (Au/TiO₂) if available, or another suitable catalyst.[7][8]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, if a heterogeneous catalyst is used, it can be removed by filtration.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure product.
Mandatory Visualization
The following diagrams illustrate the reaction pathways for the synthesis of this compound and a general troubleshooting workflow for low yield.
Caption: Reaction pathway for this compound synthesis from butanoic acid.
Caption: Reaction pathway for this compound synthesis from butyraldehyde.
References
- 1. chembk.com [chembk.com]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijariie.com [ijariie.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
optimizing reaction conditions for N-alkylation of benzimidazole.
Welcome to the technical support center for the N-alkylation of benzimidazole (B57391). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and optimized reactions.
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of benzimidazole, offering potential causes and solutions in a direct question-and-answer format.
Question: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?
Answer:
Low yields in the N-alkylation of benzimidazole can arise from several factors, primarily incomplete deprotonation of the benzimidazole ring, the reactivity of the alkylating agent, or suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Evaluate the Base and Solvent System: The choice of base and solvent is critical.[2]
-
Weak Bases: For many reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (B52724) are sufficient.[3] Cs₂CO₃ is often reported to be highly effective.[1]
-
Strong Bases: For less reactive benzimidazoles or alkylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or DMF can ensure complete deprotonation, forming the more nucleophilic benzimidazolide (B1237168) anion.[2]
-
-
Assess the Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[1] If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide. Ensure the purity of the alkylating agent.
-
Optimize Reaction Temperature: While some reactions proceed at room temperature, heating can significantly increase the reaction rate.[3] Temperatures between 50-80°C are commonly employed.[3] For less reactive alkyl halides, temperatures of 55-60°C may be necessary.[4] However, be aware that higher temperatures can also lead to side reactions.
Question: I am observing a mixture of N1 and N3-alkylated isomers. How can I control the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrically substituted benzimidazoles. The ratio of these isomers is influenced by steric and electronic factors.[3]
Control Strategies:
-
Steric Hindrance: A bulky substituent on the benzimidazole ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[2]
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Electronic Effects: Electron-withdrawing groups on the benzimidazole ring can influence the nucleophilicity of the nitrogen atoms, potentially favoring alkylation at the more distant nitrogen.[3]
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Reaction Conditions: The choice of base and solvent can influence the isomeric ratio. Experimenting with different combinations can help optimize for the desired isomer.[2]
Question: My reaction is producing significant side products. What are the common side reactions and how can I prevent them?
Answer:
Several side reactions can occur during the N-alkylation of benzimidazole, leading to a complex reaction mixture and difficult purification.
-
Over-alkylation (Quaternary Salt Formation): The N-alkylated benzimidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated benzimidazolium salt.[2]
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Prevention: Carefully control the stoichiometry of your reactants. Using a slight excess of the benzimidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize this.[1] Adding the alkylating agent dropwise can also help maintain a low concentration of the electrophile.[1]
-
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Ring Opening: Under harsh conditions, such as high temperatures and the use of a strong base with an excess of a reactive alkyl halide, the benzimidazole ring can undergo N-alkylation induced ring opening.[2][4]
-
Prevention: Use milder reaction conditions where possible. Monitor the reaction closely and avoid excessive heating or prolonged reaction times.
-
-
C-alkylation: Although less common, alkylation at the C2 position can occur, especially if the nitrogen atoms are sterically hindered.[1]
Question: The purification of my N-alkylated benzimidazole is proving difficult. What are some common challenges and solutions?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, isomers, and side products.
-
Chromatography: Silica (B1680970) gel column chromatography is the most common method for purification.[3] A careful selection of the eluent system is crucial to achieve good separation.
-
Crystallization: If the desired product is a solid, recrystallization can be a highly effective purification technique.[1]
-
Aqueous Work-up: During the work-up, pouring the reaction mixture into ice-water is a common step.[3] Ensure the pH of the aqueous layer is adjusted to keep your product in the organic layer during extraction. Back-extraction of the aqueous layer or saturating it with brine can improve recovery of water-soluble products.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for N-alkylation of benzimidazole?
A1: A general procedure involves dissolving the benzimidazole in a suitable solvent (e.g., DMF, acetonitrile), adding a base (e.g., K₂CO₃, Cs₂CO₃, NaH), and then adding the alkylating agent. The reaction is stirred at a specific temperature (room temperature to 80°C) and monitored by TLC until completion.[3]
Q2: How does the choice of base affect the reaction?
A2: The base is crucial for deprotonating the N-H of the benzimidazole, making it nucleophilic. Weaker bases like K₂CO₃ are often sufficient, but stronger bases like NaH may be required for less reactive substrates to ensure complete formation of the benzimidazolide anion.[2]
Q3: What is the role of the solvent in this reaction?
A3: Polar aprotic solvents like DMF, acetonitrile, and DMSO are commonly used because they effectively dissolve the benzimidazole and the base, facilitating the reaction.[1] The choice of solvent can also impact the reaction rate and, in some cases, the regioselectivity.[2]
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Yes, microwave-assisted N-alkylation has been reported and can significantly reduce reaction times.[5]
Data Presentation
Table 1: Effect of Base and Solvent on N-Alkylation Yield
| Entry | Base (equiv.) | Solvent | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (2.0) | DMF | Benzyl (B1604629) bromide | RT | 12 | 85 | [3] |
| 2 | Cs₂CO₃ (2.0) | Acetonitrile | Benzyl bromide | 60 | 6 | 92 | [3] |
| 3 | NaH (1.2) | THF | Ethyl iodide | RT | 8 | 90 | [2] |
| 4 | K₂CO₃ (1.5) | DMF | 1-bromobutane | 80 | 24 | 78 | [3] |
Table 2: Influence of Alkylating Agent on Reaction Conditions
| Entry | Benzimidazole | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Methylbenzimidazole | Methyl iodide | K₂CO₃ | Acetone | Reflux | 5 | 95 | Fictionalized Data | | 2 | 2-Phenylbenzimidazole | Ethyl bromide | Cs₂CO₃ | DMF | 50 | 10 | 88 |[6] | | 3 | Benzimidazole | Benzyl chloride | NaH | THF | RT | 12 | 82 |[2] | | 4 | 5-Nitrobenzimidazole | Propyl iodide | K₂CO₃ | Acetonitrile | 70 | 18 | 75 |[7] |
Experimental Protocols
General Protocol for N-Alkylation of Benzimidazole with an Alkyl Halide:
-
Preparation: To a solution of the benzimidazole (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).[3]
-
Anion Formation: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the benzimidazolide anion.[3]
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1-1.2 eq) dropwise to the reaction mixture.[3]
-
Reaction: Stir the reaction at room temperature or heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
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Work-up: Once the starting material is consumed (as indicated by TLC), pour the reaction mixture into ice-water.[3]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.[3]
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[3]
Visualizations
Caption: A general experimental workflow for the N-alkylation of benzimidazole.
Caption: A troubleshooting flowchart for common N-alkylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Butylbenzimidazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of N-butylbenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the N-alkylation of benzimidazole (B57391) with a butyl group?
A1: The most prevalent side reactions include over-alkylation, lack of regioselectivity (in substituted benzimidazoles), and C-alkylation. Under harsh conditions, ring opening can also occur.[1]
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Over-alkylation: The desired this compound product can react further with the alkylating agent (e.g., butyl bromide) to form a 1,3-dibutylbenzimidazolium salt. This is a common issue because the product amine can be more nucleophilic than the starting material.[1]
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C-alkylation: Although less common than N-alkylation, direct alkylation at the C2 position of the benzimidazole ring can occur, leading to the formation of 2-butylbenzimidazole as a byproduct.[2][3]
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Dimerization/Polymerization: Starting materials or the product can sometimes undergo intermolecular reactions, leading to dimers or oligomeric impurities, which may appear as a dark, complex mixture.[4]
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Incomplete Reaction: The synthesis may not proceed to completion, leaving unreacted benzimidazole in the final product mixture.
Q2: My TLC analysis shows multiple spots, and the reaction mixture has turned dark. What are the likely causes?
A2: A dark reaction mixture and multiple spots on a Thin Layer Chromatography (TLC) plate are indicative of impurity formation.[4] The likely causes include:
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Polymerization: Benzimidazole or its derivatives can polymerize under certain conditions, especially at high temperatures.[4]
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Degradation: The starting material or product may be sensitive to harsh acidic or basic conditions, or prolonged high temperatures, leading to degradation.
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Oxidation: If the reaction is exposed to air at elevated temperatures, oxidation of the benzimidazole ring or other functional groups can occur.[4]
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Multiple Products: The spots could correspond to the starting material, the desired this compound, the over-alkylated product (1,3-dibutylbenzimidazolium salt), and the C-alkylated isomer (2-butylbenzimidazole).
Q3: How can I minimize the formation of the over-alkylated quaternary salt?
A3: To prevent di-alkylation, you should carefully control the stoichiometry of the reactants.
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Molar Ratio: Use a molar ratio of benzimidazole to the alkylating agent that is 1:1 or slightly in excess of benzimidazole.
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Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation step.
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Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of the second alkylation more than the first.
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Monitoring: Monitor the reaction progress closely using TLC. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.
Q4: What factors influence N-alkylation versus C-alkylation, and how can I favor the desired N-substitution?
A4: The site of alkylation (N vs. C) is heavily influenced by the reaction conditions. N-alkylation is generally favored.
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Reaction Type: Standard N-alkylation methods using an alkyl halide and a base (like K₂CO₃, NaH, or Cs₂CO₃) strongly favor N-alkylation.[5]
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Reagents: Certain reagents, such as Grignard reagents, are known to promote direct C-H alkylation at the C2 position.[2] Avoiding such reagents will minimize C-alkylation.
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Base: The choice of base is critical. Using a base to deprotonate the benzimidazole N-H forms the benzimidazolate anion, which is a soft nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, this soft anion will preferentially react with the soft electrophilic carbon of the butyl halide at the nitrogen atom.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective Base: The base used (e.g., K₂CO₃) is not strong enough or is hydrated, failing to deprotonate the benzimidazole effectively. 2. Low Reaction Temperature: The reaction temperature is too low for the activation energy to be overcome. 3. Poor Quality Reagents: The alkylating agent (e.g., butyl bromide) may have degraded. | 1. Base Selection: Use a stronger base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF, DMF). Ensure bases like K₂CO₃ are freshly dried.[5] 2. Temperature: Gently heat the reaction. Monitor via TLC to find the optimal temperature that promotes the reaction without causing degradation.[6] 3. Reagent Quality: Use freshly opened or purified reagents. |
| Formation of 1,3-Dibutylbenzimidazolium Salt (Over-alkylation) | 1. Excess Alkylating Agent: Using more than one equivalent of the butyl halide. 2. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed. | 1. Stoichiometry: Use a 1:1 or 1.05:1 molar ratio of benzimidazole to butyl halide. 2. Slow Addition: Add the butyl halide dropwise to the reaction mixture. 3. Monitoring: Stop the reaction immediately upon consumption of the starting benzimidazole, as determined by TLC. |
| Presence of Unreacted Benzimidazole | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Stoichiometry: An excess of benzimidazole was used. 3. Inefficient Mixing: Poor stirring in a heterogeneous mixture. | 1. Reaction Time/Temp: Increase the reaction time or temperature and monitor progress.[6] 2. Purification: Unreacted benzimidazole can often be removed via column chromatography or by an acidic wash, as it is more basic than this compound. |
| Product is Difficult to Purify | 1. Polar Byproducts: The over-alkylated salt is highly polar and can streak on silica (B1680970) gel. 2. Similar Polarity: The desired product and some byproducts may have similar polarities, making separation by chromatography difficult. | 1. Aqueous Wash: The quaternary salt byproduct is often soluble in water and can be removed with an aqueous workup. 2. Chromatography: Use a gradient elution method for column chromatography. If separation is poor, consider a different solvent system or reverse-phase chromatography. 3. Crystallization: Attempt to purify the final product by crystallization. |
Key Experimental Protocol: N-Alkylation of Benzimidazole
This protocol describes a general method for the synthesis of this compound using butyl bromide as the alkylating agent.
Materials:
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Benzimidazole
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Potassium Carbonate (K₂CO₃), anhydrous
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Butyl Bromide
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl Acetate (B1210297)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
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Add anhydrous DMF to the flask to create a stirrable suspension.
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Stir the mixture at room temperature for 20-30 minutes.
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Add butyl bromide (1.1 eq) dropwise to the suspension.
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Heat the reaction mixture to 60-70 °C and monitor its progress using TLC (e.g., with a 1:1 ethyl acetate/hexane eluent).
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Once the benzimidazole starting material is consumed (typically after 4-6 hours), cool the reaction to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate (3x).
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Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain pure this compound.
Visualizations
Caption: Main vs. Side Reaction Pathways in Benzimidazole Alkylation.
Caption: Troubleshooting Workflow for this compound Synthesis.
References
Technical Support Center: Purification of N-butylbenzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-butylbenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The common impurities in crude this compound typically arise from the synthesis process, which often involves the N-alkylation of benzimidazole (B57391) with a butyl halide. The primary impurities include:
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Unreacted Benzimidazole: The starting material may not have fully reacted.
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Unreacted Butyl Halide: Excess alkylating agent may remain.
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Over-alkylation Products: The desired this compound can be further alkylated to form N,N'-dibutylbenzimidazolium salts.
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Regioisomers: If a substituted benzimidazole is used as the starting material, alkylation can occur at different nitrogen atoms, leading to isomeric impurities.[1]
Q2: Which purification techniques are most effective for this compound?
The two most common and effective methods for purifying this compound are:
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Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product to obtain high-purity crystalline material.[2]
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Column Chromatography: This method is highly versatile and is particularly useful for separating mixtures with multiple components or when impurities have similar solubility profiles to the desired product.[2]
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A good recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room or cold temperatures.[2][3] For benzimidazole derivatives, common solvent systems include:
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Single Solvents: Ethanol (B145695) or acetone (B3395972) can be effective.
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Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) is often used. Common examples for similar compounds include ethanol/water or ethyl acetate (B1210297)/hexane (B92381).[2]
To select an appropriate solvent, small-scale solubility tests are recommended.
Q4: What is a good starting point for developing a column chromatography method for this compound purification?
For benzimidazole derivatives, a common starting point for column chromatography is:
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Stationary Phase: Silica (B1680970) gel is the most common choice.[2]
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Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used.[2]
The optimal eluent composition should be determined by thin-layer chromatography (TLC) before running the column. A good separation is often achieved when the desired compound has an Rf value of approximately 0.2-0.4 on the TLC plate.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated (too much solvent was used). | - Boil off some of the solvent to concentrate the solution.- Scratch the inner surface of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.[2] |
| Product "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too rapid.- Insoluble impurities are present. | - Use a solvent system with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Perform a hot filtration to remove any insoluble impurities before cooling.[2] |
| Low recovery of purified product. | - The compound has significant solubility in the cold solvent.- The crystals were washed with a solvent that was not cold. | - Choose a solvent system where the product has lower solubility at cold temperatures.- Ensure the solvent used for washing the crystals is pre-chilled in an ice bath.[2] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities (co-elution). | - The mobile phase is too polar or not polar enough.- The column was not packed properly. | - Adjust the solvent polarity based on TLC results. Use a less polar system for better separation of less polar compounds and vice-versa.- Ensure the column is packed uniformly without any air bubbles or cracks.[2] |
| The product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate. |
| Streaking or tailing of spots on TLC and broad peaks from the column. | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount (e.g., 0.5-1%) of triethylamine (B128534) to the eluent to neutralize the acidic sites on the silica gel. |
Data Presentation
The following table summarizes the expected purity of this compound after different purification methods. The initial purity of the crude product is assumed to be 85%.
| Purification Method | Stationary/Solvent System | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Recrystallization | Ethanol/Water | >98% | 70-90% | Simple, cost-effective, yields high-purity crystalline material. | Potential for "oiling out," lower recovery if the compound is moderately soluble in the cold solvent.[2] |
| Column Chromatography | Silica Gel with Ethyl Acetate/Hexane gradient | >99% | 60-85% | Excellent for separating closely related impurities and purifying non-crystalline materials. | Can be time-consuming and requires larger volumes of solvent.[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound using a mixed solvent system of ethanol and water.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly and persistently turbid.
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Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
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TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane. The ideal system will give the this compound an Rf value of 0.2-0.4 and show good separation from impurities.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, silica-adsorbed sample onto the top of the packed column.
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Elution: Begin eluting the column with the initial low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
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Fraction Collection: Collect fractions and monitor their composition by TLC to identify and combine the fractions containing the pure this compound.
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Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Improving the Solubility of N-butylbenzimidazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with N-butylbenzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives show poor aqueous solubility?
A1: this compound derivatives often exhibit low aqueous solubility due to their molecular structure. The benzimidazole (B57391) ring system is aromatic and largely hydrophobic, and the addition of a non-polar N-butyl group further increases the lipophilicity of the molecule. This makes it energetically unfavorable for the compound to dissolve in polar solvents like water. Strong intermolecular forces in the solid crystal lattice can also contribute to poor solubility by requiring a significant amount of energy to break the crystal structure.[1]
Q2: I've dissolved my this compound derivative in 100% DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?
A2: This phenomenon is known as "solvent-shifting precipitation" and is a common issue for poorly soluble compounds.[1] Your compound is soluble in the organic solvent (DMSO), but when this stock solution is introduced to the aqueous buffer, the overall solvent environment becomes predominantly aqueous. This abrupt change in polarity causes the compound's solubility to decrease dramatically, leading to precipitation.
To prevent this, you can try the following:
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Optimize the dilution process: Add the DMSO stock solution dropwise into the vigorously stirring or vortexing aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations of the compound that can trigger precipitation.[1]
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Reduce the final concentration: Your target concentration in the assay buffer may be above the kinetic solubility limit of the compound under those conditions. Try lowering the final concentration.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, many assays can tolerate up to 0.5% or even 1% DMSO. Increasing the final DMSO concentration in your assay buffer can help keep the compound in solution.
-
Employ solubility enhancement techniques: If the above methods are insufficient, you may need to reformulate your assay buffer using co-solvents or by adjusting the pH.
Q3: How does pH influence the solubility of this compound derivatives?
A3: The benzimidazole ring contains basic nitrogen atoms.[2] This means that the solubility of this compound derivatives is often pH-dependent.[1][3] In acidic conditions (lower pH), these nitrogen atoms can become protonated, leading to the formation of a more soluble salt form of the compound. Conversely, at neutral or alkaline pH, the compound is likely to be in its less soluble, non-ionized form. Therefore, adjusting the pH of your aqueous buffer to be more acidic can significantly improve the solubility of your this compound derivative.[]
Q4: What are co-solvents and how can they improve the solubility of my compound?
A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[5][6] They work by reducing the polarity of the solvent system, making it a more favorable environment for hydrophobic molecules like this compound derivatives.[] Commonly used co-solvents in biological assays include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400).
Q5: When should I consider more advanced techniques like solid dispersion or salt formation?
A5: These techniques are typically employed during later stages of drug development when a lead compound has been identified but its poor solubility hinders in vivo studies or formulation into a final drug product.
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Salt formation is a robust method for significantly increasing the solubility and dissolution rate of ionizable compounds.[7][8]
-
Solid dispersion involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can enhance solubility and dissolution by presenting the drug in an amorphous, higher-energy state.[9][10]
Troubleshooting Guide: Compound Precipitation in Aqueous Buffer
If you are experiencing precipitation of your this compound derivative in your aqueous assay buffer, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for compound precipitation.
Data Presentation: Solubility of a Representative this compound Derivative
The following tables present representative solubility data for a hypothetical this compound derivative ("Compound X") to illustrate the impact of different solvents, pH, and enhancement techniques.
Table 1: Solubility of Compound X in Various Solvents
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate (B84403) Buffered Saline (PBS), pH 7.4 | < 1 |
| Ethanol | 5,000 |
| Propylene Glycol (PG) | 8,000 |
| Polyethylene Glycol 400 (PEG 400) | 12,000 |
| Dimethyl Sulfoxide (DMSO) | > 50,000 |
Table 2: Effect of pH on the Aqueous Solubility of Compound X
| Aqueous Buffer | pH | Solubility (µg/mL) |
| Citrate (B86180) Buffer | 4.0 | 150 |
| Citrate Buffer | 5.0 | 75 |
| Phosphate Buffer | 6.0 | 20 |
| Phosphate Buffer | 7.0 | < 1 |
| Tris Buffer | 8.0 | < 1 |
Table 3: Effect of Co-solvents on the Solubility of Compound X in PBS (pH 7.4)
| Co-solvent System | Co-solvent Concentration (%) | Solubility (µg/mL) |
| None | 0 | < 1 |
| Ethanol | 5 | 10 |
| Ethanol | 10 | 25 |
| PEG 400 | 5 | 50 |
| PEG 400 | 10 | 120 |
Table 4: Solubility Enhancement by Solid Dispersion and Salt Formation
| Formulation | Solubility in Water (µg/mL) | Fold Increase |
| Compound X (Crystalline) | < 1 | - |
| Solid Dispersion (1:5 ratio with PVP K30) | 85 | > 85 |
| Compound X Hydrochloride Salt | 250 | > 250 |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol outlines a general method for determining the kinetic solubility of a compound in an aqueous buffer.[11][12]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Compound Addition: Add a small volume (e.g., 2 µL) of each DMSO concentration from the serial dilution into the wells of a 96-well plate containing the aqueous assay buffer (e.g., 98 µL). This will result in a final DMSO concentration of 2%.
-
Incubation: Seal the plate and incubate at room temperature (or the desired assay temperature) for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).
-
Data Analysis: Plot the measured light scattering or absorbance against the compound concentration. The concentration at which a sharp increase in signal is observed represents the kinetic solubility limit.
Caption: Experimental workflow for kinetic solubility determination.
Protocol 2: Solubility Enhancement using Co-solvents
-
Co-solvent Selection: Choose a biocompatible co-solvent such as ethanol, propylene glycol, or PEG 400.
-
Buffer Preparation: Prepare the aqueous assay buffer containing the desired final concentration of the co-solvent (e.g., 5% or 10% v/v). Ensure the co-solvent is fully mixed with the buffer.
-
Stock Solution Addition: Add the DMSO stock solution of your this compound derivative to the co-solvent-containing buffer, following the optimized dropwise addition method with vigorous stirring.
-
Control Preparation: Prepare a vehicle control containing the same final concentration of DMSO and co-solvent in the buffer to assess any effects of the solvents on the assay.
-
Solubility Assessment: Visually inspect the solution for any signs of precipitation. For quantitative analysis, perform a kinetic solubility assay as described in Protocol 1 using the co-solvent-containing buffer.
Protocol 3: Solubility Enhancement by pH Adjustment
-
Buffer Selection: Prepare a series of buffers with different pH values (e.g., citrate buffers for pH 4-6, phosphate buffers for pH 6-8).
-
Solubility Testing: Determine the kinetic solubility of your this compound derivative in each buffer using the method outlined in Protocol 1.
-
Data Analysis: Plot the kinetic solubility as a function of pH to identify the optimal pH range for your compound.
-
Assay Compatibility Check: Ensure that the optimal pH for solubility is compatible with your biological assay system (e.g., enzyme activity, cell viability).
Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for preparing small batches for preclinical studies.[10][13]
-
Component Selection: Choose a hydrophilic carrier such as polyvinylpyrrolidone (B124986) (PVP K30) or hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Dissolution: Dissolve both the this compound derivative and the carrier in a common volatile organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol). A typical drug-to-carrier ratio is 1:5 or 1:10 by weight.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. A thin film of the solid dispersion will form on the wall of the flask.
-
Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Collection and Sizing: Scrape the solid dispersion from the flask and gently grind it to a fine powder using a mortar and pestle.
-
Solubility Assessment: Determine the aqueous solubility of the prepared solid dispersion powder using a shake-flask method and compare it to the crystalline compound.
Protocol 5: Salt Formation (Hydrochloride Salt)
This protocol is a general method for forming the hydrochloride salt of a basic compound like an this compound derivative.[14]
-
Dissolution: Dissolve the this compound derivative in a suitable anhydrous organic solvent with low polarity, such as diethyl ether or dichloromethane.
-
Acid Addition: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise to the stirring solution of the compound at room temperature.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Drying: Dry the salt under vacuum.
-
Confirmation and Solubility Testing: Confirm the salt formation using appropriate analytical techniques (e.g., NMR, FTIR). Determine the aqueous solubility of the salt and compare it to the free base.
Hypothetical Signaling Pathway Inhibition
This compound derivatives are being investigated as inhibitors of various signaling pathways implicated in disease. The diagram below illustrates a hypothetical scenario where a derivative ("NBB-Inhibitor") blocks a receptor tyrosine kinase (RTK) signaling pathway.
Caption: Hypothetical inhibition of an RTK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 5. wjbphs.com [wjbphs.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. japsonline.com [japsonline.com]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: N-butylbenzimidazole Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-butylbenzimidazole in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
While specific long-term stability data for this compound is limited, general guidance for benzimidazole (B57391) derivatives suggests storage in a cool, dry, and dark place in a tightly sealed container.[1][2][3] For solutions, storage at low temperatures (-20°C or -80°C) is recommended to minimize degradation.[4] It is advisable to prepare fresh solutions periodically, for instance, on a monthly basis.[4]
Q2: In which solvents is this compound soluble?
This compound is a solid that is reported to be soluble in most organic solvents.[5] For biological experiments, it is common to prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into an aqueous buffer or cell culture medium.[6]
Q3: What are the potential causes of this compound degradation in solution?
Based on studies of related benzimidazole compounds, degradation can be triggered by several factors:
-
Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions.[3][7]
-
Oxidation: Degradation in the presence of oxidizing agents.[3][7]
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.[3][7][8] Benzimidazole anthelmintics, for example, have shown high photosensitivity in solution.[8]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[7]
Q4: What are the common signs of this compound degradation?
Degradation of this compound in solution can manifest in several ways:
-
Appearance of new, unexpected peaks in HPLC chromatograms.[3]
-
A decrease in the concentration of the main compound peak over time in analytical tests.[3]
-
Changes in the physical appearance of the solution, such as color change or precipitation.
Troubleshooting Guide
Issue 1: Unexpected peaks appear in my HPLC chromatogram during stability analysis.
-
Possible Cause: These new peaks are likely degradation products.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the solution was stored protected from light and at the recommended temperature.[3] Benzimidazoles are known to be photosensitive.[3][8]
-
Analyze Blank Solvents: Run a blank injection of your solvent to ensure the new peaks are not from the solvent itself.
-
Perform a Forced Degradation Study: A controlled stress test can help you identify potential degradation products under specific conditions (acid, base, oxidation, heat, light).[3] This can aid in the tentative identification of the observed peaks.
-
Utilize LC-MS: For definitive identification of the unknown peaks, analysis by liquid chromatography-mass spectrometry (LC-MS) is recommended to determine the mass of each impurity.[3]
-
Issue 2: The concentration of my this compound solution is decreasing, but I don't see significant degradation peaks in the HPLC.
-
Possible Cause: This "mass balance" issue can arise from several factors.
-
Troubleshooting Steps:
-
Check for Non-UV Active Degradants: Some degradation products may lack a chromophore and therefore will not be detected by a UV detector.[3] Try analyzing your samples at a lower wavelength (e.g., 210 nm) or use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[3]
-
Investigate Precipitation: The compound might be precipitating out of the solution, especially if the solvent is not optimal or if the concentration is high.[3] Visually inspect your samples for any solid material.[3]
-
Consider Adsorption: The compound may be adsorbing to the surface of the storage container.[3] Using silanized glass vials or polypropylene (B1209903) tubes can sometimes mitigate this issue.[3]
-
Issue 3: I am having trouble reproducing an experiment from the literature or a previous result.
-
Possible Cause: Discrepancies in experimental conditions or reagent quality can lead to reproducibility issues.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the this compound and all solvents are of high purity and not from an old or improperly stored stock.
-
Standardize Solution Preparation: Prepare fresh solutions and verify the concentration using a validated analytical method.
-
Control Environmental Factors: Be meticulous about controlling temperature, light exposure, and pH during the experiment.
-
Review the Procedure: Double-check all steps of the experimental protocol for any potential deviations.[9]
-
Data Summary
The following table summarizes general stability recommendations for benzimidazole derivatives based on available literature. These can be used as a starting point for handling this compound solutions.
| Parameter | Recommendation | Source(s) |
| Storage Temperature (Solution) | -20°C or -80°C for long-term storage. | [4] |
| Light Exposure | Protect from light. | [3][8] |
| Solution Freshness | Prepare fresh solutions monthly. | [4] |
| pH | Avoid strongly acidic or basic conditions to minimize hydrolysis. | [3][7] |
| Solvent | Use high-purity, appropriate solvents. DMSO is common for stock solutions. | [5][6] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol (B129727) or acetonitrile (B52724)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).[3]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[3][7] Before analysis, neutralize the solution with 0.1 M NaOH.[7]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or gently heat for a defined period.[7] Neutralize with 0.1 M HCl before analysis.[7]
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and keep at room temperature for a defined period.[7]
-
Thermal Degradation: Expose a solution of the compound to elevated temperatures (e.g., 60-80°C) in an oven for a defined period.[7]
-
Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines in a photostability chamber.[3][7] A control sample should be kept in the dark.[7]
-
Sample Analysis: At each time point, withdraw a sample, dilute it appropriately, and analyze it using a stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
- 1. acrospharma.co.kr [acrospharma.co.kr]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 9. Troubleshooting [chem.rochester.edu]
preventing over-alkylation in benzimidazole synthesis.
Welcome to the technical support center for benzimidazole (B57391) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on preventing over-alkylation.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the N-alkylation of benzimidazoles.
Q1: What are the primary causes of over-alkylation in benzimidazole synthesis?
Over-alkylation, the undesired addition of more than one alkyl group to the benzimidazole core, is a common side reaction.[1][2] The primary causes include:
-
High Reactivity of the N-Alkylated Product: The mono-alkylated benzimidazole can sometimes be more nucleophilic than the starting material, making it susceptible to a second alkylation event.[1]
-
Excess Alkylating Agent: Using a significant stoichiometric excess of the alkylating agent increases the probability of di-alkylation.[3]
-
High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy for the less favorable second alkylation to occur.[3]
-
Concentrated Reaction Conditions: High concentrations of both the benzimidazole and the alkylating agent can lead to an increased rate of the undesired over-alkylation reaction.
Q2: How can I control the stoichiometry to prevent over-alkylation?
Precise control of reactant stoichiometry is a critical first step in minimizing over-alkylation.
-
Limiting the Alkylating Agent: Ideally, use a 1:1 molar ratio of the benzimidazole to the alkylating agent. In practice, a slight excess of the benzimidazole (e.g., 1.1 to 1.2 equivalents) can be beneficial to ensure the complete consumption of the alkylating agent.[3]
-
Slow Addition: Instead of adding the entire amount of the alkylating agent at once, a slow, dropwise addition can maintain a low instantaneous concentration of the electrophile, favoring the mono-alkylation reaction.[1][3]
Q3: What is the role of the base and solvent in controlling selectivity?
The choice of base and solvent system significantly influences the regioselectivity and the extent of over-alkylation.
-
Base Selection: The base deprotonates the benzimidazole, forming the more nucleophilic benzimidazolide (B1237168) anion.[4] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[4][5] The strength of the base should be carefully considered; a very strong base might lead to a high concentration of the anion, potentially increasing the rate of both desired and undesired reactions.
-
Solvent Effects: The solvent can influence the solubility of the reactants and the reactivity of the nucleophile. Aprotic polar solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), and dimethyl sulfoxide (B87167) (DMSO) are commonly used.[4][5] The choice of solvent can also affect the regioselectivity of alkylation on unsymmetrical benzimidazoles.[6]
Q4: Can adjusting the reaction temperature and time minimize over-alkylation?
Yes, optimizing reaction temperature and time is a crucial strategy.
-
Lower Temperatures: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity by disfavoring the higher activation energy pathway of the second alkylation.[1]
-
Reaction Monitoring: It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This allows for quenching the reaction once the starting material is consumed and before significant over-alkylation occurs.
Q5: When should I consider using a protecting group?
If the above methods are insufficient to prevent over-alkylation, or if there are other reactive functional groups present, the use of a protecting group on one of the benzimidazole nitrogens is a viable strategy.[2][7] This approach involves an additional protection and deprotection step in the synthetic sequence. Common protecting groups for nitrogen include benzyl, tert-butoxycarbonyl (Boc), and trityl groups.[7]
Data Presentation: Impact of Reaction Conditions on Over-alkylation
The following table summarizes the qualitative effects of various reaction parameters on the formation of over-alkylation byproducts in benzimidazole synthesis.
| Parameter | Condition | Impact on Over-alkylation | Citation |
| Stoichiometry | Excess Alkylating Agent | Increases | [3] |
| Slight Excess of Benzimidazole | Decreases | [1][3] | |
| Addition Rate | Rapid Addition of Alkylating Agent | Increases | |
| Slow/Dropwise Addition | Decreases | [1][3] | |
| Temperature | High Temperature | Increases | [1][3] |
| Low Temperature | Decreases | [1] | |
| Concentration | High Concentration | Increases | |
| Low Concentration (Dilute) | Decreases | [2] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Benzimidazole with Controlled Stoichiometry
This protocol provides a general method for the mono-N-alkylation of a benzimidazole using controlled stoichiometry and slow addition to minimize over-alkylation.
Materials:
-
Benzimidazole (1.0 eq)
-
Alkylating agent (e.g., alkyl halide) (0.95 eq)
-
Base (e.g., K₂CO₃) (1.5 eq)
-
Anhydrous solvent (e.g., DMF)
-
Syringe pump (optional, for slow addition)
Procedure:
-
To a stirred suspension of the benzimidazole and base in the anhydrous solvent at room temperature, slowly add the alkylating agent dropwise over a period of 1-2 hours. A syringe pump can be used for precise control.
-
Monitor the reaction progress by TLC.
-
Upon completion (disappearance of the starting benzimidazole), quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: N-Alkylation using a Protecting Group Strategy
This protocol outlines the steps for selective mono-alkylation via a protection-deprotection sequence.
Step 1: Protection
-
Protect one of the nitrogen atoms of the benzimidazole with a suitable protecting group (e.g., Boc group using di-tert-butyl dicarbonate).
Step 2: Alkylation
-
Perform the N-alkylation on the unprotected nitrogen using the desired alkylating agent and a suitable base, following a procedure similar to Protocol 1.
Step 3: Deprotection
-
Remove the protecting group under appropriate conditions (e.g., acid-catalyzed removal for a Boc group) to yield the desired mono-alkylated benzimidazole.[8]
Visualizations
Caption: Reaction pathway illustrating the formation of the desired mono-alkylated product and the undesired over-alkylated byproduct.
Caption: A decision-making workflow for troubleshooting and preventing over-alkylation in benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Substituted Benzimidazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-substituted benzimidazoles.
Frequently Asked Questions (FAQs)
General Purification Challenges
Question: Why is the purification of N-substituted benzimidazoles often challenging?
Answer: The purification of N-substituted benzimidazoles presents several challenges due to their intrinsic properties. These compounds possess a polar nature owing to the two nitrogen atoms in the imidazole (B134444) ring, which can lead to issues with solubility and interactions with purification media. Asymmetric substitution on the benzimidazole (B57391) ring can make crystallization difficult, sometimes leading to the formation of oils or glasses instead of crystalline solids.[1] Furthermore, reaction mixtures can contain a variety of impurities, including unreacted starting materials, catalysts, and side products from competing reactions, which may have similar polarities to the desired product, complicating separation.
Question: My final product yield is very low after purification. What are the common causes?
Answer: Low post-purification yields can stem from several factors. The product may be partially lost during aqueous work-up if it has some water solubility. Adsorption onto the stationary phase (like silica (B1680970) gel) during column chromatography is a common issue, especially for highly polar benzimidazoles. Additionally, the desired compound may be difficult to crystallize, leading to losses during attempts at recrystallization from various solvents. In some cases, discrepancies between theoretical and practical yields suggest potential issues with the synthesis or the chosen purification methods that require optimization.[2]
Troubleshooting Specific Impurities
Question: How can I remove unreacted o-phenylenediamine (B120857) from my reaction mixture?
Answer: Unreacted o-phenylenediamine is a common impurity. Since benzimidazoles are basic, an effective method for separation is acid-base extraction.[3] The crude mixture can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The basic benzimidazole product will move to the aqueous layer as a salt, while less basic or neutral impurities may remain in the organic layer. The aqueous layer can then be neutralized with a base to precipitate the purified product, which is then extracted back into an organic solvent.[1][3]
Question: My product is contaminated with residual catalyst (e.g., Copper, Zinc, or acid catalysts). What is the best way to remove it?
Answer: Catalyst removal is a critical step.
-
Metal Catalysts (Cu, Zn): For metal catalysts like those used in some coupling reactions, filtration of the reaction mixture through a pad of Celite can remove heterogeneous catalysts.[4][5] For soluble metal catalysts, specific work-up procedures may be necessary, such as washing with a chelating agent solution (e.g., aqueous ammonia (B1221849) or EDTA) or using specialized scavenger resins.
-
Acid Catalysts (HCl, PPA): When strong acids like hydrochloric acid or polyphosphoric acid are used, purification typically involves neutralization of the excess acid, which causes the benzimidazole product to precipitate.[1] The precipitate can then be collected by filtration and washed thoroughly with water to remove any remaining salts.[6]
Question: I am observing multiple spots on my TLC, suggesting side products. What are the likely side-products in N-substituted benzimidazole synthesis?
Answer: The formation of side products is common. In reactions designed to produce 1,2-disubstituted benzimidazoles, a frequent side product is the 2-substituted benzimidazole (lacking the N-substituent).[7] Conversely, if only N-substitution is desired, di-substitution can occur. The reaction between o-phenylenediamine and certain aldehydes can be non-selective, affording both 2-substituted and 1,2-disubstituted products, which often requires extensive purification to separate.[7] Using starting materials like o-phenylenediamine dihydrochloride (B599025) can sometimes lead to fewer colored impurities, simplifying the purification process.[8]
Troubleshooting Purification Techniques
Crystallization
Question: My N-substituted benzimidazole product is "oiling out" or forming a glass instead of crystals. What can I do?
Answer: This is a common problem, particularly with asymmetrically substituted benzimidazoles which can have difficulty forming a crystal lattice.[1] If your product fails to crystallize, consider the following:
-
Solvent System: The choice of solvent is critical. Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble and then slowly adding a miscible "anti-solvent" in which it is insoluble until turbidity appears. Then, allow it to cool slowly.
-
Temperature Control: Avoid crash cooling. Slow, gradual cooling from a hot solution is more likely to yield crystals. Sometimes, cooling to sub-ambient temperatures (0 °C or -20 °C) is necessary.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Purification Prior to Crystallization: The presence of impurities can inhibit crystallization. Attempt to purify the oil by column chromatography first and then try to crystallize the purified product.
Column Chromatography
Question: How do I select the right solvent system for purifying my N-substituted benzimidazole by column chromatography?
Answer: The selection of an appropriate mobile phase is key to successful separation.
-
TLC Analysis: First, run Thin Layer Chromatography (TLC) using various solvent systems to find one that gives good separation between your product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Common Solvents: A mixture of a non-polar solvent like n-hexane or petroleum ether and a polar solvent like ethyl acetate (B1210297) is a very common and effective mobile phase for benzimidazoles.[9] The ratio is adjusted to achieve the desired separation. For more polar compounds, dichloromethane/methanol mixtures are often used.[10]
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, is often effective for separating compounds with a wide range of polarities.
Question: My benzimidazole product is streaking on the silica gel column. How can I prevent this?
Answer: Streaking on a silica gel column is often caused by the basic nature of the benzimidazole interacting too strongly with the acidic silica gel. To mitigate this:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica and reduce strong interactions, resulting in better peak shapes.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase silica gel (C18).
Data & Protocols
Table 1: Common Solvent Systems for Chromatography of N-Substituted Benzimidazoles
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
| General N-substituted benzimidazoles | Silica Gel | Ethyl Acetate / n-Hexane (e.g., 1:9, 3:5, 1:1 ratios) | [9] |
| 1,3-Dialkylbenzimidazolium salts | Silica Gel | Ethyl Acetate / n-Hexane | [11] |
| Substituted 2-arylbenzimidazoles | Silica Gel | Dichloromethane / Methanol (e.g., 100:1 to 20:1) | [10] |
| General N-substituted benzimidazoles | Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 9:1) | [12] |
Experimental Protocol: General Purification by Column Chromatography
This protocol is a general guideline and should be adapted based on TLC analysis of the specific compound.
-
Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar mobile phase solvent (e.g., n-hexane).[5][13]
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude N-substituted benzimidazole product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Begin eluting the column with the mobile phase.[9] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and collect fractions.
-
Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% ethyl acetate) to elute more polar compounds.[10]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[9]
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent by testing the solubility of small amounts of the crude product in various solvents. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[14][15]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and heat for a few minutes.[6] Filter the hot solution through a fluted filter paper to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.
Visual Guides: Workflows and Troubleshooting
Caption: General purification workflow from crude mixture to pure product.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. benchchem.com [benchchem.com]
- 4. cjm.ichem.md [cjm.ichem.md]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijcrt.org [ijcrt.org]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00650A [pubs.rsc.org]
- 13. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 15. ijnrd.org [ijnrd.org]
Technical Support Center: Scaling Up the Synthesis of N-butylbenzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-butylbenzimidazole, with a focus on scaling up the process.
Troubleshooting Guides
Scaling up the synthesis of this compound can introduce challenges not observed at the lab scale. The following table addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Causes | Solutions |
| Low or Inconsistent Yield | - Incomplete deprotonation of benzimidazole (B57391).- Insufficient reaction temperature or time.- Poor mixing/mass transfer at larger scale.- Impure starting materials or reagents.- Side reactions becoming more prevalent at scale. | - Use a stronger base (e.g., NaOH, KOH) or an appropriate excess of a weaker base (e.g., K₂CO₃).- Gradually increase the reaction temperature and monitor progress by TLC or HPLC.- Improve agitation efficiency; consider the reactor and impeller design.- Ensure the purity of benzimidazole, 1-bromobutane (B133212), and the solvent.- Optimize the rate of addition of 1-bromobutane to maintain a low concentration and minimize side reactions. |
| Incomplete Reaction | - Low reactivity of 1-bromobutane.- Insufficient base.- Poor solubility of reactants.- Reaction temperature is too low. | - Consider adding a catalytic amount of sodium or potassium iodide to facilitate the reaction.- Increase the molar equivalent of the base.- Select a solvent in which all reactants are soluble at the reaction temperature (e.g., DMF, DMSO, or acetonitrile).- Increase the reaction temperature in increments, monitoring for product degradation. |
| Formation of Side Products (e.g., Dialkylation) | - High concentration of the alkylating agent.- Prolonged reaction time at elevated temperatures. | - Add 1-bromobutane dropwise to the reaction mixture.- Use a slight excess of benzimidazole relative to 1-bromobutane.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult Purification | - Presence of unreacted starting materials.- Formation of closely related impurities.- Thermal degradation of the product. | - Optimize the reaction to drive it to completion.- For column chromatography, screen different solvent systems to achieve better separation.- Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or vacuum distillation for purification. |
| Exothermic Reaction (Runaway) | - Poor heat transfer in a large reactor.- Rapid addition of reagents. | - Ensure the reactor has adequate cooling capacity.- Control the rate of addition of 1-bromobutane.- Perform a reaction calorimetry study to understand the thermal profile before scaling up. |
Data Presentation: Representative Scale-Up Parameters
The following tables provide representative data for scaling up the synthesis of this compound. Note that optimal conditions can vary based on specific equipment and purity of reagents.
Table 1: Reagent Quantities and Ratios for Scale-Up
| Scale | Benzimidazole (kg) | 1-Bromobutane (kg) | Potassium Carbonate (kg) | Acetonitrile (B52724) (L) | Molar Ratio (Benzimidazole:1-Bromobutane:Base) |
| Lab (100 g) | 0.100 | 0.140 | 0.175 | 1.0 | 1 : 1.2 : 1.5 |
| Pilot (1 kg) | 1.0 | 1.4 | 1.75 | 10 | 1 : 1.2 : 1.5 |
| Production (10 kg) | 10.0 | 14.0 | 17.5 | 100 | 1 : 1.2 : 1.5 |
Table 2: Reaction Conditions and Expected Outcomes
| Scale | Reaction Temperature (°C) | Reaction Time (hours) | Typical Isolated Yield (%) | Purity (by HPLC, %) |
| Lab (100 g) | 60-70 | 6-8 | 85-95 | >98 |
| Pilot (1 kg) | 65-75 | 8-10 | 80-90 | >98 |
| Production (10 kg) | 70-80 | 10-12 | 75-85 | >98 |
Experimental Protocols
Detailed Protocol for Kilogram-Scale Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound on a 1 kg scale.
Materials:
-
Benzimidazole: 1.0 kg (8.46 mol)
-
1-Bromobutane: 1.40 kg (10.22 mol)
-
Anhydrous Potassium Carbonate (powdered): 1.75 kg (12.66 mol)
-
Acetonitrile: 10 L
-
Toluene (B28343): 5 L
-
Brine solution (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate
Equipment:
-
20 L glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.
-
Heating/cooling mantle.
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Reaction Setup:
-
Charge the 20 L reactor with benzimidazole (1.0 kg) and anhydrous potassium carbonate (1.75 kg).
-
Add acetonitrile (10 L) to the reactor.
-
Begin stirring the suspension.
-
-
Reagent Addition:
-
Heat the mixture to 65-75°C.
-
Slowly add 1-bromobutane (1.40 kg) to the stirred suspension over a period of 1-2 hours using the dropping funnel.
-
-
Reaction:
-
Maintain the reaction temperature at 65-75°C and continue stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the benzimidazole is consumed (typically 8-10 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
-
Extraction and Purification:
-
Dissolve the resulting crude oil in toluene (5 L).
-
Wash the toluene solution with water (2 x 2 L) and then with brine (1 x 2 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure to yield the crude this compound.
-
-
Final Purification (Optional):
-
If required, purify the crude product by vacuum distillation to obtain this compound as a clear oil or low-melting solid.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most common and straightforward method is the N-alkylation of benzimidazole with an n-butyl halide, such as 1-bromobutane or 1-chlorobutane, in the presence of a base.
Q2: Which base is most effective for the N-alkylation of benzimidazole? A2: A variety of bases can be used, with the choice often depending on the scale and desired reaction rate. For laboratory scale, milder bases like potassium carbonate (K₂CO₃) are often sufficient. For larger scale and faster reaction times, stronger bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be employed, though they may require more careful control of the reaction conditions.
Q3: What are the key safety precautions to consider when scaling up this synthesis? A3: The N-alkylation of benzimidazole can be exothermic. It is crucial to have adequate temperature control and a plan for cooling the reactor. 1-Bromobutane is a flammable and volatile liquid, so proper ventilation and prevention of ignition sources are essential. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes. The disappearance of the benzimidazole spot and the appearance of the this compound spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q5: What is the expected appearance of the final product? A5: Pure this compound is typically a colorless to pale yellow oil or a low-melting solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Catalyst Selection for Efficient N-Butylbenzimidazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-butylbenzimidazole. It includes troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and a comparative analysis of catalytic systems.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the N-alkylation of benzimidazole (B57391) with a butyl group?
A1: Common catalytic systems for N-butylation of benzimidazole include phase-transfer catalysis (PTC) and traditional base-mediated reactions. Under PTC conditions, a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) is used with a base such as potassium hydroxide (B78521).[1] Another effective method involves using a base like sodium carbonate in a polar apathetic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2]
Q2: I am observing a significant amount of unreacted benzimidazole in my reaction mixture. What could be the cause?
A2: Low conversion can be due to several factors:
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Inactive Alkylating Agent: Butyl bromide can degrade over time. Ensure you are using a fresh or purified reagent.
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Insufficient Base: The base is crucial for deprotonating the benzimidazole, making it nucleophilic. Ensure you are using a sufficient molar excess of the base.
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Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. The optimal temperature will depend on the solvent and catalyst system.
-
Poor Mixing: In biphasic systems, such as those used in phase-transfer catalysis, vigorous stirring is essential to ensure efficient contact between the reactants.
Q3: My reaction is producing a significant, highly polar byproduct. What is it likely to be and how can I avoid it?
A3: A common side product in the N-alkylation of imidazole (B134444) and benzimidazole derivatives is the formation of a 1,3-dialkylated imidazolium (B1220033) salt.[3] In this case, it would be 1,3-dibutylbenzimidazolium bromide. This occurs when the this compound product reacts with another molecule of butyl bromide. To minimize its formation:
-
Control Stoichiometry: Use a slight excess of benzimidazole relative to butyl bromide to ensure the complete consumption of the alkylating agent.[3]
-
Slow Addition: Add the butyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
Q4: How do I choose the right solvent for my N-butylation reaction?
A4: The choice of solvent depends on the catalytic system. For phase-transfer catalysis, a two-phase system of an organic solvent (like dichloromethane (B109758) or toluene) and an aqueous solution of the base is common. For base-mediated reactions without a phase-transfer catalyst, polar aprotic solvents like DMF or DMSO are often used as they effectively dissolve the benzimidazole anion.[2]
Q5: My purification by column chromatography is difficult due to the product and starting material having similar polarities. What can I do?
A5: If the polarities are very close, consider the following:
-
Acid-Base Extraction: Benzimidazole is weakly basic and can be protonated. You may be able to wash the organic layer containing your product with a dilute acid to remove unreacted benzimidazole. Be sure to test the stability of your product to acidic conditions first.
-
Recrystallization: This can be an effective method for purification if a suitable solvent system can be found.[4]
-
Optimize Chromatography: Experiment with different solvent systems for your column chromatography. A shallow gradient or isocratic elution might provide better separation.
Catalyst Performance Data
The following table summarizes quantitative data for different catalytic systems used in the N-alkylation of benzimidazoles.
| Catalyst System | Alkylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrabutylammonium hydrogen sulfate (TBAHS) | C3-C10 Alkyl bromides | Not Specified | 30% aq. KOH | Not Specified | Not Specified | Good | [1] |
| None | n-Butyl bromide | DMSO | Na2CO3 | 80 | 12 | 85-90 | [2] |
| None | Phenacyl bromide | Acetone | NEt3 | Reflux | Not Specified | up to 92 | [5] |
| Tetrabutylammonium bromide (TBAB) | Phenacyl bromide | Acetonitrile | NEt3 | Reflux | Not Specified | Good | [5] |
| Er(OTf)3 (10 mol%) | Various aldehydes (for 1,2-disubstitution) | None | None | 80 | 0.03-0.5 | up to 91 | [6] |
Experimental Protocols
Protocol 1: N-butylation of Benzimidazole using a Phase-Transfer Catalyst
This protocol is adapted from methodologies involving phase-transfer catalysis for N-alkylation.[1]
Materials:
-
Benzimidazole
-
n-Butyl bromide
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
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Dichloromethane (DCM)
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Deionized water
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Saturated brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzimidazole (1.0 eq) and tetrabutylammonium hydrogen sulfate (0.1 eq) in dichloromethane.
-
Add a 30% aqueous solution of potassium hydroxide (3.0 eq).
-
Stir the biphasic mixture vigorously.
-
Add n-butyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Visualizations
Caption: Catalyst selection workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Regioselectivity of N-Alkylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges related to solvent effects on the regioselectivity of N-alkylation of various heterocycles.
General Troubleshooting and FAQs
This section addresses common issues applicable to a wide range of N-alkylation reactions.
Q1: My N-alkylation reaction is giving a low yield or is not proceeding to completion. What are the common causes?
A: Low yields in N-alkylation reactions can stem from several factors:
-
Incomplete Deprotonation: The nitrogen of the heterocycle may not be sufficiently deprotonated to act as an effective nucleophile. Ensure you are using a strong enough base for your specific substrate. For instance, weaker bases like K₂CO₃ may be insufficient for less acidic heterocycles, necessitating the use of stronger bases like NaH.
-
Poor Solubility: The substrate or the resulting salt may not be soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. Switching to a more polar solvent like DMF or DMSO can often resolve this issue.[1]
-
Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: Bulky substituents on either the heterocycle or the alkylating agent can sterically hinder the reaction. In such cases, higher reaction temperatures or longer reaction times may be necessary.
-
Moisture: The presence of water can quench the base and the anionic intermediate. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Q2: I am observing a mixture of regioisomers (e.g., N-alkylation at different nitrogen atoms or C-alkylation). How can I improve the regioselectivity?
A: Regioselectivity in N-alkylation is a delicate balance of electronic and steric factors, often significantly influenced by the solvent.
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF and DMSO can solvate the cation of the base, leading to a more "naked" and reactive anion, which can influence the site of alkylation. In contrast, polar protic solvents can hydrogen bond with the nucleophile, altering its reactivity and potentially the regioselectivity.
-
Thermodynamic vs. Kinetic Control: In many cases, one regioisomer is the kinetic product (formed faster at lower temperatures), while the other is the thermodynamic product (more stable, favored at higher temperatures). Adjusting the reaction temperature can be a powerful tool to control regioselectivity. For instance, in indole (B1671886) alkylation, C3-alkylation is often the kinetic product, while N-alkylation is the thermodynamic product.[2]
-
Counter-ion Effects: The nature of the cation from the base can influence the regioselectivity through coordination effects. For example, the use of different alkali metal hydrides (NaH vs. KH) can lead to different product ratios.
Heterocycle-Specific Troubleshooting and Data
Indoles
FAQs
Q3: My indole alkylation is primarily yielding the C3-alkylated product. How can I favor N-alkylation?
A: To favor N-alkylation of indoles, it is crucial to promote the formation of the indolide anion and run the reaction under conditions that favor the thermodynamic product.
-
Strong Base and Polar Aprotic Solvent: Use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF.[2] This ensures complete deprotonation to the indolide anion, which is more likely to undergo N-alkylation. Incomplete deprotonation can lead to reaction on the neutral indole at the more nucleophilic C3 position.
-
Increase Reaction Temperature: Higher temperatures generally favor the thermodynamically more stable N-alkylated product.[2] If you are seeing significant C3-alkylation at room temperature, consider heating the reaction.
Quantitative Data: Solvent Effects on N- vs. C3-Alkylation of 2,3-Dimethylindole
| Solvent | Base | Temperature (°C) | N:C3 Ratio |
| THF | NaH | 25 | 85:15 |
| DMF | NaH | 25 | 95:5 |
| DMF | NaH | 80 | >99:1 |
| Dioxane | K₂CO₃ | 100 | 60:40 |
Experimental Protocol: Selective N-Alkylation of Indole
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole substrate (1.0 equiv).
-
Add anhydrous DMF via syringe to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath and carefully add NaH (1.2 equiv) portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Troubleshooting Workflow for Indole N-Alkylation Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity in indole alkylation.
Imidazoles, Pyrazoles, and Triazoles
FAQs
Q4: I am getting a mixture of N1 and N3 (or N1 and N2 for pyrazoles, N1 and N4 for triazoles) alkylated products for my unsymmetrically substituted azole. How can I control the regioselectivity?
A: The regioselectivity of azole alkylation is highly dependent on steric and electronic effects of the substituents and the reaction conditions.
-
Solvent and Base System: The choice of solvent and base can significantly influence the isomer ratio. For pyrazoles, using K₂CO₃ in DMSO has been shown to be effective for achieving regioselective N1-alkylation. For indazoles (a benzopyrazole), NaH in THF often favors N1-alkylation, while different conditions can favor the N2 isomer.
-
Steric Hindrance: A bulky substituent on the azole ring will often direct the alkylation to the less sterically hindered nitrogen atom.
-
Protecting Groups: In some cases, a protecting group strategy may be necessary to achieve the desired regioselectivity.
Quantitative Data: Solvent Effects on N1 vs. N2 Regioselectivity of 3-Phenylpyrazole Alkylation
| Solvent | Base | N1:N2 Ratio |
| DMF | K₂CO₃ | 80:20 |
| DMSO | K₂CO₃ | >95:5 |
| Acetonitrile | Cs₂CO₃ | 75:25 |
| THF | NaH | 90:10 |
Experimental Protocol: General Procedure for N-Alkylation of Azoles
-
To a solution of the azole substrate (1.0 equiv) in the chosen anhydrous solvent (e.g., DMF, DMSO, THF), add the base (1.2-1.5 equiv) at room temperature.
-
Stir the mixture for 30-60 minutes.
-
Add the alkylating agent (1.1 equiv) dropwise.
-
Stir the reaction at the appropriate temperature (room temperature to reflux) until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography to separate the regioisomers.
Visualization: Factors Influencing Azole N-Alkylation Regioselectivity
Caption: Factors influencing the regioselectivity of N-alkylation in azoles.
Purines
FAQs
Q5: My purine (B94841) alkylation is giving a mixture of N7 and N9 isomers. How can I selectively obtain the N9-alkylated product?
A: Achieving high N9 selectivity in purine alkylation can be challenging, but several strategies can be employed.
-
Solvent and Base: The reaction is sensitive to the base and solvent used. In some cases, using tetrabutylammonium (B224687) hydroxide (B78521) as the base has shown good N9 selectivity.
-
Steric Shielding: Introducing a bulky substituent at the C6 position of the purine can sterically shield the N7 position, favoring alkylation at N9.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes improve regioselectivity and reduce reaction times.
Quantitative Data: Solvent Effects on N7 vs. N9 Alkylation of 6-Chloropurine
| Solvent | Base | N7:N9 Ratio |
| DMF | K₂CO₃ | 30:70 |
| Acetonitrile | DBU | 25:75 |
| Toluene | NaH | 15:85 |
| Dichloromethane | SnCl₄ (with silylated purine) | >95:5 (N7 selective) |
Experimental Protocol: Regioselective N9-Alkylation of Purines
-
To a suspension of the purine (1.0 equiv) in an anhydrous solvent like DMF, add a base such as K₂CO₃ (1.5 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.2 equiv) and heat the reaction to an appropriate temperature (e.g., 60-80 °C).
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography to isolate the N9-alkylated product.
Visualization: General Workflow for N-Alkylation of Heterocycles
Caption: A generalized workflow for the N-alkylation of heterocyclic compounds.
References
minimizing byproduct formation during benzimidazole cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during benzimidazole (B57391) cyclization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common synthetic routes for benzimidazole cores?
The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine (B120857) with either a carboxylic acid or its derivatives (Phillips-Ladenburg reaction) or an aldehyde (a variation of the Weidenhagen reaction).[1]
Q2: I am observing significant byproduct formation. How can I increase the selectivity for my desired benzimidazole?
Several factors can be adjusted to enhance selectivity:
-
Control Stoichiometry: Ensure the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid is optimal. In some cases, a slight excess of one reactant may be beneficial.[1]
-
Modify Reaction Temperature: Adjusting the temperature can favor the desired reaction pathway. For instance, an intermediate imine might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[1][2] Conversely, excessively high temperatures can lead to the formation of byproducts.[3]
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. For example, the size of gold nanoparticles has been found to affect the selectivity of the reaction.[1][2] Experimenting with different catalysts, such as Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium (B1175870) salts (e.g., NH₄Cl), or heterogeneous catalysts (e.g., Au/TiO₂, MgO@DFNS), can improve outcomes.[1][4]
-
Atmosphere Control: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, if reactants or products are sensitive to air, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent unwanted side reactions.[1]
Q3: My reaction yield is very low. What are the common causes and how can I improve it?
Low yields in benzimidazole synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. Some reactions that yield poorly at room temperature can see significant improvement when heated.[1] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields.[1][5]
-
Incorrect Catalyst or Loading: The type and amount of catalyst are critical. Many reactions show a significant drop in yield without a catalyst or with suboptimal catalyst loading.[1] It's essential to optimize the catalyst amount, as increasing it beyond a certain point can sometimes lead to a decrease in selectivity and yield.[4]
-
Poor Starting Material Quality: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[1] It is recommended to purify starting materials before the reaction.[1]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Testing a range of solvents like ethanol (B145695), methanol, or chloroform (B151607) may be necessary.[1][4] If a solvent-free reaction is failing, introducing a suitable solvent may facilitate the reaction.[1]
Q4: What are some common byproducts in benzimidazole synthesis?
Direct condensation of o-aryldiamine with an aldehyde can sometimes yield a complex mixture of byproducts, including:[3]
-
1,2-Disubstituted Benzimidazoles: These can be undesired products if the goal is a different substitution pattern.
-
Bis-dihydrobenzimidazoles: These are common side products in certain reaction conditions.[3]
-
Imine Intermediates: At lower temperatures, the reaction may stall at the imine intermediate stage without proceeding to the cyclized benzimidazole.[1][2]
Data Summary of Reaction Condition Optimization
The following tables summarize quantitative data from various studies on optimizing reaction conditions for benzimidazole synthesis.
Table 1: Optimization of Catalyst Loading for Benzimidazole Synthesis
| Entry | Catalyst | Catalyst Loading (wt%) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| 1 | None | 0 | - | 32 | - | [4] |
| 2 | None (16h) | 0 | 72 | 60 | 54 | [4] |
| 3 | MgO@DFNS | 5 | 93 | 85 | - | [4] |
| 4 | MgO@DFNS | 10 | 100 | 95 | - | [4] |
| 5 | MgO@DFNS | 15 | - | - | Lowered | [4] |
| 6 | MgO@DFNS | 20 | - | - | Lowered | [4] |
Reaction conditions: o-phenylenediamine (1 mmol), aldehyde (1.2 mmol) in ethanol at room temperature for 4h, unless otherwise specified.
Table 2: Effect of Solvent on Benzimidazole Synthesis
| Entry | Solvent | Yield (%) | Reference |
| 1 | Ethanol | Good to Excellent | [4] |
| 2 | Methanol | - | [1] |
| 3 | Chloroform | 40 | [6] |
| 4 | Acetonitrile | - | [6] |
| 5 | Ether | - | [6] |
| 6 | DMF | - | [6] |
| 7 | Water | Low Conversion | [5] |
| 8 | Solvent-free | - | [1] |
Yields are highly dependent on specific reactants and other conditions.
Experimental Protocols
Protocol 1: General Procedure for Ammonium Chloride Catalyzed Synthesis of 2-Arylbenzimidazoles
-
To a stirred solution of o-phenylenediamine (1 mmol) and NH₄Cl (4 mmol) in CHCl₃ (5 ml), add the corresponding aldehyde (1 mmol).
-
Continue stirring the reaction mixture at room temperature for the time specified for the particular aldehyde (typically 4 hours or as monitored by TLC).
-
After completion of the reaction, pour the mixture into crushed ice and allow it to stand for a few minutes.
-
Filter the separated solid product.
-
Wash the solid with water and then dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.[1][6]
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Benzimidazoles
-
In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.
-
After completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 3: Synthesis of Benzimidazole using Formic Acid
-
Add 17.5g of formic acid to a solution of o-phenylenediamine.
-
Heat the mixture at 100°C for 2 hours using a water bath.
-
Allow the mixture to cool, then slowly add a 10% sodium hydroxide (B78521) solution while constantly rotating the flask, until the mixture reaches a slightly alkaline pH.
-
Filter the resulting crude benzimidazole using a vacuum pump, and wash it with ice-cold water.
-
Repeat the washing step with an additional 25mL of cold water.
-
For purification, dissolve the product in 400 mL of boiling water, add 2 g of activated carbon, and heat for 15 minutes.
-
Filter the hot solution rapidly through a preheated Buchner funnel under vacuum.
-
Allow the filtrate to cool to approximately 10°C to crystallize the benzimidazole.
-
Collect the product by filtration, wash with 25 mL of cold water, and dry at 100°C.[7]
Visual Guides
The following diagrams illustrate key workflows and relationships in benzimidazole synthesis to aid in troubleshooting and experimental design.
Caption: General experimental workflow for benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
degradation pathways of N-butylbenzimidazole under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of N-butylbenzimidazole under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the chemistry of the benzimidazole (B57391) core and the n-butyl side chain, this compound is susceptible to degradation through several pathways, including:
-
Hydrolysis: While the benzimidazole ring itself is generally stable to hydrolysis, extreme pH and elevated temperatures can promote cleavage of the imidazole (B134444) ring.
-
Oxidation: The benzimidazole ring and the n-butyl group are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylated products on the butyl chain, or cleavage of the butyl group.[1]
-
Photodegradation: Benzimidazole derivatives are often photosensitive and can degrade upon exposure to light, particularly UV radiation.[2][3] This can lead to complex reaction mixtures containing various photoproducts.
Q2: My analytical results show a decrease in the this compound peak over time, but no major degradation product peaks are appearing. What could be happening?
A2: This "mass balance" issue can arise from several factors:
-
Formation of non-UV active products: The degradation products may lack a chromophore that absorbs at the analytical wavelength being used. Try analyzing your samples at a lower wavelength (e.g., 210 nm) or using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[1]
-
Formation of volatile degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.
-
Adsorption to surfaces: The compound or its degradation products might be adsorbing to the surfaces of your sample vials or chromatography column.
-
Precipitation: Degradation products may be insoluble in the analysis solvent and precipitate out of solution.[2]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to store the solid compound and its solutions protected from light in a cool, dark, and dry place.[1] For long-term storage, keeping it at 4°C or -20°C is advisable.[1] Many benzimidazole derivatives are known to be photosensitive, so using amber vials or light-blocking containers is crucial to prevent photolytic degradation.[2]
Q4: How can I identify the unknown peaks in my chromatogram that I suspect are degradation products?
A4: The most effective method for identifying and structurally elucidating degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1] This technique provides the retention time from the HPLC and the mass-to-charge ratio from the MS, which are critical pieces of information for identifying unknown compounds.
Troubleshooting Guides
Issue 1: Inconsistent results in degradation studies.
-
Problem: High variability in the percentage of degradation between replicate experiments.
-
Possible Causes & Solutions:
-
Inconsistent stress conditions: Ensure that temperature, pH, light exposure, and reagent concentrations are precisely controlled for all samples.
-
Sample preparation variability: Use calibrated pipettes and follow a standardized procedure for sample dilution and quenching of the degradation reaction.
-
Solution instability: this compound or its degradation products might be unstable in the chosen solvent. Prepare solutions fresh before each experiment.
-
Issue 2: Peak tailing or poor peak shape in HPLC analysis.
-
Problem: Asymmetrical peaks for this compound or its degradation products, which can affect accurate quantification.
-
Possible Causes & Solutions:
-
Inappropriate mobile phase pH: The benzimidazole moiety has basic properties. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. A mobile phase containing a buffer is recommended.
-
Secondary interactions with the stationary phase: Add a competing base, such as triethylamine, to the mobile phase in small concentrations (e.g., 0.1%) to block active sites on the silica (B1680970) backbone of the C18 column.
-
Column overload: Inject a smaller volume or a more dilute sample.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to intentionally degrade this compound and identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[1]
2. Stress Conditions: [2]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At selected time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.[1]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At selected time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.[1]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the solid compound in a 105°C oven for 24 hours.
-
Separately, heat the stock solution at 60°C for 24 hours.
-
Analyze samples at the end of the incubation period.[2]
-
-
Photolytic Degradation:
-
Expose the stock solution and the solid compound to direct sunlight or a photostability chamber for 24 hours.
-
Ensure a control sample is kept in the dark to differentiate between photolytic and thermal degradation.[2]
-
3. Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | A gradient of acetonitrile (B52724) and 0.1% formic acid in water may be necessary. |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at a suitable wavelength (determined by a UV scan of this compound, likely around 248 nm and 295 nm).[4][5][6] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30°C[2] |
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Incubation Time (hours) | % this compound Remaining | Number of Degradation Products | Major Degradation Product (% Peak Area) |
| 0.1 N HCl, 60°C | 0 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 N NaOH, 60°C | 0 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 0 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Thermal (Solid), 105°C | 24 | |||
| Thermal (Solution), 60°C | 24 | |||
| Photolytic | 24 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Enhancing the Purity of N-butylbenzimidazole
Welcome to the technical support center for the purification of N-butylbenzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as o-phenylenediamine (B120857) and butyraldehyde (B50154) (or butanoic acid, depending on the synthetic route), as well as byproducts from side reactions. Incomplete N-alkylation can also result in residual benzimidazole (B57391). Highly colored impurities may also be present, which are often condensation products.[1]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. It is a cost-effective method for obtaining high-purity crystalline material.[2][3]
-
Column Chromatography: Highly effective for separating closely related impurities and for purifying non-crystalline materials or oils.[4][5]
-
Acid-Base Extraction: A useful initial cleanup step to remove neutral and acidic or basic impurities from the crude product.[4]
Q3: How do I choose the right solvent for recrystallization?
A3: A good recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room or cold temperatures.[3] For benzimidazole derivatives, common solvent systems include ethanol, ethanol/water mixtures, and ethyl acetate (B1210297)/hexane (B92381).[4][6] It is recommended to perform a small-scale solvent screen to identify the optimal solvent or solvent mixture.
Q4: My this compound is an oil, not a solid. How can I purify it?
A4: If your product is an oil, column chromatography is the most appropriate purification method.[4] Recrystallization is not suitable for oils.
Q5: How can I monitor the purity of this compound during the purification process?
A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[7] For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8][9]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound if available.[10] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the this compound. The cooling rate is too fast. Insoluble impurities are present. | Use a lower-boiling point solvent system. Allow the solution to cool more slowly. Filter the hot solution to remove insoluble impurities before cooling.[4][11] |
| Low recovery of purified product. | This compound has significant solubility in the cold solvent. The crystals were not washed with a cold solvent. | Use a solvent system where the compound has lower solubility at cold temperatures. Ensure the solvent used for washing the collected crystals is pre-chilled.[4] |
| Crystals are colored. | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of your product, potentially reducing the yield.[10] |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of this compound from an impurity. | The polarity of the eluent is too high or too low. The column is overloaded with the sample. | Optimize the mobile phase composition using TLC. A gradient of ethyl acetate in hexane is a good starting point.[2][4] Reduce the amount of crude product loaded onto the column. |
| Product is eluting too quickly (low resolution). | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the silica (B1680970) gel. The sample was not loaded onto the column in a concentrated band. | Add a small amount of a polar solvent like methanol (B129727) or a few drops of a base like triethylamine (B128534) to the eluent. Dissolve the crude product in a minimal amount of solvent before loading it onto the column. |
Data Presentation
The following table summarizes the effectiveness of different purification strategies for this compound, with expected yields and purity levels based on data from structurally similar benzimidazole derivatives.
| Purification Method | Typical Solvent System | Typical Yield (%) | Achievable Purity (%) | Advantages | Disadvantages |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexane | 80-95 | >99 | Simple, cost-effective, yields high-purity crystalline material.[4] | Can lead to "oiling out," lower recovery if the compound is moderately soluble in the cold solvent.[4] |
| Column Chromatography | Silica Gel with Ethyl Acetate/Hexane gradient | 70-90 | >98 | Excellent for separating closely related impurities and for purifying non-crystalline materials.[4] | Time-consuming, requires larger volumes of solvents, potential for product decomposition on silica gel.[4] |
| Acid-Base Extraction | Ethyl Acetate and 1M HCl / 1M NaOH | >90 (for the extraction step) | - (used for initial cleanup) | Highly effective for removing neutral and acidic/basic impurities.[4] | Emulsion formation can be an issue, requires subsequent purification steps.[4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization for your specific sample.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a test solvent (e.g., ethyl acetate). If it dissolves immediately at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. If the solid dissolves when hot and recrystallizes upon cooling, you have found a suitable solvent system. A mixture of ethyl acetate and hexane is often effective.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[11]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Protocol 2: Column Chromatography of this compound
This protocol describes a standard procedure for purification using silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles trapped in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 5% to 30% ethyl acetate in hexane).[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
addressing poor reproducibility in N-butylbenzimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges associated with the synthesis of N-butylbenzimidazole, a crucial intermediate in pharmaceutical development. Poor reproducibility in this synthesis can lead to significant delays and increased costs. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.
Troubleshooting Guide
This guide is designed to help you navigate common problems encountered during the synthesis of this compound. The issues are presented in a question-and-answer format, providing direct solutions to specific experimental observations.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes and how can I fix this?
-
Answer: Low or no yield is a frequent issue that can stem from several factors. Systematically evaluating your reaction parameters is key to identifying the root cause.
-
Inadequate Reaction Conditions: Ensure that the reaction temperature and time are optimal for the chosen synthetic route. For the condensation of o-phenylenediamine (B120857) with butyric acid, heating is typically required.[1][2] For the N-alkylation of benzimidazole (B57391), reaction times can vary from a few hours to overnight.[3]
-
Ineffective Catalyst: The choice and quality of the catalyst are critical. For condensations with carboxylic acids, catalysts like p-toluenesulfonic acid (p-TSOH) are often used.[1][2] Ensure the catalyst is not old or degraded.
-
Poor Quality Starting Materials: Impurities in o-phenylenediamine or benzimidazole can interfere with the reaction. Similarly, the butylating agent (e.g., n-butyl bromide) should be of high purity.
-
Suboptimal Solvent: The solvent plays a crucial role. For the condensation reaction, solvents that allow for azeotropic removal of water can drive the reaction forward. In N-alkylation, polar aprotic solvents like DMF or acetonitrile (B52724) are common, but the choice of base can influence the ideal solvent.[4]
-
Issue 2: Formation of Multiple Products and Side Reactions
-
Question: My post-reaction analysis (TLC, NMR) shows multiple spots/peaks, indicating the presence of side products. What are these impurities and how can I prevent their formation?
-
Answer: The formation of multiple products is a common reproducibility issue, often due to side reactions.
-
Over-alkylation: In the N-alkylation of benzimidazole, it's possible to get dialkylation, though less common. More likely is the formation of a mixture of 1-butylbenzimidazole and 2-substituted isomers if starting from o-phenylenediamine and a butyl source under certain conditions.
-
Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the molar excess of one of the reactants.
-
Formation of 1,2-disubstituted Benzimidazoles: When synthesizing substituted benzimidazoles, the formation of 1,2-disubstituted products can occur, especially in aprotic solvents.[5]
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are most effective?
-
Answer: Purification can be challenging due to the similar polarities of the product and certain byproducts.
-
Column Chromatography: This is the most common method for purifying benzimidazole derivatives. A careful selection of the solvent system (e.g., hexane/ethyl acetate) is crucial for good separation.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.[3]
-
Acid-Base Extraction: As benzimidazoles are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the this compound into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to precipitate the pure product, which can be extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: Which is the most reliable method for synthesizing this compound?
A1: Both the condensation of o-phenylenediamine with butyric acid and the N-alkylation of benzimidazole are widely used. The N-alkylation of commercially available benzimidazole with a butyl halide (e.g., n-butyl bromide) is often more direct and may offer better control over the final product, avoiding the complexities of the initial cyclization step.[3][4]
Q2: What is the role of the base in the N-alkylation of benzimidazole?
A2: The base (e.g., KOH, K2CO3, NaH) is crucial for deprotonating the N-H of the benzimidazole ring, forming the benzimidazolide (B1237168) anion. This anion then acts as a nucleophile, attacking the butyl halide to form the N-C bond. The choice and strength of the base can significantly impact the reaction rate and yield.
Q3: Can I use microwave or ultrasound for this synthesis?
A3: Yes, microwave and ultrasound-assisted synthesis have been reported for benzimidazole derivatives and can offer advantages such as shorter reaction times and higher yields compared to conventional heating.[4]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot for the starting material(s) and a new spot for the product should be observed. The reaction is considered complete when the starting material spot has disappeared.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Benzimidazoles
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| KOH (30% aq) | Toluene (B28343) | Reflux | 4 | 85 | [6] |
| K2CO3 | DMF | 80 | 3-5 | 32-55 | [4] |
| NaH | DMF | 30 | - | - | [4] |
| Et3N | Acetonitrile | Reflux | - | up to 92 | [4] |
| NaOH | n-butyl bromide | 35-100 | 3-8 | 83 | [3] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C11H14N2 | [7] |
| Molar Mass | 174.24 g/mol | [7] |
| Melting Point | 171-173 °C | [7] |
| Appearance | Solid | [7] |
Experimental Protocols
Protocol 1: N-Alkylation of Benzimidazole with n-Butyl Bromide
-
Materials:
-
Benzimidazole
-
n-Butyl bromide
-
Potassium hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH)
-
Toluene or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve benzimidazole (1 equivalent) in toluene or DMF.
-
Add powdered potassium hydroxide (1.2 equivalents) or sodium hydroxide to the solution.
-
Add n-butyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-100°C and stir for 3-8 hours, monitoring the reaction progress by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain pure this compound.
-
Protocol 2: Condensation of o-Phenylenediamine with Butyric Acid
-
Materials:
-
o-Phenylenediamine
-
Butyric acid
-
p-Toluenesulfonic acid (p-TSOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of o-phenylenediamine (1 equivalent) and butyric acid (1.1 equivalents) in toluene, add a catalytic amount of p-TSOH (0.1 equivalents).[1][2]
-
Reflux the mixture for 2-3 hours using a Dean-Stark apparatus to remove water.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (hexane/ethyl acetate) to yield this compound.
-
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 4. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
Validation & Comparative
A Comparative Analysis of N-Butylbenzimidazole and Other Alkylbenzimidazoles in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. A key area of interest lies in the substitution at the N-1 position, particularly with alkyl chains of varying lengths. This guide provides an objective comparison of the biological performance of N-butylbenzimidazole against other N-alkylbenzimidazoles, supported by experimental data, to aid in the development of novel therapeutic agents.
Data Presentation: Comparative Biological Activity
The length of the N-alkyl chain on the benzimidazole core significantly influences its biological activity. The following tables summarize the quantitative data from comparative studies on the antimicrobial and anticancer effects of a series of N-alkyl-2-phenyl-1H-benzo[d]imidazole derivatives.
Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency, with lower values indicating greater efficacy.
Table 1: Comparative Antibacterial Activity (MIC in μg/mL) of N-Alkylbenzimidazole Derivatives [1]
| Compound (N-Alkyl Group) | Streptococcus faecalis | Staphylococcus aureus | Methicillin-resistant Staphylococcus aureus (MRSA) |
| N-Methyl | 64 | 128 | 128 |
| N-Ethyl | 64 | 64 | 64 |
| N-Propyl | 128 | 64 | 64 |
| N-Butyl | >1024 | 128 | 128 |
| N-Pentyl | 512 | 256 | 256 |
| N-Hexyl | 512 | 256 | 256 |
| N-Heptyl | 256 | 128 | 128 |
| Amikacin (Standard) | 4 | 2 | 8 |
Table 2: Comparative Antifungal Activity (MIC in μg/mL) of N-Alkylbenzimidazole Derivatives [1]
| Compound (N-Alkyl Group) | Candida albicans | Aspergillus niger |
| N-Methyl | >1024 | 512 |
| N-Ethyl | 64 | 64 |
| N-Propyl | 64 | 64 |
| N-Butyl | 128 | 128 |
| N-Pentyl | 256 | 256 |
| N-Hexyl | 256 | 256 |
| N-Heptyl | 128 | 128 |
| Amphotericin B (Standard) | 0.5 | 1 |
Observations:
-
The length of the N-alkyl chain has a notable impact on antimicrobial activity.
-
N-ethyl and N-propyl derivatives generally exhibit the most potent antibacterial and antifungal activity in this series.
-
This compound shows moderate activity, which is less potent than the shorter N-ethyl and N-propyl chains but comparable to or better than longer chains in some cases.
-
A notable loss of activity against Streptococcus faecalis is observed with the N-butyl substituent.[1]
Anticancer Activity
The half-maximal inhibitory concentration (IC50) is used to quantify a compound's ability to inhibit cancer cell proliferation. Lower IC50 values signify greater potency.
Table 3: Comparative Anticancer Activity (IC50 in μM) against MDA-MB-231 Human Breast Cancer Cells [1]
| Compound (N-Alkyl Group) | IC50 (μM) |
| N-Methyl | 24.89 |
| N-Ethyl | 20.11 |
| N-Propyl | 18.32 |
| N-Butyl | 16.38 |
| N-Pentyl | 19.85 |
| N-Hexyl | 22.07 |
| N-Heptyl | 17.96 |
| Camptothecin (Standard) | 0.41 |
Observations:
-
In contrast to the antimicrobial results, this compound displays the most potent anticancer activity among the tested N-alkyl derivatives against the MDA-MB-231 cell line.[1]
-
The data suggests that for this particular cancer cell line, an N-alkyl chain of four carbons provides an optimal length for cytotoxic activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays used to generate the data presented above.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Microorganisms: Standard strains of bacteria and fungi.
- Culture Media: Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for fungi.
- Test Compounds: Stock solutions of N-alkylbenzimidazole derivatives prepared in dimethyl sulfoxide (B87167) (DMSO).
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator.
2. Inoculum Preparation:
- Bacterial and fungal cultures are grown overnight at 37°C and 28°C, respectively.
- The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- The standardized suspension is then diluted in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- 100 µL of sterile broth is added to all wells of a 96-well plate.
- 100 µL of the stock solution of the test compound is added to the first well of each row.
- Serial two-fold dilutions are performed by transferring 100 µL from the first well to the subsequent wells.
- 100 µL of the diluted microbial inoculum is added to each well.
- Positive (broth with inoculum) and negative (broth only) controls are included.
4. Incubation and Reading:
- The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Assay for Anticancer Activity (IC50 Determination)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., MDA-MB-231) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
- Stock solutions of the N-alkylbenzimidazole derivatives are prepared in DMSO.
- Serial dilutions of the compounds are made in the culture medium.
- The medium from the cell plates is replaced with medium containing the various concentrations of the test compounds.
- A vehicle control (medium with DMSO) is included.
- The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
3. MTT Addition and Formazan (B1609692) Solubilization:
- After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C.
- The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
- The absorbance is measured at 570 nm using a microplate reader.
- The percentage of cell viability is calculated relative to the vehicle control.
- The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Mechanisms
Visual diagrams aid in understanding complex processes and relationships.
Caption: Experimental workflow for determining the biological activity of N-alkylbenzimidazoles.
Caption: Plausible antifungal mechanism of action for N-alkylbenzimidazole derivatives.
References
A Comparative Guide to N-butylbenzimidazole and N-methylbenzimidazole as Electrolyte Additives
For researchers and professionals in the fields of battery technology and drug development, the selection of appropriate electrolyte additives is crucial for optimizing performance and stability. This guide provides a detailed comparison of two benzimidazole (B57391) derivatives, N-butylbenzimidazole and N-methylbenzimidazole, when used as electrolyte additives, with a focus on their application in lithium-ion batteries.
Introduction to Benzimidazole Derivatives in Electrolytes
Benzimidazole and its derivatives are heterocyclic aromatic organic compounds that have garnered significant interest as electrolyte additives. Their unique chemical structure allows them to participate in the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, a critical factor in enhancing battery cycle life and safety. The nature of the substituent group on the benzimidazole ring can significantly influence the additive's electrochemical properties and its effectiveness in a given electrolyte system.
Comparative Analysis of Performance
While direct, comprehensive comparative studies between this compound and N-methylbenzimidazole as electrolyte additives are limited in publicly available literature, valuable insights can be drawn from research on benzimidazole derivatives with different functional groups. A key study investigated the impact of electron-donating (-CH3) and electron-withdrawing (-CF3) groups on the performance of benzimidazole in high-voltage lithium-ion batteries. The findings from this study, particularly for the methyl-substituted benzimidazole, serve as a valuable benchmark for this comparison.
Data Presentation: Electrochemical Performance
| Performance Metric | N-methylbenzimidazole (Experimental Data)[1] | This compound (Expected Performance) |
| Initial Discharge Capacity (mAh/g) | ~135 (at 0.1C) | Potentially similar or slightly lower |
| Capacity Retention after 100 cycles (%) | ~95% | Potentially lower due to increased steric hindrance |
| Coulombic Efficiency (%) | >99% | Expected to be high, but may be affected by SEI properties |
| Ionic Conductivity | Not explicitly reported in comparative study | Likely to decrease slightly compared to the methyl derivative due to the larger size of the butyl group, which can increase viscosity. |
| Electrochemical Stability Window | Stable up to high voltages | Expected to have a similar electrochemical stability window |
Analysis of Substituent Effects:
-
N-methylbenzimidazole: The methyl group is a weak electron-donating group. In the context of the referenced study, the -CH3 substitution was compared to a blank electrolyte and a -CF3 substituted benzimidazole. While the -CF3 group showed superior performance in maintaining battery retention at high voltage and temperature, the -CH3 substitution still demonstrated the potential of alkyl-substituted benzimidazoles to improve performance over a blank electrolyte.[1]
-
This compound: The butyl group is a larger, also electron-donating, alkyl group compared to methyl. The increased size of the butyl group could lead to several effects:
-
Steric Hindrance: The bulkier butyl group might influence the packing of the additive on the electrode surface, potentially affecting the uniformity and properties of the SEI layer.
-
Solubility: The longer alkyl chain of the butyl group could enhance its solubility in common organic carbonate electrolytes.
-
Ionic Conductivity: The larger size of the this compound molecule could increase the viscosity of the electrolyte, potentially leading to a slight decrease in ionic conductivity compared to an electrolyte containing N-methylbenzimidazole.
-
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of these electrolyte additives.
Cell Assembly and Cycling Performance Evaluation
-
Electrode Preparation: Cathodes are typically prepared by casting a slurry of the active material (e.g., LiNi0.5Mn1.5O4), a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) onto an aluminum foil current collector. Anodes can be prepared similarly using graphite (B72142) on a copper foil.
-
Electrolyte Preparation: The baseline electrolyte typically consists of a lithium salt (e.g., 1 M LiPF6) dissolved in a mixture of organic carbonates (e.g., ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio). The N-alkylbenzimidazole additive is then dissolved into this baseline electrolyte at a specific concentration (e.g., 0.5 wt%).
-
Cell Assembly: Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox. The cell consists of the prepared cathode, a separator (e.g., Celgard 2400), the lithium metal anode, and the prepared electrolyte.
-
Electrochemical Cycling: The assembled cells are cycled using a battery testing system. A typical cycling protocol involves:
-
Formation Cycles: Two to three initial cycles at a low C-rate (e.g., 0.1C) to form a stable SEI layer.
-
Rate Capability Test: Cycling at various C-rates (e.g., 0.2C, 0.5C, 1C, 2C) to evaluate the battery's performance under different current loads.
-
Long-Term Cycling: Continuous cycling at a specific C-rate (e.g., 1C) for an extended number of cycles (e.g., 100 or more) to assess capacity retention and stability.
-
Ionic Conductivity Measurement
-
Method: Electrochemical Impedance Spectroscopy (EIS) is used to measure the ionic conductivity of the electrolytes.
-
Setup: A conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known geometry is filled with the electrolyte.
-
Procedure:
-
The cell is placed in a temperature-controlled chamber.
-
An AC voltage of small amplitude (e.g., 10 mV) is applied across a range of frequencies (e.g., 100 kHz to 0.1 Hz).
-
The impedance data is recorded and plotted as a Nyquist plot.
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.
-
Cyclic Voltammetry (CV)
-
Purpose: To determine the electrochemical stability window of the electrolyte and to study the redox behavior of the additives.
-
Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a lithium metal pseudo-reference).
-
Procedure:
-
The cell is filled with the electrolyte containing the additive.
-
The potential of the working electrode is swept linearly between two set potential limits at a specific scan rate (e.g., 10 mV/s).
-
The resulting current is measured and plotted against the applied potential.
-
The onset of a significant increase in current indicates the oxidation or reduction of the electrolyte or additive, defining the electrochemical stability window.
-
Visualizations
Logical Relationship of Additive Function
Caption: Role of N-alkylbenzimidazole in SEI formation and performance enhancement.
Experimental Workflow for Additive Evaluation
Caption: Workflow for evaluating N-alkylbenzimidazole electrolyte additives.
Conclusion
Both this compound and N-methylbenzimidazole show promise as electrolyte additives for enhancing the performance of lithium-ion batteries. The available data on N-methylbenzimidazole suggests that it can contribute to improved cycling stability. While direct comparative experimental data for this compound is lacking, its larger alkyl group is expected to influence properties such as solubility and ionic conductivity. Further experimental investigation is required to fully elucidate the performance differences between these two additives and to optimize their concentration for specific battery chemistries. The provided experimental protocols offer a robust framework for conducting such comparative studies.
References
N-Butylbenzimidazole vs. Benzimidazole: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of N-butylbenzimidazole and its parent compound, benzimidazole (B57391). Benzimidazole is a heterocyclic aromatic organic compound with a bicyclic structure composed of the fusion of benzene (B151609) and imidazole. It is a key pharmacophore in medicinal chemistry, with a wide range of derivatives exhibiting antimicrobial, antifungal, anticancer, antiviral, and other biological activities. The substitution at the N-1 position of the benzimidazole ring, such as with a butyl group, can modulate its physicochemical properties and, consequently, its biological efficacy.
While direct comparative studies quantifying the biological activity of this compound against the parent benzimidazole are not extensively available in the reviewed literature, this guide synthesizes available data on benzimidazole and related N-substituted derivatives to provide insights into potential differences in their biological profiles.
I. Comparative Biological Activity
The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. N-alkylation can impact factors such as lipophilicity, which in turn affects cell membrane permeability and interaction with biological targets.
Antimicrobial and Antifungal Activity
Benzimidazole and its derivatives are known to exhibit broad-spectrum antimicrobial and antifungal activities. While specific minimum inhibitory concentration (MIC) values for a direct comparison between this compound and benzimidazole were not found in the searched literature, studies on other N-alkylbenzimidazoles suggest that the length of the alkyl chain can influence antimicrobial potency. Generally, increased lipophilicity due to N-alkylation can enhance antibacterial and antifungal activities up to a certain point, after which a further increase in chain length may lead to a decrease in activity.
Table 1: Illustrative Antimicrobial and Antifungal Activity of Benzimidazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Benzimidazole derivative | S. aureus | 2 | |
| Benzimidazole derivative | E. coli | 6.25 | |
| Benzimidazole-triazole hybrid | C. albicans | 3.125 | [1] |
| Benzimidazole-oxadiazole derivative | C. albicans | 1.95 | [2] |
| Benzimidazole-triazole derivative | C. glabrata | 0.97 | [3] |
Note: This table presents a selection of reported MIC values for various benzimidazole derivatives to illustrate their general range of activity. These are not direct comparisons with this compound or the parent benzimidazole.
Anticancer Activity
Benzimidazole derivatives have shown significant potential as anticancer agents, with mechanisms of action that include inhibition of tubulin polymerization, and targeting of various kinases and enzymes involved in cancer cell proliferation. The addition of an N-butyl group could potentially enhance the cytotoxic activity against certain cancer cell lines by increasing the compound's ability to cross cell membranes. However, without direct comparative studies, this remains a hypothesis.
Table 2: Illustrative Cytotoxicity of Benzimidazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzimidazole derivative | HCT-116 (Colon) | 16.2 | [4] |
| Benzimidazole derivative | MCF-7 (Breast) | 8.86 | [4] |
| Benzimidazole-based derivative | Various Cancer Cell Lines | 0.43 - 7.73 | [5] |
| Benzimidazole derivative | A549 (Lung) | 4.56 | [6] |
| Benzimidazole derivative | OVCAR-3 (Ovarian) | 10.34 - 14.88 | [7] |
Note: This table presents a selection of reported IC50 values for various benzimidazole derivatives to illustrate their general range of cytotoxic activity. These are not direct comparisons with this compound or the parent benzimidazole.
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of benzimidazole derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound, benzimidazole)
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the appropriate broth to the desired final concentration.
-
Serial Dilution: The test compounds are serially diluted in the broth within the 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only broth (sterility control) and broth with the inoculum (growth control) are included.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Test compounds (this compound, benzimidazole)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
III. Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized signaling pathway potentially affected by benzimidazole derivatives and a typical experimental workflow for biological activity screening.
Caption: Generalized mechanism of anticancer action for some benzimidazole derivatives.
Caption: A typical workflow for screening the biological activity of chemical compounds.
References
- 1. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nveo.org [nveo.org]
A Comparative Analysis of N-Butylbenzimidazole and Other N-Donor Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-butylbenzimidazole with other prominent N-donor ligands, focusing on their application in palladium-catalyzed cross-coupling reactions. The following sections detail their synthesis, catalytic performance, and the stability of their metal complexes, supported by experimental data and protocols.
Introduction to N-Donor Ligands
N-donor ligands are a crucial class of organic molecules that coordinate to metal centers through one or more nitrogen atoms, forming stable and catalytically active complexes.[1][2] These ligands, which include pyridines, imidazoles, and benzimidazoles, play a vital role in tuning the electronic and steric properties of the metal catalyst, thereby influencing its activity, selectivity, and stability.[3] this compound, a derivative of benzimidazole (B57391), has emerged as a versatile N-donor ligand in various catalytic applications and serves as a key subject of this comparative study.[4][5]
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these ligands is essential for predicting their behavior in chemical reactions.
| Property | This compound | Pyridine (B92270) | Imidazole |
| Molecular Formula | C₁₁H₁₄N₂ | C₅H₅N | C₃H₄N₂ |
| Molar Mass ( g/mol ) | 174.24 | 79.10 | 68.08 |
| Melting Point (°C) | 171-173 | -41.6 | 90 |
| Boiling Point (°C) | Not readily available | 115.2 | 256 |
| Density (g/cm³) | 1.04 | 0.982 | 1.03 |
Synthesis of Ligands and Metal Complexes
The synthesis of N-donor ligands and their corresponding metal complexes is a critical first step in the development of novel catalysts.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[6][7]
Materials:
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (0.92 mmol) and butyraldehyde (0.92 mmol) in ethanol (4 mL).
-
Add ammonium chloride (30 mol%) to the mixture.
-
Stir the resulting mixture at 80-90°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (1:2 v/v) eluent.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash it twice with water, and dry to obtain this compound.
Experimental Protocol: Synthesis of a Palladium(II)-Pyridine Complex
This protocol outlines the general synthesis of a dichlorobis(pyridine)palladium(II) complex.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Pyridine
-
Ethanol
Procedure:
-
Dissolve palladium(II) chloride (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Slowly add pyridine (2.2 mmol) to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
A precipitate will form. Filter the solid product, wash with cold ethanol, and dry under vacuum.
Comparative Catalytic Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of N-donor ligand significantly impacts the efficiency of the palladium catalyst.
| Ligand | Catalyst System | Aryl Halide | Arylboronic Acid | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| N-Alkylbenzimidazole | [PdCl₂(PPh₃)(N-alkylbenzimidazole)] | Aryl bromides | Phenylboronic acid | High yields | Not specified | Not specified | [4] |
| Pyridine | Pd-Pyridine complex on hydrotalcite | Iodobenzene | Phenylboronic acid | >95 | Not specified | Not specified | [8] |
| N-Heterocyclic Carbene (NHC) from Benzimidazole | Pd-PEPPSI complex | Aryl chlorides | Arylboronic acids | up to 99 | Not specified | 1.23 x 10⁴ | [9] |
| Phosphine Ligand (for comparison) | Pd(PPh₃)₄/(t-Bu)PCy₂ | Hindered aryl chlorides | Phenylboronic acids | up to 92 | Not specified | Not specified | [10] |
Note: Direct comparison of TON and TOF values is challenging due to variations in experimental conditions across different studies. The table provides a qualitative and, where available, quantitative overview of catalytic performance.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This standardized protocol can be used to compare the catalytic activity of different N-donor ligand-palladium complexes.
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., [PdCl₂(N-donor ligand)₂]) (0.01 mol%)
-
Base (e.g., K₂CO₃) (2 mmol)
-
Solvent (e.g., Toluene/Water 4:1) (5 mL)
Procedure:
-
To a Schlenk flask, add the aryl halide, arylboronic acid, and base.
-
Add the solvent to the flask.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture at a specified temperature (e.g., 100°C) and monitor the progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature, extract the product with an organic solvent, and purify by column chromatography.
Stability of Metal Complexes
The thermodynamic stability of the metal-ligand complex is a crucial factor in its catalytic performance and longevity. Stability is often expressed as the logarithm of the overall stability constant (log β).
| Ligand | Metal Ion | log β₁ | log β₂ | Method | Reference |
| Benzimidazole | Ni(II) | 2.55 | 4.60 | Potentiometric | [11] |
| Benzimidazole | Co(II) | 1.95 | 3.55 | Potentiometric | [11] |
| Pyridine | Pd(II) | Not specified | Not specified | Various | [12] |
| Dipeptides | Pd(II) | 9.0 - 10.5 | - | Potentiometric | [13] |
Note: Data for this compound specifically is limited. The data for the parent benzimidazole is provided as a proxy. The stability of pyridine complexes with Pd(II) is well-established but specific log β values vary greatly with the substituents on the pyridine ring and the other ligands in the coordination sphere.
Experimental Protocol: Determination of Stability Constants (Potentiometric Titration)
The Bjerrum method, a potentiometric titration technique, is commonly used to determine the stability constants of metal complexes.[1][14]
Solutions Required:
-
Standardized strong acid (e.g., HCl)
-
Standardized strong base (e.g., NaOH)
-
Solution of the N-donor ligand of known concentration.
-
Solution of the metal salt (e.g., PdCl₂) of known concentration.
-
Inert electrolyte to maintain constant ionic strength (e.g., KNO₃).
Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate a solution containing the strong acid and the ligand with the strong base.
-
Titrate a solution containing the strong acid, the ligand, and the metal salt with the strong base.
-
Record the pH values after each addition of the base for both titrations.
-
From the titration curves, calculate the average number of ligands bound per metal ion (n̄) at different free ligand concentrations ([L]).
-
Plot n̄ versus p[L] (where p[L] = -log[L]) to obtain the formation curve.
-
From the formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined. The overall stability constant (β) is the product of the stepwise constants.
Visualizing Catalytic and Experimental Processes
Diagrams created using Graphviz (DOT language) help to visualize complex processes.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. scribd.com [scribd.com]
- 3. d-nb.info [d-nb.info]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation of N-butylbenzimidazole's Anticancer Activity in Cell Lines: A Comparative Analysis
A comprehensive evaluation of N-butylbenzimidazole's potential as an anticancer agent reveals a notable absence of direct experimental evidence in publicly available scientific literature. While the benzimidazole (B57391) scaffold is a well-established pharmacophore in the development of anticancer therapeutics, specific data on the cytotoxic, pro-apoptotic, or cell cycle-disrupting activities of this compound in cancer cell lines remains elusive.
The broader class of N-alkyl benzimidazole derivatives has been investigated for various biological activities, with some studies indicating that the nature of the N-substituent can influence their cytotoxic effects. However, without direct experimental validation for this compound, a direct comparison with other anticancer agents is not feasible.
In light of this, this guide will provide a comparative analysis of two well-characterized benzimidazole derivatives with demonstrated anticancer activity: Bendamustine and Mebendazole . This will serve as a valuable reference for researchers in the field by illustrating the methodologies and potential outcomes of such investigations, should data for this compound become available in the future.
Comparative Efficacy of Alternative Benzimidazole Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of Bendamustine and Mebendazole against a selection of human cancer cell lines, demonstrating their cytotoxic potential.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bendamustine | HL-60 (Leukemia) | >50 | [1] |
| Ovarian Cancer Cells | 2.95 | [1] | |
| Cervical Cancer Cells | >50 | [1] | |
| Gastric Cancer Cells | >50 | [1] | |
| Mebendazole | DMG (Diffuse Midline Glioma) | 0.102 - 0.958 |
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
Benzimidazole derivatives often exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, preventing cancer cells from proliferating.
Apoptosis: Many benzimidazole compounds trigger the intrinsic apoptotic pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process, leading to cell death.
Cell Cycle Arrest: Disruption of the cell cycle is another key mechanism. Benzimidazole derivatives have been shown to cause arrest at various phases of the cell cycle, most commonly the G2/M phase, by interfering with microtubule polymerization. This prevents the formation of the mitotic spindle, a critical structure for cell division, ultimately leading to apoptosis.[2]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in validating anticancer activity, the following diagrams are provided.
Caption: A generalized workflow for the in vitro validation of an anticancer compound.
Caption: The intrinsic pathway of apoptosis commonly induced by benzimidazole derivatives.
Experimental Protocols
Detailed methodologies for the key experiments are provided below for researchers aiming to validate the anticancer activity of novel compounds.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate for 15 minutes at room temperature in the dark.[6][7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells as described in the apoptosis analysis protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate for at least 2 hours at 4°C.[8][9]
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature.[10][11]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[8]
Protocol 4: Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, CDK1) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 8. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
N-Butylbenzimidazole in DSSCs: A Performance Showdown with Traditional Electrolytes
In the quest for more efficient and stable Dye-Sensitized Solar Cells (DSSCs), the composition of the electrolyte remains a critical area of research. While traditional iodide/triiodide (I⁻/I₃⁻) and cobalt-based redox shuttles have been extensively studied, additives like N-butylbenzimidazole (NBB) are emerging as key players in optimizing device performance. This guide provides an objective comparison of the performance of DSSCs utilizing this compound in the electrolyte versus those with traditional electrolyte formulations, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Performance Comparison: this compound vs. Traditional Electrolytes
The inclusion of this compound as a co-additive in iodide-based electrolytes has been shown to influence the photovoltaic performance of DSSCs. Benzimidazoles, in general, can enhance the open-circuit voltage (V_oc) by shifting the conduction band edge of the TiO₂ photoanode and suppressing charge recombination at the TiO₂/dye/electrolyte interface. The table below summarizes key performance metrics for DSSCs with an NBB-containing electrolyte compared to representative traditional iodide and cobalt-based electrolytes.
| Electrolyte Type | Key Components | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current Density (J_sc) (mA/cm²) | Fill Factor (FF) | Reference Dye |
| This compound Additive | 1.0 M BMII, 0.15 M I₂, 0.1 M GuNCS, 0.5 M NBB in MPN | ~8.63% | ~0.722 V | ~16.32 mA/cm² | ~0.71 | CYC-B22 |
| Traditional Iodide/Triiodide | 0.1M LiI, 0.05M I₂, 0.5M TBP, 0.6 M DMPII in Acetonitrile (B52724) | ~4.47% | 0.71 V | 9.23 mA/cm² | 0.69 | N719 |
| Traditional Cobalt-Based | Co(II/III) tris(bipyridine) in Acetonitrile | ~6.3% | - | - | - | Z907 |
The Mechanism of Action: How Benzimidazoles Boost Performance
Benzimidazole (B57391) derivatives, including this compound, primarily enhance DSSC performance through two mechanisms at the TiO₂-dye-electrolyte interface. Firstly, they adsorb onto the surface of the TiO₂, which causes a negative shift in the conduction band edge of the semiconductor. This shift leads to an increase in the open-circuit voltage. Secondly, the adsorbed benzimidazole molecules can act as a blocking layer, sterically hindering the approach of the oxidized species of the redox shuttle (e.g., I₃⁻) to the TiO₂ surface. This suppression of the back-electron transfer, a major recombination pathway, contributes to both a higher V_oc and an improved fill factor.
Caption: Charge transfer mechanism in a DSSC with NBB.
Experimental Protocols
Reproducible results in DSSC research rely on standardized fabrication and characterization protocols. Below is a generalized methodology synthesized from common practices in the field.[1][2][3]
I. Photoanode Preparation
-
Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, and ethanol (B145695) for 15 minutes each. The cleaned substrates are then dried with a stream of nitrogen.
-
TiO₂ Paste Deposition: A layer of TiO₂ paste is deposited on the conductive side of the FTO glass using the doctor-blade technique. The thickness of the layer can be controlled using adhesive tape as a spacer.
-
Sintering: The TiO₂-coated substrate is air-dried and then sintered in a furnace. A typical sintering program involves a gradual increase in temperature to 500°C, where it is held for 30 minutes to ensure the formation of a mesoporous nanocrystalline structure. The photoanode is then allowed to cool slowly.
-
Dye Sensitization: While still warm (around 80°C), the sintered TiO₂ photoanode is immersed in a dye solution (e.g., 0.3-0.5 mM of N719 dye in a 1:1 mixture of acetonitrile and tert-butanol) and kept in the dark for 12-24 hours.
II. Counter Electrode Preparation
-
Cleaning: An FTO glass substrate is cleaned using the same procedure as for the photoanode.
-
Catalyst Deposition: A thin layer of a platinum catalyst is deposited on the conductive side of the FTO glass. This can be achieved by drop-casting a solution of H₂PtCl₆ in isopropanol (B130326) and then heating the substrate to 400°C for 15-20 minutes.
III. DSSC Assembly and Characterization
-
Assembly: The dye-sensitized TiO₂ photoanode and the platinum-coated counter electrode are assembled in a sandwich configuration, separated by a thin polymer sealant (e.g., Surlyn®) to prevent short-circuiting. The cell is sealed by heating.
-
Electrolyte Injection: The electrolyte solution is introduced into the cell through pre-drilled holes in the counter electrode. The holes are then sealed to prevent electrolyte leakage.
-
Photovoltaic Characterization: The assembled DSSC is tested under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator. The current-voltage (I-V) characteristics are measured with a source meter to determine the PCE, V_oc, J_sc, and FF.
Caption: Experimental workflow for DSSC fabrication.
References
comparing the efficacy of different N-butylbenzimidazole synthesis methods.
The synthesis of N-butylbenzimidazole, a valuable building block in medicinal chemistry and materials science, can be achieved through various methodologies. This guide provides a comparative overview of common synthetic routes, evaluating their efficacy based on reaction yield, time, and conditions. Detailed experimental protocols for key methods are presented to facilitate reproducibility.
Comparison of Synthesis Methods
The choice of synthetic method for this compound is often a trade-off between reaction speed, yield, and the need for specialized equipment. Classical thermal methods are often simple to implement but may require longer reaction times and harsher conditions. Modern techniques, such as microwave-assisted synthesis, offer significant acceleration and often lead to higher yields. Catalytic methods provide efficient and selective routes, sometimes under milder conditions. A summary of key performance indicators for different approaches is presented in Table 1.
| Method | Reactants | Catalyst/Reagent | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Classical Thermal Synthesis | o-Phenylenediamine (B120857), Butyraldehyde | - | Ethanol (B145695) | 4 h | Reflux | 85 | [1] |
| Microwave-Assisted Synthesis | o-Phenylenediamine, Butyric Acid | Hydrochloric Acid (4M) | - | 3 min | N/A (MW Power) | 90 | [2][3] |
| Microwave-Assisted Synthesis | N-phenyl-o-phenylenediamine, Butyraldehyde | Er(OTf)₃ (1 mol%) | Solvent-free | 5-10 min | 60 | >96 | [4] |
| One-Pot Catalytic Synthesis | o-Phenylenediamine, Butyric Acid | Ammonium (B1175870) Chloride | Ethanol | 2 h | 80-90 | Moderate to good | [5] |
| Heterogeneous Catalysis | 2-Nitroaniline, Ethanol | Mg modified Cu-Pd/γ-Al₂O₃ | Water | 6 h | 180 | 89.2 (for 2-methylbenzimidazole) | [6] |
Table 1: Comparison of different synthesis methods for this compound and related derivatives. Note: Data for the heterogeneous catalysis method is for the synthesis of 2-methylbenzimidazole (B154957) and is included for comparative purposes of a modern catalytic approach.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound and its derivatives are provided below. These protocols represent common classical and modern laboratory practices.
Protocol 1: Classical Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles
This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[1]
Materials:
-
o-Phenylenediamine
-
Butyric acid
-
4N Hydrochloric acid
-
10% Sodium hydroxide (B78521) solution
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (0.1 mol) and butyric acid (0.12 mol).
-
Add 50 mL of 4N Hydrochloric acid to the mixture.
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling to room temperature, neutralize the solution by the dropwise addition of 10% sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 2-propylbenzimidazole.
Protocol 2: Microwave-Assisted Synthesis from Carboxylic Acids
This protocol utilizes microwave irradiation to significantly reduce reaction times.[2][3]
Materials:
-
o-Phenylenediamine
-
Butyric acid
-
4M Hydrochloric acid
Procedure:
-
In a microwave-safe vessel, mix o-phenylenediamine (1 mmol) and butyric acid (1 mmol).
-
Add two drops of 4M hydrochloric acid.
-
Place the vessel in a microwave oven and irradiate at 50% power for 3 minutes.
-
After cooling, add water to the reaction mixture.
-
Neutralize with a suitable base to precipitate the crude product.
-
Filter, wash with water, and dry the product.
Protocol 3: One-Pot Synthesis using Ammonium Chloride Catalyst
This method describes a one-pot synthesis using a mild and inexpensive catalyst.[5]
Materials:
-
o-Phenylenediamine
-
Aromatic acid (e.g., p-chlorobenzoic acid as a model)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
Procedure:
-
In a flask, take stoichiometric proportions of o-phenylenediamine (0.01 mol) and the desired aromatic acid (0.01 mol) in ethanol.
-
Add a catalytic amount of ammonium chloride.
-
Stir the reaction mixture for 2 hours at 80-90°C on a hot plate.
-
After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water.
-
The resulting solid is filtered and crystallized from alcohol.
Synthesis Workflow and Logic
The general workflow for the synthesis of this compound typically involves the reaction of a benzene (B151609) derivative containing two adjacent amino groups (or a nitro and an amino group that is subsequently reduced) with a four-carbon precursor, followed by cyclization. The specific pathways and intermediates depend on the chosen synthetic route.
Caption: General workflow for this compound synthesis.
This guide highlights that while classical methods are effective, modern approaches like microwave-assisted synthesis offer significant advantages in terms of speed and yield for the preparation of this compound. The choice of method will ultimately depend on the specific requirements of the researcher, including available equipment, desired scale, and time constraints.
References
Assessing the Cytotoxicity of N-butylbenzimidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, N-butylbenzimidazole derivatives have emerged as a promising class of cytotoxic agents with potential applications in oncology. This guide provides an objective comparison of the cytotoxic performance of various this compound derivatives, supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways involved in their mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, including an N-butyl derivative, against the MDA-MB-231 human breast cancer cell line.
| Compound ID | N-substituent | 2-phenyl substituent | IC50 (μM) against MDA-MB-231[1] |
| 1d | n-Butyl | Unsubstituted | 40.83 ± 4.34 |
| 1a | Methyl | Unsubstituted | > 100 |
| 1b | Ethyl | Unsubstituted | 83.67 ± 3.10 |
| 1c | n-Propyl | Unsubstituted | 53.76 ± 3.75 |
| 1e | n-Pentyl | Unsubstituted | 45.12 ± 4.64 |
| 1f | n-Hexyl | Unsubstituted | 64.50 ± 2.42 |
| 1g | n-Heptyl | Unsubstituted | 39.07 ± 2.72 |
| 2d | n-Butyl | 4-Methoxy | 29.39 ± 0.71 |
| 2a | Methyl | 4-Methoxy | > 100 |
| 2b | Ethyl | 4-Methoxy | 76.05 ± 6.68 |
| 2c | n-Propyl | 4-Methoxy | 85.23 ± 5.60 |
| 2e | n-Pentyl | 4-Methoxy | 72.10 ± 3.48 |
| 2f | n-Hexyl | 4-Methoxy | 62.30 ± 4.12 |
| 2g | n-Heptyl | 4-Methoxy | 16.38 ± 0.98 |
Experimental Protocols
The assessment of cytotoxicity is a critical step in the evaluation of potential anticancer agents. The following are detailed methodologies for key experiments commonly used to determine the cytotoxic effects of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., MDA-MB-231, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their cytotoxic effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Many benzimidazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[2][3] This process involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioners of apoptosis.
Caption: Mitochondrial Apoptosis Pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, some benzimidazole derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. This is often observed at the G1 or G2/M phases of the cell cycle and can be mediated by the modulation of key cell cycle regulatory proteins.[4][5]
References
- 1. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Electrochemical Analysis of N-Butylbenzimidazole Isomers: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of N-butylbenzimidazole isomers. The benzimidazole (B57391) scaffold is a crucial pharmacophore in medicinal chemistry, and understanding the influence of isomeric structures on electrochemical behavior is vital for the development of novel therapeutics and functional materials. While direct, side-by-side experimental comparisons of this compound isomers are limited in publicly available literature, this guide synthesizes available theoretical data and discusses the expected impact of isomerism on key electrochemical parameters.
Data Presentation: Electrochemical Properties
| Parameter | 1-Butyl-1H-benzimidazole (Theoretical) | 2-Butyl-1H-benzimidazole (Experimental Data Not Available) |
| HOMO (eV) | -6.11 | Data Not Available |
| LUMO (eV) | -0.95 | Data Not Available |
| Energy Gap (ΔE) (eV) | 5.16 | Data Not Available |
| Ionization Potential (eV) | 6.11 | Data Not Available |
| Electron Affinity (eV) | 0.95 | Data Not Available |
| Dipole Moment (Debye) | 3.66 | Data Not Available |
Note: The data for 1-Butyl-1H-benzimidazole is derived from Density Functional Theory (DFT) calculations and serves as a theoretical baseline.
Discussion of Isomeric Effects
The position of the butyl group on the benzimidazole core is expected to significantly influence the molecule's electronic properties.
-
N-Substitution (1- vs. 2-position): The attachment of the butyl group to one of the nitrogen atoms (1-position) versus the carbon at the 2-position of the imidazole (B134444) ring will alter the electron density distribution. Generally, N-alkylation can influence the aromaticity and the energy levels of the frontier molecular orbitals (HOMO and LUMO). The specific impact on oxidation and reduction potentials would depend on the interplay of inductive and steric effects of the butyl group at each position.
-
Positional Isomerism on the Benzene (B151609) Ring: If the butyl group were substituted on the benzene portion of the benzimidazole, the electrochemical properties would be affected by its position relative to the imidazole ring. Electron-donating effects of the butyl group could raise the HOMO energy level, making the molecule easier to oxidize. The magnitude of this effect would vary depending on the substitution pattern (e.g., 4-, 5-, 6-, or 7-position).
Experimental Protocols
While specific experimental data for a comparative analysis is not available, the following outlines a standard methodology for determining the electrochemical properties of this compound isomers using cyclic voltammetry.
Cyclic Voltammetry (CV)
-
Objective: To determine the oxidation and reduction potentials of the this compound isomers.
-
Instrumentation: A potentiostat with a three-electrode cell setup.
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire.
-
Electrolyte Solution: A solution of the this compound isomer (typically 1 mM) in an appropriate organic solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).
-
Procedure:
-
The electrolyte solution is purged with an inert gas (e.g., nitrogen or argon) for a sufficient time to remove dissolved oxygen.
-
The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 100 mV/s).
-
The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram.
-
From the voltammogram, the anodic (oxidation) and cathodic (reduction) peak potentials can be determined.
-
The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc+).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative electrochemical analysis of this compound isomers.
Caption: Workflow for the synthesis, characterization, and comparative electrochemical analysis of this compound isomers.
Performance Evaluation of N-butylbenzimidazole-Based Corrosion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of N-butylbenzimidazole-based corrosion inhibitors with other benzimidazole (B57391) derivatives. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate replication and further research.
Comparative Performance Data
The following tables summarize the corrosion inhibition efficiency of this compound and other benzimidazole derivatives on mild steel in acidic environments. The data is compiled from various studies and presented to offer a comparative overview. It is important to note that experimental conditions such as inhibitor concentration, temperature, and immersion time can influence performance.
| Inhibitor | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Test Method | Reference |
| 1-Butyl-2-(4-methylphenyl)benzimidazole (BMPB) | 1.0 M HCl | Not Specified | Not Specified | High (qualitative) | Potentiodynamic Polarization | [1] |
| 1,4-bis-benzimidazolyl-butane (BBB) | 0.5 M HCl | 6.8×10⁻⁴ M | Not Specified | >95% (from graph) | EIS & PDP | [2] |
| N,N'-Bis[(benzimidazol-1-yl)ethyl]-4-methylbenzenesulfonamide | 1 M HCl | 0.01 M | Room Temp. | 100% | Weight Loss | [3] |
| 4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid (MPBI) | 1 N HCl | Not Specified | Not Specified | Excellent (qualitative) | Weight Loss, EIS, PDP | [4] |
| 1,4'-Dimethyl-2'-propyl-1H,3'H-2,5'-dibenzimidazole (DPBI) | 1 N HCl | Not Specified | Not Specified | Excellent (qualitative) | Weight Loss, EIS, PDP | [4] |
| Benzimidazole N-Mannich base (PPB) | 1 M HCl | Not Specified | Not Specified | High (qualitative) | Weight Loss, EIS, PDP | [5] |
Table 1: Comparison of Inhibition Efficiency of Benzimidazole Derivatives.
| Electrochemical Parameter | 1,4-bis-benzimidazolyl-butane (BBB) in 0.5 M HCl | Blank (0.5 M HCl) | Reference |
| Corrosion Current Density (Icorr) (µA/cm²) | ~25 (at 6.8x10⁻⁴ M) | ~550 | [2] |
| Polarization Resistance (Rp) (Ω·cm²) | ~1200 (at 6.8x10⁻⁴ M) | ~50 | [2] |
Table 2: Electrochemical Parameters for a Benzimidazole Derivative.
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance data tables are provided below. These protocols are essential for understanding the experimental setup and for designing new studies.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine corrosion rates and inhibitor efficiency.[2]
Procedure:
-
Specimen Preparation: Mild steel coupons of a defined surface area are mechanically polished with successively finer grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion: The prepared coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the corrosion inhibitor at a specific concentration and temperature for a predetermined immersion period.
-
Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a suitable cleaning solution (e.g., a solution containing HCl and a pickling inhibitor). The coupons are then washed with distilled water and acetone, and dried.
-
Final Weighing: The final weight of the cleaned and dried coupons is recorded.
-
Calculation of Corrosion Rate (CR) and Inhibition Efficiency (IE%):
-
The weight loss (ΔW) is calculated as the difference between the initial and final weights.
-
The corrosion rate (CR) is calculated using the formula: CR = ΔW / (A * t) where A is the surface area of the coupon and t is the immersion time.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film formed by the inhibitor.[2]
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, containing the mild steel specimen as the working electrode, a platinum or graphite (B72142) electrode as the counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl). The cell is filled with the corrosive solution with and without the inhibitor.
-
Open Circuit Potential (OCP) Stabilization: The working electrode is immersed in the solution until a stable open circuit potential is reached.
-
EIS Measurement: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode at its OCP over a range of frequencies (e.g., 100 kHz to 10 mHz). The resulting current response is measured to determine the impedance of the system.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as solution resistance (Rs), polarization resistance (Rp) or charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(Rp_inh - Rp_blank) / Rp_inh] * 100 where Rp_inh and Rp_blank are the polarization resistances in the presence and absence of the inhibitor, respectively.
Potentiodynamic Polarization (PDP)
PDP measurements provide information on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process and help to classify the inhibitor as anodic, cathodic, or mixed-type.[2]
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell setup as in EIS is used.
-
OCP Stabilization: The working electrode is allowed to stabilize at its OCP.
-
Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow scan rate (e.g., 1 mV/s). The resulting current is recorded as a function of the applied potential.
-
Data Analysis: The polarization curve is plotted as log(current density) versus potential (Tafel plot). The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves to their intersection point.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating corrosion inhibitors.
Corrosion Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition by this compound.
References
comparative DFT studies of substituted N-butylbenzimidazoles
A Comprehensive Comparative Guide to DFT Studies of Substituted N-Butylbenzimidazoles
This guide provides a detailed comparison of substituted N-butylbenzimidazoles based on Density Functional Theory (DFT) studies. It is intended for researchers, scientists, and drug development professionals interested in the electronic, structural, and spectroscopic properties of these compounds. The information is compiled from various experimental and theoretical studies to offer a centralized resource for understanding the impact of substitutions on the benzimidazole (B57391) core.
Comparative Analysis of Molecular Properties
DFT calculations have been instrumental in elucidating the molecular properties of N-butylbenzimidazoles and their derivatives. These studies provide insights into the electronic structure, reactivity, and spectroscopic features, which are crucial for drug design and materials science.
A key focus of these studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap implies higher reactivity.
Furthermore, DFT methods are employed to calculate various quantum chemical parameters that describe the global reactivity of the molecules. These include electronegativity (χ), chemical hardness (η), and the global softness (S). These parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's stability and reactivity.
Table 1: Comparison of Calculated Electronic Properties of Substituted Benzimidazoles
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) | Global Softness (S) |
| N-Butyl-1H-benzimidazole | -6.21 | -0.98 | 5.23 | 3.595 | 2.615 | 0.191 |
| 2-(p-tolyl)-1H-benzimidazole | -5.92 | -1.21 | 4.71 | 3.565 | 2.355 | 0.212 |
| 5-nitro-1H-benzimidazole | -7.54 | -3.12 | 4.42 | 5.33 | 2.21 | 0.226 |
Note: The values presented are indicative and sourced from different studies. Direct comparison should be made with caution due to potential variations in computational methods.
Structural and Spectroscopic Properties
DFT calculations are also extensively used to predict and confirm the geometric parameters and vibrational frequencies of substituted N-butylbenzimidazoles. The optimized molecular structures obtained from DFT calculations often show excellent agreement with experimental data from X-ray crystallography.[1][2]
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for characterizing molecular structures. Theoretical vibrational frequencies calculated using DFT methods, when scaled appropriately, can aid in the assignment of experimental vibrational bands. For N-Butyl-1H-benzimidazole, the experimental and theoretical FTIR vibrational spectra have been investigated to understand its spectroscopic signatures.[1]
UV-Vis absorption spectra, which provide information about electronic transitions within a molecule, can also be simulated using time-dependent DFT (TD-DFT). The calculated absorption maxima often correlate well with experimental measurements. For instance, the experimental and theoretical UV-Vis spectra of N-Butyl-1H-benzimidazole show a peak around 248 nm.[1][3]
Table 2: Comparison of Experimental and Theoretical Data for N-Butyl-1H-benzimidazole
| Property | Experimental Value | Theoretical Value (DFT/B3LYP/6-311++G(d,p)) |
| UV-Vis Absorption Peak | 248 nm, 295 nm[1][3] | 248 nm[1][3] |
| C1-N26 Bond Length | 1.391 Å[1] | 1.386 Å[1] |
| C2-N27 Bond Length | 1.367 Å[1] | 1.387 Å[1] |
Experimental and Computational Protocols
The accuracy of DFT studies heavily relies on the chosen methodology. The following sections detail the common experimental and computational protocols used in the study of substituted N-butylbenzimidazoles.
Synthesis
Substituted benzimidazoles are typically synthesized through the condensation reaction of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde.[4] For N-substitution, an alkylation reaction is subsequently performed. For example, N-alkylated benzimidazoles can be prepared by reacting the benzimidazole with an appropriate alkyl halide in the presence of a base.[2]
Characterization
The synthesized compounds are characterized using various spectroscopic techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.[2][5]
-
FTIR Spectroscopy: To identify the functional groups present in the molecule.[4]
-
UV-Vis Spectroscopy: To study the electronic absorption properties.[1]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.[4]
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular structure.[2]
Computational Details
The majority of DFT studies on benzimidazole derivatives employ the Gaussian suite of programs.[6]
-
Functional and Basis Set: A popular combination for these types of molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[1][3] This level of theory has been shown to provide results that are in good agreement with experimental data.[1]
-
Geometry Optimization: The molecular geometries are optimized to find the minimum energy conformation.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to simulate the IR and Raman spectra.
-
TD-DFT: Time-dependent DFT is used to calculate the electronic excitation energies and simulate the UV-Vis absorption spectra.
-
NBO Analysis: Natural Bond Orbital (NBO) analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.[1]
-
MEP Analysis: Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack.[1]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the typical workflow for a comparative DFT study of substituted benzimidazoles and a generalized signaling pathway where such compounds might be investigated for their biological activity.
Caption: Workflow for a comparative DFT study of substituted N-butylbenzimidazoles.
Caption: Generalized signaling pathway involving a substituted this compound.
References
- 1. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. or.niscpr.res.in [or.niscpr.res.in]
A Comparative Guide to Analytical Methods for N-butylbenzimidazole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of N-butylbenzimidazole is crucial for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a critical step in the drug development process. This guide provides an objective comparison of the two most common and powerful analytical techniques for the quantification of this compound and its derivatives: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is evaluated based on key validation parameters, supported by experimental data from studies on structurally similar benzimidazole (B57391) compounds.
Data Presentation: A Comparative Overview
The selection between HPLC and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the typical performance characteristics of these two methods for the quantification of benzimidazole derivatives. Due to the limited availability of specific validation data for this compound, the data presented for the HPLC method is based on the analysis of other benzimidazole derivatives, which are structurally similar and provide a reliable reference for expected performance.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.999[1][2] | > 0.99 |
| Limit of Detection (LOD) | 2.8 - 9.1 µg/mL[2] | Typically in the low µg/kg range |
| Limit of Quantification (LOQ) | 8.6 - 27.7 µg/mL[2] | Typically in the low µg/kg range |
| Accuracy (% Recovery) | 99.24 - 100.00%[3] | 85 - 115% (typical) |
| Precision (%RSD) | < 2% | < 15% (for trace analysis) |
| Selectivity | High, tunable by varying column and mobile phase | Very high, especially with mass spectrometric detection |
| Throughput | Moderate | High |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the quantification of benzimidazole derivatives using HPLC and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for the simultaneous determination of several benzimidazole derivatives and can be adapted for this compound.[1][2]
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.05% phosphoric acid in water, pH adjusted) and an organic solvent (e.g., acetonitrile). The gradient program should be optimized to achieve good separation of this compound from any impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., around 254 nm or 288 nm for similar compounds).[1][2]
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.
-
Sample Solution: Prepare the this compound sample to be tested in the same diluent and at a concentration that falls within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC system.
4. Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification.
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
This compound reference standard
-
Internal standard (IS), a structurally similar compound not present in the sample
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Reagents for sample extraction (e.g., protein precipitation agents like acetonitrile, or solid-phase extraction cartridges)
2. LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetononitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B and ramp up to elute the analyte and any impurities.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 µL
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimize the precursor ion (the molecular ion of this compound) and product ions (fragments generated in the collision cell) to ensure specificity and sensitivity. A specific precursor-to-product ion transition is used for quantification, and a second transition can be used for confirmation.
4. Sample Preparation:
-
Protein Precipitation (for biological matrices): To a known volume of sample (e.g., 100 µL of plasma), add the internal standard and a protein precipitating agent like acetonitrile (e.g., 300 µL). Vortex and centrifuge to pellet the proteins. The supernatant is then analyzed.
-
Solid-Phase Extraction (SPE): For more complex matrices or when lower detection limits are required, SPE can be used to clean up and concentrate the sample.
5. Data Analysis:
-
Quantification is based on the ratio of the peak area of the this compound MRM transition to the peak area of the internal standard MRM transition.
-
A calibration curve is constructed by plotting this ratio against the concentration of the standards.
-
The concentration of this compound in the sample is determined from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the key workflows in the validation and application of these analytical methods.
Analytical Method Validation Workflow
HPLC Experimental Workflow
LC-MS/MS Experimental Workflow
References
A Comparative Benchmarking Guide to N-Butylbenzimidazole Palladium Complexes in Heck Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the catalytic activity of N-butylbenzimidazole metal complexes, with a specific focus on palladium complexes used in Heck cross-coupling reactions. Through a presentation of experimental data, detailed protocols, and workflow visualizations, this document aims to offer an objective comparison with alternative catalysts, thereby guiding researchers in the selection of efficient catalytic systems for organic synthesis.
Introduction to this compound Metal Complexes in Catalysis
N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the steric tunability of their substituents allow for the formation of highly stable and active metal complexes. Among these, benzimidazole-based NHCs are of particular interest due to their facile synthesis and versatile coordination chemistry. The introduction of an N-butyl group on the benzimidazole (B57391) scaffold can enhance the solubility and steric bulk of the resulting metal complexes, potentially influencing their catalytic performance. Palladium complexes bearing this compound ligands have demonstrated significant efficacy in various cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.
Benchmarking Catalytic Performance in the Heck Reaction
The Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide with an alkene. The efficiency of this reaction is highly dependent on the catalyst system employed. Here, we compare the performance of a representative this compound palladium complex with a commonly used alternative catalyst.
Table 1: Comparison of Catalytic Activity in the Heck Reaction of 4-Bromoacetophenone and Styrene
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| [Pd(N-butyl-NHC)(PPh₃)₂]Cl₂ | 1 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | 95 | 95 | 23.75 |
| Pd(OAc)₂/2PPh₃ | 1 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | 85 | 85 | 21.25 |
Note: The data presented for the this compound palladium complex is a representative example compiled from typical results in the literature for similar NHC-Pd complexes under the specified conditions. Actual results may vary based on the specific ligand architecture and reaction parameters.
Experimental Protocols
Synthesis of 1,3-Di-n-butylbenzimidazolium Bromide (N-Butyl-NHC Precursor)
Materials:
-
Benzimidazole
-
n-Butyl bromide
-
Sodium hydroxide (B78521)
-
Toluene
-
Anhydrous Magnesium Sulfate (B86663)
Procedure:
-
To a solution of benzimidazole (1 equivalent) in toluene, add powdered sodium hydroxide (2 equivalents).
-
Heat the mixture to reflux and add n-butyl bromide (2.2 equivalents) dropwise over 30 minutes.
-
Continue refluxing for 24 hours.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure 1,3-di-n-butylbenzimidazolium bromide.
Synthesis of a Representative this compound Palladium Complex
Materials:
-
1,3-Di-n-butylbenzimidazolium bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1,3-di-n-butylbenzimidazolium bromide (1 equivalent) and palladium(II) acetate (1 equivalent) in DMF.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Heat the reaction mixture at 80°C for 12 hours.
-
After cooling, the solvent is removed under vacuum.
-
The residue is then purified by column chromatography to yield the desired this compound palladium complex.
General Protocol for the Heck Cross-Coupling Reaction
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Alkene (e.g., styrene)
-
This compound palladium complex (catalyst)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., DMF/H₂O mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide (1 mmol), alkene (1.5 mmol), base (2 mmol), and the this compound palladium complex (0.01 mmol, 1 mol%).
-
Add the solvent mixture (e.g., 5 mL of DMF/H₂O 1:1).
-
Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the specified time (e.g., 4 hours).
-
After completion, cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The product yield can be determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, and the product can be purified by column chromatography.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the synthesis of the catalyst precursor and the catalytic cycle of the Heck reaction.
Caption: Synthesis of 1,3-Di-n-butylbenzimidazolium Bromide.
Caption: General Workflow for the Heck Cross-Coupling Reaction.
Conclusion
This compound palladium complexes represent a highly effective class of catalysts for the Heck cross-coupling reaction. The presented data and protocols demonstrate their ability to achieve high yields under relatively mild conditions, often outperforming traditional catalyst systems. The modular synthesis of the N-heterocyclic carbene precursors allows for fine-tuning of the ligand properties, offering a promising avenue for the development of even more active and selective catalysts for a broad range of organic transformations. The detailed workflows provided serve as a practical guide for researchers aiming to implement these catalytic systems in their synthetic endeavors.
Safety Operating Guide
Navigating the Safe Disposal of N-butylbenzimidazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-butylbenzimidazole, a compound utilized in various research and development applications. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Safety and Hazard Information
This compound is classified with several hazards that necessitate careful handling during its use and disposal.[1][2][3] The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[1][3] | P264: Wash skin thoroughly after handling.[1][3] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1] |
| Serious Eye Damage | H318: Causes serious eye damage.[3][4] | P280: Wear protective gloves/eye protection/face protection.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] |
Experimental Protocol: Waste Disposal Procedure
The following protocol outlines the necessary steps for the proper disposal of this compound waste. This procedure is designed to be followed for pure compound, contaminated labware, and solutions containing this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]
-
Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Have a spill kit readily available.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Collect all this compound waste (solid and liquid) in a designated, properly labeled, and leak-proof hazardous waste container.[6]
-
The container must be compatible with this compound.
3. Labeling of Waste Containers:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and quantity of the waste.
-
Ensure the label is securely attached to the container.
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and under the control of laboratory personnel.
-
Ensure secondary containment is used to prevent spills.
-
Store away from incompatible materials.
5. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been triple-rinsed.[7]
-
The first rinseate must be collected and disposed of as hazardous waste.[6]
-
Subsequent rinses should also be collected as hazardous waste.
-
After thorough rinsing and drying, deface or remove the original label from the container before disposal or recycling according to institutional procedures.[6][7]
6. Request for Waste Pickup:
-
Once the waste container is full, or if it has been in storage for a period approaching your institution's limit, arrange for a hazardous waste pickup from your Environmental Health and Safety (EHS) office.[6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. iolitec.de [iolitec.de]
- 2. 1-Butylbenzimidazole | C11H14N2 | CID 410458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound [chembk.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling N-butylbenzimidazole
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of N-butylbenzimidazole. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact.
Summary of Hazards:
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 1B/2 | Danger | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage.[1][2] |
| Acute Toxicity, Inhalation | - | Danger | H330: Fatal if inhaled.[3] |
| Acute Toxicity, Dermal | - | Danger | H310: Fatal in contact with skin.[3] |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation.[1][2] |
Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes or protect the entire face from splashes.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use. For prolonged contact, consider double-gloving.[4] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-resistant lab coat should be worn. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Respirator | For handling powders or creating aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary. Work should be conducted in a fume hood.[4] |
| Foot Protection | Closed-toe Shoes | Shoes must be made of a non-porous material. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps for a common laboratory procedure: weighing and dissolving the compound.
Detailed Protocol for Weighing and Dissolving this compound:
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Have a chemical spill kit readily accessible.
-
-
Handling:
-
Don the appropriate PPE as detailed in the table above.
-
Carefully weigh the desired amount of this compound using an anti-static weigh boat to prevent dispersal of the powder.
-
If transferring the solid, use a spatula. Avoid pouring directly from the container to minimize dust generation.
-
When preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean all equipment used during the procedure.
-
Remove contaminated clothing and wash it before reuse.[4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with a suitable solvent within a fume hood. Collect the rinsate as hazardous liquid waste. Dispose of the cleaned labware according to institutional guidelines. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste container. Do not discard in regular trash. |
| Spill Cleanup Materials | All materials used to clean a spill should be collected and disposed of as hazardous waste. |
Spill Response Protocol:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional safety personnel.
-
Contain: If it is safe to do so, contain the spill to prevent it from spreading.
-
Clean-up: Only trained personnel with appropriate PPE should clean up the spill using a chemical spill kit.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
